molecular formula C16H31BrN2 B1591728 1-Dodecyl-3-methylimidazolium bromide CAS No. 61546-00-7

1-Dodecyl-3-methylimidazolium bromide

Cat. No.: B1591728
CAS No.: 61546-00-7
M. Wt: 331.33 g/mol
InChI Key: QWLSTCVUGYAKLE-UHFFFAOYSA-M
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Description

1-Dodecyl-3-methylimidazolium bromide is a useful research compound. Its molecular formula is C16H31BrN2 and its molecular weight is 331.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;bromide
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InChI

InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLSTCVUGYAKLE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049333
Record name 1-Dodecyl-3-methylimidazolium bromide
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Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61546-00-7
Record name 1-Dodecyl-3-methylimidazolium bromide
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Record name 1-Dodecyl-3-methylimidazolium bromide
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Record name 1-Dodecyl-3-methylimidazolium Bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Dodecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C₁₂mim]Br), a widely utilized ionic liquid. The document details the underlying chemical reaction, a step-by-step experimental protocol, and key quantitative data to ensure reproducibility and high-purity outcomes.

Core Synthesis Pathway

The synthesis of 1-dodecyl-3-methylimidazolium bromide is typically achieved through a direct quaternization reaction, which is a type of Sɴ2 nucleophilic substitution. In this process, the nitrogen atom at the 3-position of the 1-methylimidazole (B24206) ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromododecane. This results in the formation of the 1-dodecyl-3-methylimidazolium cation and the displacement of the bromide anion.

Synthesis_Pathway Reactant1 1-Methylimidazole Reaction Quaternization (Sɴ2) Reactant1->Reaction Reactant2 1-Bromododecane Reactant2->Reaction Product 1-Dodecyl-3-methylimidazolium bromide Reaction->Product Heat

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses of this compound, providing a comparative overview of reaction parameters and outcomes.

ParameterValueReference
Reactant Molar Ratio Equimolar amounts of 1-methylimidazole and 1-bromododecane[1]
Reaction Temperature 60 - 70°C[2]
Reaction Time 24 - 48 hours[1][2]
Purity ≥98% (HPLC)[3]
Yield 85% (for analogous 1-butyl-3-methylimidazolium bromide)[2]
Appearance White to light yellow crystalline powder[3]
Melting Point 45°C[3]
Molecular Weight 331.34 g/mol [3][4]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • 1-Methylimidazole (≥99% purity)

  • 1-Bromododecane (≥97% purity)[1]

  • Ethyl acetate (B1210297) (≥99.5% purity)[1]

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Addition: In a two-necked round-bottom flask, place equimolar amounts of 1-methylimidazole and 1-bromododecane.[1][2] For example, combine 8.21 g (0.1 mol) of 1-methylimidazole with 24.92 g (0.1 mol) of 1-bromododecane.

  • Reaction: The mixture is stirred and heated to 70°C for 48 hours under a nitrogen atmosphere.[2] The reaction is exothermic, so initial cooling in an ice bath may be necessary as the reactants are combined.[2]

  • Purification: After cooling the resulting viscous liquid to room temperature, the product is washed several times with small portions of ethyl acetate to remove any unreacted starting materials.[2] The upper ethyl acetate layer is decanted after each wash.

  • Drying: The purified product is then dried under vacuum at 70-80°C to yield a white to light yellow solid.[2]

Characterization:

The structure and purity of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are approximately:

  • δ 10.61 (s, 1H): Proton at the C2 position of the imidazolium (B1220033) ring (N-CH-N).[5]

  • δ 7.26–7.19 (m, 2H): Protons at the C4 and C5 positions of the imidazolium ring.[5]

  • δ 4.33–4.29 (t, 2H): Methylene (B1212753) group of the dodecyl chain attached to the imidazolium nitrogen (N-CH₂-).[5]

  • δ 4.03 (s, 3H): Methyl group attached to the imidazolium nitrogen (N-CH₃).[2]

  • δ 1.81 (m, 2H): Methylene group of the dodecyl chain adjacent to the N-CH₂ group.[6]

  • δ 1.29 (m, 18H): Remaining methylene groups of the dodecyl chain.[6]

  • δ 0.85 (t, 3H): Terminal methyl group of the dodecyl chain.[6]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Combine 1-Methylimidazole and 1-Bromododecane Heating Heat at 70°C for 48h with stirring Reactants->Heating Washing Wash with Ethyl Acetate Heating->Washing Drying Dry under vacuum at 70-80°C Washing->Drying Product 1-Dodecyl-3-methylimidazolium bromide Product Drying->Product

Caption: Step-by-step workflow for the synthesis and purification of [C₁₂mim]Br.

References

Physicochemical properties of 1-Dodecyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Bromide

Introduction

This compound, commonly abbreviated as [C₁₂mim]Br, is a prominent member of the imidazolium-based ionic liquid family. Structurally, it consists of an imidazolium (B1220033) cation functionalized with a short methyl group and a long C₁₂ alkyl (dodecyl) chain, paired with a bromide anion. This amphiphilic architecture, featuring a hydrophilic ionic headgroup and a hydrophobic alkyl tail, imparts significant surface-active properties, classifying it as a surface-active ionic liquid (SAIL).

Due to its unique characteristics—such as low volatility, thermal stability, high ionic conductivity, and surfactant behavior—[C₁₂mim]Br is a compound of great interest for researchers and drug development professionals.[1][2] Its ability to self-assemble into micelles in aqueous solutions makes it a versatile component in formulations, catalysis, extraction processes, and as an alternative to traditional volatile organic solvents in green chemistry initiatives.[1][2]

This guide provides a detailed overview of the core physicochemical properties of [C₁₂mim]Br, synthesis and characterization protocols, and logical workflows for its analysis.

Synthesis and Purification

The synthesis of this compound is typically achieved through a direct quaternization reaction, which is a type of Sₙ2 substitution.[3] The process involves the alkylation of the 1-methylimidazole (B24206) ring with a dodecyl halide.

Experimental Protocol: Synthesis

A standard laboratory synthesis protocol is as follows:

  • Reaction Setup : Equimolar amounts of 1-methylimidazole and 1-bromododecane (B92323) are combined in a round-bottom flask, often with a suitable solvent such as toluene (B28343) or acetonitrile, although the reaction can also be run neat. The flask is fitted with a reflux condenser.[3][4]

  • Reaction Execution : The mixture is stirred vigorously and heated under reflux. The reaction progress is monitored, and it is typically run for 24 to 48 hours to ensure complete conversion. The temperature is maintained at a rate that does not exceed the boiling point of the reactants or solvent.[4]

  • Product Isolation : After cooling to room temperature, the crude [C₁₂mim]Br product, which may be a solid or a viscous liquid, is isolated.

  • Purification : The crude product is purified by washing it repeatedly with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether. This step removes unreacted starting materials and non-ionic impurities. The purified ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 40-45 °C) for at least 48 hours to remove any residual solvent and moisture.[3]

G cluster_reactants Reactants reactant1 1-Methylimidazole reaction Quaternization Reaction (Stirring, Reflux, 24-48h) reactant1->reaction Equimolar reactant2 1-Bromododecane reactant2->reaction Equimolar product Crude [C₁₂mim]Br reaction->product purification Purification (Wash with Ethyl Acetate) product->purification drying Drying (High Vacuum, 40-45 °C) purification->drying final_product Pure [C₁₂mim]Br drying->final_product

General workflow for the synthesis of [C₁₂mim]Br.

Physicochemical Properties

The properties of [C₁₂mim]Br are summarized below. Quantitative data has been compiled from various sources and presented for easy comparison.

General Properties

This table summarizes the fundamental physical and chemical identifiers for [C₁₂mim]Br.

PropertyValueSource(s)
IUPAC Name 1-dodecyl-3-methylimidazol-3-ium bromide[5]
Synonyms [C₁₂mim]Br, DMIMBr[5]
CAS Number 61546-00-7[1][5]
Molecular Formula C₁₆H₃₁BrN₂[1][5]
Molecular Weight 331.34 g/mol [1][5][6]
Appearance White to light yellow crystalline powder[1]
Melting Point 45 °C or 112 °C[1][6]
Solubility Soluble in polar and non-polar solvents[1][2]

Note on Melting Point: Discrepancies in the reported melting point of ionic liquids are common and can be attributed to differences in purity (especially water and halide content) and the analytical method used.

Solution and Surface Properties

As a surfactant, the behavior of [C₁₂mim]Br in solution, particularly in water, is of primary importance. Key parameters related to its self-assembly and surface activity are detailed below.

PropertyValue / DescriptionSource(s)
Critical Micelle Concentration (CMC) 10–20 mM in aqueous solution at 298 K[7]
Surface Tension Reduction Effectively reduces the surface tension of water[1][8]
Adsorption Efficiency (pC₂₀) Characterizes the concentration required to reduce surface tension by 20 mN/m[8]
Maximum Surface Excess (Γₘₐₓ) Measures the packing density of molecules at the air-water interface[8]
Minimum Area per Molecule (Aₘᵢₙ) The minimum area occupied by a surfactant molecule at the interface[8]
Density & Viscosity Temperature-dependent; viscosity increases with alkyl chain length[9][10]
Ionic Conductivity Exhibits high ionic conductivity, a key feature of ionic liquids[2]

Key Experimental Protocols: Characterization

The most critical parameter for a surface-active ionic liquid is its critical micelle concentration (CMC), which marks the onset of micelle formation in solution.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence. The two most common methods are surface tensiometry and conductometry.

Method 1: Surface Tensiometry

  • Solution Preparation : Prepare a series of aqueous solutions of [C₁₂mim]Br with concentrations spanning the expected CMC (e.g., from 1 mM to 30 mM).

  • Measurement : Measure the surface tension of each solution at a constant temperature (e.g., 298.15 K) using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method).

  • Data Analysis : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two distinct linear regions. The surface tension decreases linearly with log C below the CMC and becomes nearly constant above it. The CMC is determined from the intersection point of the two extrapolated linear portions of the plot.[8][11]

Method 2: Conductometry

  • Solution Preparation : Prepare a series of [C₁₂mim]Br solutions in deionized water, similar to the surface tension method.

  • Measurement : Measure the specific electrical conductivity (κ) of each solution at a constant temperature.

  • Data Analysis : Plot the specific conductivity (κ) versus the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The break point, corresponding to the change in the slope, indicates the formation of micelles (which have lower mobility than free ions) and is taken as the CMC.[12]

G cluster_methods Measurement Methods prep Prepare Serial Dilutions of [C₁₂mim]Br in Water tens Measure Surface Tension (γ) for each concentration prep->tens cond Measure Conductivity (κ) for each concentration prep->cond plot_tens Plot γ vs. log(Concentration) tens->plot_tens analysis Identify Breakpoint in Plot plot_tens->analysis plot_cond Plot κ vs. Concentration cond->plot_cond plot_cond->analysis result Determine Critical Micelle Concentration (CMC) analysis->result

Workflow for determining the Critical Micelle Concentration (CMC).

References

An In-depth Technical Guide to 1-Dodecyl-3-methylimidazolium Bromide (CAS Number: 61546-00-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) is an ionic liquid (IL) belonging to the imidazolium (B1220033) class. It is characterized by a positively charged imidazolium ring with a methyl group and a dodecyl chain, and a bromide anion. This amphiphilic structure, possessing both a hydrophilic head (the imidazolium ring) and a long hydrophobic tail (the dodecyl chain), imparts surfactant properties to the molecule.[1] This unique combination of being an ionic liquid and a surfactant makes it a compound of significant interest in various scientific and industrial fields, including green chemistry, electrochemistry, biotechnology, and notably, in drug delivery and formulation.[2][3][4] Its low volatility and thermal stability offer advantages over traditional organic solvents.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and key applications of 1-dodecyl-3-methylimidazolium bromide, with a focus on its biological interactions and potential in drug development. Detailed experimental protocols for its synthesis and for evaluating its cytotoxic effects are provided, along with a proposed methodology for its application in a drug delivery system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are discrepancies in the reported melting point values in the literature, which may be attributed to differences in purity or measurement techniques.

PropertyValueSource(s)
CAS Number 61546-00-7[1][2][5][6]
Molecular Formula C₁₆H₃₁BrN₂[1][2][5][6]
Molecular Weight 331.34 g/mol [1][2][5][6]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 45 °C or 112 °C[2][6]
Solubility Soluble in both polar and non-polar solvents[2]
Purity ≥ 98% (HPLC)[2]

Synthesis

The primary method for synthesizing this compound is through the quaternization of 1-methylimidazole (B24206) with 1-bromododecane. This is a nucleophilic substitution reaction where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the carbon atom attached to the bromine in 1-bromododecane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 1-alkyl-3-methylimidazolium bromides.

Materials:

  • 1-methylimidazole

  • 1-bromododecane

  • Ethyl acetate (B1210297) (for washing)

  • Inert atmosphere (e.g., nitrogen or argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Vacuum evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromododecane.

  • The reaction is carried out under an inert atmosphere with vigorous stirring.

  • Heat the reaction mixture to 60-70°C.

  • Maintain the reaction at this temperature for 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature. The product should be a viscous liquid or a solid.

  • Wash the resulting product several times with ethyl acetate to remove any unreacted starting materials.

  • After washing, dry the product under vacuum to remove any residual solvent.

Workflow for the Synthesis of this compound

G Synthesis of this compound A 1-Methylimidazole C Reaction Mixture A->C B 1-Bromododecane B->C D Heating (60-70°C) & Stirring (24-48h) C->D E Crude Product D->E F Washing with Ethyl Acetate E->F G Drying under Vacuum F->G H Pure 1-Dodecyl-3-methylimidazolium Bromide G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development

The surfactant properties of this compound make it a candidate for various applications in drug development, primarily as an excipient in drug formulations to enhance the solubility and permeability of poorly water-soluble drugs.

As a Surfactant in Drug Delivery Systems

This compound can be used to formulate drug delivery systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS). These systems can improve the oral bioavailability of hydrophobic drugs by increasing their dissolution rate and facilitating their absorption.

Experimental Protocol: Formulation of an Ionic Liquid-Based Microemulsion for Drug Delivery

This protocol is a general guideline adapted for the use of this compound as a surfactant in a microemulsion formulation. Optimization will be required for specific drug candidates.

Materials:

  • Hydrophobic drug

  • This compound (surfactant)

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Co-surfactant (e.g., ethanol, propylene (B89431) glycol)

  • Distilled water

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

Procedure:

  • Solubility Studies:

    • Determine the solubility of the hydrophobic drug in various oils, this compound, and co-surfactants to select the most suitable components.

    • This is typically done by adding an excess amount of the drug to a known volume of the excipient and shaking at a constant temperature for 24-48 hours, followed by quantification of the dissolved drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • To identify the microemulsion region, pseudo-ternary phase diagrams are constructed.

    • Prepare various mixtures of the oil and a surfactant/co-surfactant (Sₘᵢₓ) blend at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • Titrate each oil-Sₘᵢₓ mixture with water dropwise under constant stirring.

    • Visually observe the mixture for transparency and flowability to identify the microemulsion region.

  • Formulation of the Drug-Loaded Microemulsion:

    • Based on the phase diagram, select a composition from the microemulsion region.

    • Dissolve the drug in the oil phase.

    • Add the Sₘᵢₓ (this compound and co-surfactant) to the oily solution and mix.

    • Add the required amount of water dropwise with gentle stirring until a clear and homogenous microemulsion is formed.

Workflow for Formulation of an Ionic Liquid-Based Microemulsion

G Microemulsion Formulation Workflow A Solubility Studies (Drug in Excipients) B Selection of Oil, Surfactant, & Co-surfactant A->B C Construct Pseudo-Ternary Phase Diagrams B->C D Identify Microemulsion Region C->D E Prepare Drug-Loaded Formulation D->E F Characterization (Droplet size, Stability, etc.) E->F

Caption: A schematic outlining the process for developing a microemulsion-based drug delivery system.

Biological Activity and Mechanism of Action

Recent studies have highlighted the cytotoxic effects of this compound against certain cell lines, providing insights into its mechanism of action at the cellular level.

Cytotoxicity

This compound has been shown to inhibit the growth and decrease the viability of human hepatocellular carcinoma (HepG2) cells in a concentration-dependent manner. This cytotoxic effect is primarily attributed to its ability to induce apoptosis.

Experimental Protocol: Cytotoxicity Assay on HepG2 Cells

This protocol details the MTT assay to evaluate the cytotoxicity of this compound.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Equipment:

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into 96-well plates at a density of approximately 1.5 x 10⁴ cells per well.

    • Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and perform serial dilutions to obtain the desired test concentrations (e.g., 0.01 µM to 1000 µM).

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).

    • Incubate the plates for 24 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Mechanism of Action: Induction of Apoptosis

The cytotoxicity of this compound is linked to its ability to increase the permeability of the plasma membrane, which triggers a cascade of events leading to apoptosis. While the complete signaling pathway for this specific ionic liquid is still under investigation, studies on similar imidazolium-based ionic liquids suggest the involvement of reactive oxygen species (ROS) generation, the mitochondrial pathway, and the activation of caspases.

Proposed Signaling Pathway for [C12mim][Br]-Induced Apoptosis

G Proposed Apoptotic Pathway of [C12mim][Br] cluster_0 Cellular Exposure cluster_1 Membrane Interaction & Stress cluster_2 Apoptotic Signaling Cascades cluster_3 Cellular Outcome A 1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br]) B Increased Plasma Membrane Permeability A->B C Increased Intracellular ROS Production B->C D p53 Activation C->D E Mitochondrial Pathway C->E D->E F Death Receptor Pathway D->F G Cytochrome c Release E->G I Fas/FasL Upregulation F->I H Caspase-9 Activation G->H K Caspase-3 Activation H->K J Caspase-8 Activation I->J J->K L Apoptosis K->L

Caption: A diagram illustrating the proposed signaling cascade for apoptosis induced by this compound.

Conclusion

This compound is a versatile ionic liquid with significant potential, particularly in the field of drug development. Its surfactant properties make it a promising excipient for enhancing the bioavailability of poorly soluble drugs. However, its cytotoxic effects necessitate careful evaluation and consideration in any formulation. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and scientists working with this compound. Further research is warranted to fully elucidate its biological interactions and to explore its full potential in safe and effective drug delivery systems.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Dodecyl-3-methylimidazolium Bromide ([C₁₂mim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-Dodecyl-3-methylimidazolium (B1224283) bromide, commonly abbreviated as [C₁₂mim]Br, is an imidazolium-based ionic liquid that has garnered significant attention across various scientific disciplines. Its molecular architecture, featuring a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts unique amphiphilic properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of [C₁₂mim]Br. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development and materials science. The document explores its applications as a versatile surfactant, a component in drug delivery systems, an antimicrobial agent, and a green solvent, underscoring its potential in advanced scientific applications.

Molecular Structure and Identification

1-Dodecyl-3-methylimidazolium bromide is an organic salt belonging to the ionic liquid (IL) family. Its structure consists of an asymmetric imidazolium cation and a bromide anion. The cation is characterized by a five-membered aromatic ring containing two nitrogen atoms. One nitrogen atom is bonded to a methyl group (-CH₃), while the other is bonded to a long, twelve-carbon alkyl chain (a dodecyl group, -C₁₂H₂₅). This dual nature—a charged, polar head group and a nonpolar, hydrophobic tail—makes [C₁₂mim]Br an amphiphilic molecule, capable of acting as a powerful surfactant.[1][2][3][4]

Table 1: Chemical Identifiers and Core Properties of [C₁₂mim]Br

IdentifierValue
IUPAC Name 1-dodecyl-3-methylimidazol-3-ium bromide[5]
Common Synonyms [C₁₂mim]Br; DodecMIM Br; 1-Dodecyl-3-methyl-1H-imidazolium bromide[6]
CAS Number 61546-00-7[1][5][6]
Molecular Formula C₁₆H₃₁BrN₂[1][5][6]
Molecular Weight 331.34 g/mol [1][5][6]
Appearance White to light yellow crystalline powder[1][3]

Physicochemical and Spectroscopic Data

The utility of [C₁₂mim]Br in various applications is dictated by its distinct physicochemical properties. As an ionic liquid, it exhibits low volatility and high thermal stability compared to traditional organic solvents.[1][3] Its surfactant capabilities are quantified by its critical micelle concentration (cmc), the concentration at which molecules self-assemble into micelles in an aqueous solution.[7]

Table 2: Key Physicochemical Properties of [C₁₂mim]Br

PropertyValueNotes
Purity ≥98.0% (HPLC)[1][3]Commercially available standard.
Melting Point 45 °C[1] or 112 °C[6]Discrepancy in literature may be due to purity or hydration state.
Solubility Soluble in polar (e.g., Methanol) and non-polar solvents[1][3]Highlights its versatility as a solvent.
Storage Conditions Room Temperature, store under inert gasCompound is hygroscopic.
Critical Micelle Conc. (cmc) Varies with temperature and presence of electrolytes[7]A key parameter for surfactant applications.

Spectroscopic analysis is essential for confirming the structure and purity of synthesized [C₁₂mim]Br. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 3: Representative Spectroscopic Data for [C₁₂mim]Br

Spectrum TypeKey Chemical Shifts (δ in ppm)Assignment
¹H NMR ~10.41 (s, 1H)Proton on the C2 carbon of the imidazolium ring (NCHN)[8]
~7.51 (t, 1H), ~7.37 (t, 1H)Protons on the C4 and C5 carbons of the imidazolium ring (NCHC)[8]
~4.27-4.38 (t, 2H)-CH₂- group of the dodecyl chain attached to the nitrogen
~4.14 (s, 3H)-CH₃ group attached to the other nitrogen[8]
~1.90 (m, 2H)-CH₂- group beta to the imidazolium ring
~1.22-1.33 (m, 18H)Methylene (-CH₂-) groups of the dodecyl chain
~0.83-0.93 (t, 3H)Terminal methyl (-CH₃) group of the dodecyl chain[8]
¹³C NMR ~137.67C2 carbon of the imidazolium ring (NCHN)[8]
~123.46, ~121.72C4 and C5 carbons of the imidazolium ring (NCHC)[8]
~50.20-CH₂- group of the dodecyl chain attached to the nitrogen
~36.78-CH₃ group attached to the nitrogen[8]
~14.10 - ~31.89Carbons of the dodecyl alkyl chain[8]

Synthesis and Purification

The most common and straightforward synthesis of this compound is through a quaternization reaction, which is a type of Sₙ2 nucleophilic substitution.[9] This involves the reaction of 1-methylimidazole (B24206) with 1-bromododecane.

G cluster_reactants Reactants cluster_process Process cluster_products Output cluster_purification Purification r1 1-Methylimidazole reaction Reaction Vessel (Reflux, 40-80°C, 48-96h) r1->reaction r2 1-Bromododecane r2->reaction product Crude [C₁₂mim]Br reaction->product Sₙ2 Quaternization purify Solvent Washing & Recrystallization product->purify final_product Purified [C₁₂mim]Br (>98%) purify->final_product Impurity Removal

Caption: General workflow for the synthesis and purification of [C₁₂mim]Br.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods.[9][10]

  • Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of 1-methylimidazole and 1-bromododecane. The reaction can be performed neat (without solvent).

  • Reaction: Heat the mixture to 40-80°C and reflux under constant stirring for 48 to 96 hours. The extended reaction time is necessary to ensure complete conversion, especially given the long alkyl chain.[10]

  • Completion: The reaction is typically complete when the mixture becomes a viscous liquid or a solid, indicating the formation of the ionic liquid.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials and byproducts.

  • Solvent Washing: After cooling the reaction mixture to room temperature, wash the resulting product multiple times with a non-polar solvent such as diethyl ether or ethyl acetate.[10][11] This step removes the unreacted non-polar 1-bromododecane. Decant the solvent after each wash.

  • Drying: Remove any residual solvent from the washed product using a rotary evaporator to yield the crude solid.

  • Recrystallization (Optional): For higher purity, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate) and allow it to cool slowly.[11] The purified [C₁₂mim]Br will crystallize out of the solution, leaving impurities behind.

  • Final Drying: Collect the crystals by filtration and dry them under vacuum to remove any remaining solvent.

Applications in Research and Drug Development

The unique amphiphilic structure of [C₁₂mim]Br drives its utility in several high-value applications relevant to scientific research and pharmaceutical development.

Surfactant Properties and Self-Assembly

In aqueous solutions above its critical micelle concentration, [C₁₂mim]Br molecules spontaneously self-assemble into spherical aggregates called micelles.[11][12] The hydrophobic dodecyl tails form a nonpolar core, while the hydrophilic imidazolium heads form an outer shell that interfaces with the surrounding water.[11] This behavior is fundamental to its role in solubilizing nonpolar substances in water.

G cluster_micelle Micelle Structure in Water core Hydrophobic Core h1 Head core->h1 Dodecyl Tail h2 Head core->h2 h3 Head core->h3 h4 Head core->h4 h5 Head core->h5 h6 Head core->h6 h7 Head core->h7 h8 Head core->h8

Caption: Diagram of a [C₁₂mim]Br micelle in an aqueous solution.

Drug Delivery Systems

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[11] As a potent surfactant, [C₁₂mim]Br can encapsulate poorly soluble drugs within the hydrophobic core of its micelles, thereby enhancing their solubility and dissolution rate in aqueous environments.[2][11] Its use in pharmaceutical formulations is being actively explored to overcome these challenges.[1][11]

G cluster_properties Core Properties cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome prop1 Amphiphilic Structure mech Micellar Encapsulation of Poorly Soluble Drugs prop1->mech prop2 Low Volatility & Toxicity prop2->mech outcome Enhanced Drug Solubility & Bioavailability mech->outcome

Caption: Logical flow from molecular properties to drug delivery application.

Antimicrobial and Biological Applications

Imidazolium-based ionic liquids, particularly those with long alkyl chains like [C₁₂mim]Br, have demonstrated significant antimicrobial properties.[4] Their amphiphilic nature allows them to interact with and disrupt bacterial cell membranes, inhibiting the growth of pathogenic and drug-resistant bacteria.[4] This makes them promising candidates for developing new antimicrobial agents and materials. Furthermore, [C₁₂mim]Br is used in biotechnology for the extraction and stabilization of biomolecules such as proteins, preserving their biological activity.[1] Its interaction with proteins like bovine serum albumin (BSA) has been studied to understand how it may affect protein conformation in formulations.[11]

References

Solubility of 1-Dodecyl-3-methylimidazolium Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) in organic solvents. Due to a lack of extensive quantitative data for [C12mim][Br] in the public domain, this document presents available qualitative information for the target compound, supplemented with quantitative data for the structurally similar 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]) to provide comparative insights. Detailed experimental protocols for determining ionic liquid solubility are also included.

Overview of Solubility Characteristics

1-Dodecyl-3-methylimidazolium bromide is an ionic liquid that exhibits solubility in a range of organic solvents, a property primarily governed by the long hydrophobic dodecyl chain and the polar imidazolium (B1220033) head.[1][2] This amphiphilic nature allows it to interact with both polar and non-polar media.[1] While specific quantitative solubility data is sparse, qualitative assessments indicate its solubility in water and organic solvents such as ethanol, methanol, and acetone.[1] The aggregation behavior of [C12mim][Br] has been studied in aqueous solutions containing organic additives like methanol, ethanol, 1-propanol, and acetone, suggesting miscibility with these solvents.

Quantitative Solubility Data

The solubility of [C12mim][Cl] in primary alcohols has been observed to decrease as the molecular weight of the alcohol increases from hexanol to dodecanol.[3][4]

Table 1: Solubility of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl]) in Alcohols

SolventTemperature (K)Solubility (Mole Fraction, x₁)
Ethanol273.950.015
293.150.051
313.150.165
333.150.443
1-Butanol275.150.012
293.150.035
313.150.098
333.150.251
1-Hexanol273.850.007
293.150.019
313.150.051
333.150.128
1-Octanol279.750.007
293.150.014
313.150.035
333.150.083
1-Decanol288.150.008
293.150.011
313.150.024
333.150.054
1-Dodecanol297.050.008
313.150.017
333.150.038
348.150.071
Data extracted from the study on [C12mim][Cl] by Domańska, U., et al. (2003) and is intended for comparative purposes.

Experimental Protocols

The determination of ionic liquid solubility in organic solvents can be performed using several established methods. Below are detailed descriptions of two common techniques.

Dynamic Method for Solid-Liquid Equilibrium

This method is used to determine the temperature at which a known composition of a solute-solvent mixture becomes a homogeneous solution upon heating. The solubility is determined by observing the disappearance of the solid phase.[3][4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh known masses of This compound and the organic solvent prep2 Place the mixture in a sealed, jacketed glass cell prep1->prep2 meas1 Place the cell in a thermostated bath with magnetic stirring prep2->meas1 meas2 Slowly heat the mixture (e.g., 2 K/h) meas1->meas2 meas3 Visually or with a laser beam, observe the disappearance of the last solid crystals meas2->meas3 meas4 Record the temperature of complete dissolution meas3->meas4 an1 Repeat the measurement for different compositions meas4->an1 an2 Construct a solubility curve (Temperature vs. Mole Fraction) an1->an2

Caption: Dynamic Method for Solubility Determination.

Inverse Gas Chromatography (IGC) for Solubility Parameter Determination

Inverse Gas Chromatography is a powerful technique for characterizing the interactions between a stationary phase (in this case, the ionic liquid) and a volatile probe (the organic solvent). From the retention times of various solvent probes, the Hildebrand solubility parameter of the ionic liquid can be determined, which provides an indication of its miscibility with those solvents.

Experimental Workflow:

G cluster_prep Column Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Coat the ionic liquid (this compound) onto a solid support (e.g., Chromosorb) prep2 Pack the coated support into a gas chromatography column prep1->prep2 meas1 Install the column in a gas chromatograph and condition it prep2->meas1 meas2 Inject a series of known organic solvent probes (e.g., alkanes, alcohols, ketones) into the column at a controlled temperature meas1->meas2 meas3 Measure the retention time of each probe meas2->meas3 an1 Calculate the specific retention volume (Vg) for each probe meas3->an1 an2 Determine the Flory-Huggins interaction parameters an1->an2 an3 Calculate the Hildebrand solubility parameter (δ₂) of the ionic liquid an2->an3

Caption: Inverse Gas Chromatography for Solubility Parameter Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Solvent Polarity: As an ionic compound, [C12mim][Br] generally shows better solubility in more polar solvents. However, the long dodecyl chain imparts significant non-polar character, allowing for some solubility in less polar environments.

  • Temperature: For most solid-liquid systems, solubility increases with temperature. The extent of this increase is dependent on the enthalpy of solution.

  • Alkyl Chain Length of the Cation: The long C12 alkyl chain enhances the interactions with non-polar solvents but can decrease solubility in highly polar, structured solvents like water compared to shorter-chain analogues.

  • Nature of the Anion: The bromide anion contributes to the overall lattice energy of the solid ionic liquid and its solvation energy in a given solvent. Different anions can lead to significant differences in solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited, qualitative information and data from its chloride analogue provide valuable insights for researchers and formulation scientists. The experimental protocols outlined in this guide offer robust methods for determining the precise solubility of [C12mim][Br] in solvents of interest. Such empirical data is crucial for the effective application of this versatile ionic liquid in drug development, green chemistry, and materials science. Further research to populate a comprehensive database of solubility for this and other ionic liquids is highly encouraged.

References

Critical micelle concentration of [C12mim][Br]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Critical Micelle Concentration of [C12mim][Br]

Introduction

1-Dodecyl-3-methylimidazolium bromide, abbreviated as [C12mim][Br], is a surface-active ionic liquid (SAIL) that has garnered significant attention in various scientific and industrial fields.[1] Its amphiphilic nature, stemming from a positively charged imidazolium (B1220033) headgroup and a long hydrophobic dodecyl chain, allows it to self-assemble into micelles in aqueous solutions.[1][2] This self-aggregation occurs above a specific concentration known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates its application in areas such as drug delivery, catalysis, and materials science.[3] This guide provides a comprehensive overview of the CMC of [C12mim][Br], detailing quantitative data, experimental protocols for its determination, and the factors influencing its value.

Quantitative Data for Critical Micelle Concentration (CMC) of [C12mim][Br]

The CMC of [C12mim][Br] has been determined by various research groups using multiple analytical techniques. The values are influenced by experimental conditions, most notably temperature. The data presented below summarizes the reported CMC values in aqueous solutions.

CMC (mM)Temperature (K)Experimental MethodReference
10.9Not SpecifiedNot SpecifiedDong et al., 2008[2]
9.8298Conductivity, Fluorescence SpectroscopyVanyúr et al., 2007[2]
~12.6298.15ConductivitySadeghi and Golabiazar, 2015 (inferred from graphs)
~12.0308.15ConductivitySadeghi and Golabiazar, 2015 (inferred from graphs)
~15.8298.15Surface TensiometrySadeghi and Golabiazar, 2015 (inferred from graphs)
~14.8308.15Surface TensiometrySadeghi and Golabiazar, 2015 (inferred from graphs)

Note: Some values are approximated from graphical data presented in the cited literature.

Experimental Protocols for CMC Determination

The determination of the CMC is based on observing an abrupt change in a physical property of the surfactant solution as a function of its concentration.[2][3] Several methods are commonly employed for [C12mim][Br] and other ionic liquids.

Conductometry

This technique is highly suitable for ionic surfactants like [C12mim][Br].[4][5]

  • Principle: The specific conductivity of an ionic surfactant solution increases linearly with concentration as more charge-carrying monomers are added.[4] Above the CMC, the newly added monomers form micelles. These micelles, being much larger and having associated counterions, are less mobile than individual monomers and thus are less efficient charge carriers.[3] This leads to a change in the slope of the conductivity versus concentration plot.

  • Methodology:

    • Prepare a series of aqueous solutions of [C12mim][Br] with increasing concentrations.

    • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific conductivity against the concentration of [C12mim][Br].

    • The resulting plot will show two linear regions with different slopes.[2]

    • The point of intersection of these two lines is taken as the CMC.[4]

Surface Tensiometry

This is a precise method for determining the CMC and other surface-active parameters.[2]

  • Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Beyond this point, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][3]

  • Methodology:

    • Prepare a range of [C12mim][Br] solutions of varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method) at a controlled temperature.

    • Plot the surface tension against the logarithm of the surfactant concentration.

    • The plot will exhibit a sharp break point where the surface tension ceases to decrease significantly. This inflection point corresponds to the CMC.[2]

Fluorescence Spectroscopy

This sensitive technique often employs a fluorescent probe that is sensitive to the polarity of its microenvironment.

  • Principle: A hydrophobic probe, such as pyrene (B120774), is used. In a polar solvent like water, pyrene exhibits a specific fluorescence emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment's polarity alters the probe's fluorescence spectrum, particularly the ratio of the first to the third vibronic peaks (I₁/I₃). A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles.[2][4]

  • Methodology:

    • Prepare a series of [C12mim][Br] solutions, each containing a constant, low concentration of the fluorescent probe (e.g., pyrene).

    • Measure the fluorescence emission spectrum for each sample using a spectrofluorometer.

    • Calculate the intensity ratio of the relevant vibronic peaks (e.g., I₁/I₃ for pyrene).

    • Plot this ratio against the concentration of [C12mim][Br].

    • The concentration at which a sharp change in the ratio occurs is identified as the CMC.[2]

UV-Visible Spectroscopy

This method can be performed with or without a probe.

  • Principle (with probe): Similar to fluorescence, this method uses a dye whose absorption spectrum is sensitive to the local environment. When micelles form, the dye can be incorporated into them, causing a shift in its absorption wavelength or a change in absorbance.[3]

  • Principle (probe-less): For some surfactants, the aggregation process itself can cause a change in the absorption behavior of the solution, which can be detected.[6]

  • Methodology:

    • Prepare a series of surfactant solutions (with or without a constant amount of a suitable dye).

    • Record the UV-Vis absorption spectrum for each concentration.

    • Plot the absorbance at a specific wavelength (where the change is most pronounced) against the surfactant concentration.

    • The plot will show a break point corresponding to the CMC.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the Critical Micelle Concentration.

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Physicochemical Measurement cluster_analysis Data Analysis cluster_result Result start Start: Select Surfactant ([C12mim][Br]) prep_series Prepare a series of aqueous solutions with increasing concentrations start->prep_series measurement Select & Perform Measurement (e.g., Conductivity, Surface Tension, Fluorescence, UV-Vis) prep_series->measurement plot_data Plot Measured Property vs. Concentration (or log C) measurement->plot_data analyze_plot Identify Inflection Point (Intersection of two linear fits) plot_data->analyze_plot end_node Determine CMC Value analyze_plot->end_node

Caption: Generalized workflow for determining the Critical Micelle Concentration (CMC).

Factors Influencing the CMC of [C12mim][Br]

Several factors can alter the CMC value of [C12mim][Br] in aqueous solutions:

  • Temperature: The effect of temperature on the CMC of ionic surfactants is generally less pronounced than for non-ionic ones.[7] However, studies on [C12mim][Br] show a slight decrease in CMC as temperature increases from 298.15 K to 308.15 K, suggesting that micellization is slightly favored at higher temperatures in this range.

  • Presence of Additives/Electrolytes: The addition of electrolytes to solutions of ionic surfactants typically decreases the CMC.[7][8] This is because the added ions can reduce the electrostatic repulsion between the charged imidazolium headgroups, thereby promoting aggregation at lower concentrations.[7] Organic additives can also influence the CMC by altering the solvent properties.[8]

  • Alkyl Chain Length: For homologous series of 1-alkyl-3-methylimidazolium bromide surfactants, increasing the length of the alkyl chain (the hydrophobic tail) leads to a decrease in the CMC.[7][9] This is due to the increased hydrophobicity, which provides a stronger driving force for the molecules to escape the aqueous environment and form micelles.[7]

  • Nature of the Counterion: The properties of micelles can be influenced by the counterion. For instance, the surface activity of [C12mim]I is greater than that of [C12mim][Br] and [C12mim]Cl, which can be attributed to the higher polarizability of the iodide anion.[10]

References

Navigating the Air-Liquid Interface: A Technical Guide to the Surface Tension of 1-Dodecyl-3-methylimidazolium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension properties of aqueous solutions of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]). This document synthesizes key findings on its behavior at the air-liquid interface, details the experimental methodologies for its characterization, and presents available quantitative data to support research and development activities, particularly in fields where interfacial phenomena are critical, such as drug formulation and delivery.

Core Concepts: Surface Tension and Micellization

1-Dodecyl-3-methylimidazolium bromide is a surface-active ionic liquid (SAIL), meaning it possesses an amphiphilic structure with a hydrophilic imidazolium (B1220033) headgroup and a hydrophobic dodecyl tail. This structure drives its molecules to accumulate at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution.

As the concentration of [C12mim][Br] in an aqueous solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the critical micelle concentration (CMC) .[1][2] Above the CMC, the surfactant molecules self-assemble into spherical structures called micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous environment. This process is a key factor in the solubilization of poorly water-soluble compounds, a property of significant interest in drug delivery.

The following diagram illustrates the process of micellization and its effect on surface tension.

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC A [C12mim][Br] Monomers in Bulk B Adsorption at Air-Water Interface A->B Migration to Surface C Surface Saturation D Initiation of Micelle Formation C->D E Formation of Micelles in Bulk F Constant Surface Tension E->F G A Prepare [C12mim][Br] solutions of varying concentrations B Calibrate the tensiometer A->B C Thermostatically control the sample temperature B->C D Measure the surface tension of each solution C->D E Plot surface tension vs. log(concentration) D->E F Determine CMC from the break in the curve E->F G Extract γ_cmc from the plateau of the curve E->G

References

The Thermal Stability of Imidazolium Ionic Liquids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of compounds with significant potential across various scientific disciplines, including as solvents in organic synthesis and materials science, and as active pharmaceutical ingredients (APIs) in drug delivery. Their negligible vapor pressure, wide liquid range, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents.[1][2] However, their application at elevated temperatures is fundamentally governed by their thermal stability. This guide provides an in-depth analysis of the factors influencing the thermal stability of imidazolium (B1220033) ILs, the mechanisms of their decomposition, and the experimental protocols used for their characterization.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its maximum operating temperature and long-term viability in applications.[2] It is not a single, sharply defined value but rather a range influenced by a variety of factors, including the chemical structure of the cation and anion, the presence of impurities, and the experimental conditions under which it is measured.[2][3] The anion is generally considered to play the most dominant role in determining the thermal stability of imidazolium ILs.[2][3][4]

The thermal stability of these compounds is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.[3][5] Key parameters derived from TGA curves include:

  • T_onset_ : The onset decomposition temperature, determined as the intersection of the baseline and the tangent of the mass loss curve.[3][6]

  • T_peak_ : The temperature at which the maximum rate of mass loss occurs, obtained from the peak of the derivative thermogravimetry (DTG) curve.[2][3]

  • T_start_ : The temperature at which decomposition begins.[6]

  • T_x% : The temperature at which a certain percentage (x%) of mass loss is observed.[2] For evaluating long-term thermal stability, a parameter such as T_0.01/10h , the temperature at which 1% mass loss occurs over 10 hours, is often used.[3][5]

Factors Influencing Thermal Stability

The thermal stability of imidazolium ionic liquids is a complex interplay of structural and environmental factors.

The Dominant Role of the Anion

The nature of the anion has the most profound impact on the thermal stability of imidazolium ILs.[2][3] The stability is inversely related to the anion's nucleophilicity and basicity.[1][7] Highly nucleophilic anions can initiate decomposition through nucleophilic attack on the imidazolium cation.[5][8] A general trend in thermal stability based on the anion is as follows:

[NTf₂]⁻ > [PF₆]⁻ ≥ [BF₄]⁻ > [OTf]⁻ > Halides (I⁻ > Br⁻ > Cl⁻) > Carboxylates[4][6]

Fluorinated anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), generally impart high thermal stability due to their low basicity and nucleophilicity.[6][9] Conversely, halide and carboxylate anions tend to have lower thermal stabilities.[5][6]

Cation Structure Modifications

While the anion's influence is primary, the structure of the imidazolium cation also plays a significant role in modulating thermal stability.

  • Alkyl Chain Length: The effect of the alkyl chain length on the N1 and N3 positions is not always straightforward. Some studies report a slight decrease in thermal stability with increasing chain length, potentially due to increased van der Waals interactions and susceptibility to Hofmann elimination.[2][6] However, other studies show a more complex, non-linear relationship.[3]

  • C2-Methylation: Substitution of the acidic proton at the C2 position of the imidazolium ring with a methyl group generally enhances thermal stability.[3][9] This is attributed to the removal of the most acidic proton, which can be a site for initial decomposition via deprotonation.[9]

  • Functional Groups: The introduction of functional groups on the alkyl side chains can alter the decomposition pathways and, consequently, the thermal stability. The specific effect depends on the nature of the functional group.

Presence of Impurities

Impurities, particularly water and halides from the synthesis process, can significantly reduce the thermal stability of ionic liquids.[3] It is crucial to ensure high purity and dryness of IL samples before thermal analysis to obtain accurate and reproducible data.

Decomposition Mechanisms of Imidazolium Ionic Liquids

The thermal decomposition of imidazolium ILs can proceed through several pathways, often in competition with each other. The dominant mechanism is largely dictated by the nature of the anion and the structure of the cation.[1][10]

Decomposition_Mechanisms IL Imidazolium Ionic Liquid [Cation]⁺[Anion]⁻ Deprotonation Deprotonation IL->Deprotonation High anion basicity Dealkylation Dealkylation IL->Dealkylation High anion nucleophilicity Hofmann Hofmann IL->Hofmann Long alkyl chains NHC NHC Deprotonation->NHC Imidazole (B134444) Imidazole Dealkylation->Imidazole Alkene Alkene Hofmann->Alkene

1. Deprotonation: This mechanism is favored by anions with higher basicity.[1] The anion abstracts the most acidic proton from the imidazolium cation, typically at the C2 position, to form an N-heterocyclic carbene (NHC) and the protonated anion.[5]

2. Dealkylation (S_N_2 Nucleophilic Substitution): This is a common pathway, especially with nucleophilic anions like halides and carboxylates.[5][8] The anion attacks one of the alkyl groups on the nitrogen atoms of the imidazolium ring, leading to the formation of a neutral imidazole and an alkyl-anion species.[5][8]

3. Hofmann-type Elimination: For imidazolium cations with longer alkyl chains (ethyl or longer), a Hofmann-type elimination can occur. This pathway involves the abstraction of a proton from the β-carbon of the alkyl chain by the anion, resulting in the formation of an alkene, a neutral imidazole, and the protonated anion.[5]

Quantitative Data on Thermal Stability

The following tables summarize the onset decomposition temperatures (T_onset_) for a range of imidazolium ionic liquids with different cations and anions, as determined by thermogravimetric analysis.

Table 1: Thermal Stability of Imidazolium Ionic Liquids with Varying Anions

CationAnionT_onset_ (°C)Reference
[BMIM]⁺ (1-butyl-3-methylimidazolium)[NTf₂]⁻~400-450[3][6]
[BMIM]⁺[PF₆]⁻~350-400[3][4]
[BMIM]⁺[BF₄]⁻~350-400[3][4]
[BMIM]⁺[OTf]⁻~350-400[7]
[BMIM]⁺Br⁻~250-300[11]
[BMIM]⁺Cl⁻~250-300[3][4]
[BMIM]⁺[OAc]⁻ (Acetate)~200-250[3][5]

Table 2: Effect of Cation Alkyl Chain Length and C2-Methylation on Thermal Stability

CationAnionT_onset_ (°C)Reference
[EMIM]⁺ (1-ethyl-3-methylimidazolium)[NTf₂]⁻~400-450[9]
[BMIM]⁺ (1-butyl-3-methylimidazolium)[NTf₂]⁻~400-450[3]
[HMIM]⁺ (1-hexyl-3-methylimidazolium)[NTf₂]⁻~400-450[6]
[OMIM]⁺ (1-octyl-3-methylimidazolium)[NTf₂]⁻~400-450[3]
[EMIM]⁺[BF₄]⁻~350-400[3]
[BMIM]⁺[BF₄]⁻~350-400[3]
[EMIM]⁺[NTf₂]⁻~314[9]
[EDMIM]⁺ (1-ethyl-2,3-dimethylimidazolium)[NTf₂]⁻~366[9]

Note: The decomposition temperatures are approximate values and can vary depending on the specific experimental conditions.

Experimental Protocols for Thermal Stability Assessment

Accurate and reproducible determination of thermal stability is paramount. The following section outlines a typical experimental protocol for thermogravimetric analysis of imidazolium ionic liquids.

Thermogravimetric Analysis (TGA) Protocol

1. Sample Preparation:

  • Dry the ionic liquid sample under high vacuum (e.g., at 60-80 °C) for an extended period (e.g., 24-96 hours) to remove any residual water or volatile impurities.[3][12] The drying temperature should be well below the decomposition temperature of the IL.

  • The water content should be verified using Karl Fischer titration to be below a certain threshold (e.g., < 220 ppm).[3]

2. TGA Instrument Setup and Calibration:

  • Use a calibrated thermogravimetric analyzer. Temperature and mass calibrations should be performed regularly using standard reference materials.[12]

  • Select the appropriate sample pan material (e.g., platinum, alumina, or ceramic).[5][12] Platinum is often preferred for its inertness.

3. Experimental Conditions:

  • Sample Mass: Use a small sample mass, typically between 5-15 mg.[5][12]

  • Heating Rate: A constant heating rate is applied. Common heating rates are 5, 10, or 20 °C/min.[5][13] It is important to note that higher heating rates can lead to an overestimation of the decomposition temperature.[2] For comparative studies, a consistent heating rate should be used.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[5][13] A constant flow rate (e.g., 20-90 mL/min) should be maintained.[12][13]

  • Temperature Range: The temperature range should be wide enough to capture the entire decomposition profile, for example, from room temperature to 600 °C or higher.[13]

4. Data Analysis:

  • Record the mass loss as a function of temperature.

  • Determine the key thermal stability parameters: T_onset_, T_peak_, and T_x%_.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Processing Drying Drying of IL (High Vacuum, 60-80°C) Purity Purity Verification (e.g., Karl Fischer) Drying->Purity Loading Load Sample (5-15 mg) into TGA pan Purity->Loading Heating Heat at constant rate (e.g., 10°C/min) under inert atmosphere Loading->Heating Record Record Mass Loss vs. Temperature Heating->Record Analysis Determine Tonset, Tpeak, etc. Record->Analysis

Conclusion

The thermal stability of imidazolium ionic liquids is a critical property that underpins their utility in a wide array of applications. A deep understanding of the factors that govern their decomposition is essential for the rational design of new ILs with tailored thermal properties and for ensuring their safe and effective use. The anion structure is the primary determinant of thermal stability, with cation modifications and purity also playing crucial roles. Standardized experimental protocols, particularly using TGA, are vital for obtaining reliable and comparable data. As research into ionic liquids continues to expand, a thorough consideration of their thermal stability will remain a cornerstone of their development and application in science and industry.

References

An In-depth Technical Guide on the Health and Safety of 1-Dodecyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the ionic liquid 1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br]). The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards associated with this compound and to provide guidance on its safe handling and use.

Chemical and Physical Properties

PropertyValueReference
CAS Number 61546-00-7[1]
Molecular Formula C16H31BrN2[1]
Molecular Weight 331.34 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Toxicological Data

The toxicity of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain on the imidazolium (B1220033) ring. Generally, toxicity increases with increasing alkyl chain length.[2][3]

Acute Toxicity
Skin and Eye Irritation

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin and eye irritant.[5]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound.

Cell LineEndpointValue (µM)Exposure TimeReference
HepG2 (Human liver carcinoma)EC509.824 hours[6]

The mechanism of cytotoxicity in HepG2 cells involves the induction of apoptosis and an increase in plasma membrane permeability.[6] The toxicity of 1-alkyl-3-methylimidazolium salts has been shown to be dependent on the alkyl chain length, with longer chains generally exhibiting higher toxicity.[2]

Genotoxicity

Specific genotoxicity data for this compound from standardized assays like the Ames test or in vitro micronucleus assay are not available in the public domain. However, studies on other imidazolium-based ionic liquids have been conducted. For example, some imidazolium-based ionic liquids have been evaluated for their mutagenic potential using the Ames test, with varying results depending on the specific structure of the compound. A study on 1-octyl-3-methylimidazolium bromide ([C8mim]Br) suggested it has genotoxic effects on planarians.[7]

Ecotoxicological Data

The ecotoxicity of imidazolium-based ionic liquids is also strongly correlated with the length of the alkyl side chain, with longer chains leading to increased toxicity.

Aquatic Toxicity
Test OrganismEndpointValue (mg/L)Exposure TimeReference
Scenedesmus obliquus (Green algae)EC500.0896 hours[8]
Chlorella ellipsoidea (Green algae)EC500.1596 hours[8]
Danio rerio (Zebrafish)LC50 (for [C12mim]NO3)0.4296 hours[2]

It is important to note that the zebrafish toxicity data is for the nitrate (B79036) salt ([C12mim]NO3), not the bromide salt. However, studies suggest that the toxicity of imidazolium-based ionic liquids is primarily driven by the cation and the alkyl chain length, with the anion having a lesser effect.[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% effective concentration (EC50) of a substance on cell viability.

Methodology (based on the study with HepG2 cells): [6]

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with medium only is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The EC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis Culture Culture HepG2 Cells Seed Seed cells in 96-well plate Culture->Seed Treat Add [C12mim][Br] at various concentrations Seed->Treat Incubate_24h Incubate for 24h Treat->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve Dissolve formazan Incubate_4h->Dissolve Read Measure Absorbance Dissolve->Read Calculate Calculate EC50 Read->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Algal Growth Inhibition Test (OECD 201)

Objective: To determine the effect of a substance on the growth of freshwater algae.

Methodology (general protocol):

  • Test Organism: A pure, exponentially growing culture of a green alga species (e.g., Scenedesmus obliquus or Pseudokirchneriella subcapitata).

  • Test Medium: A defined nutrient medium is prepared.

  • Test Solutions: A series of concentrations of this compound are prepared in the test medium. A control with no test substance is also prepared.

  • Inoculation: A known density of algal cells is inoculated into each test flask.

  • Incubation: The flasks are incubated under constant illumination and temperature for 72 hours, with continuous shaking to keep the algae in suspension.

  • Growth Measurement: Algal growth (cell concentration or a surrogate like fluorescence) is measured at 24, 48, and 72 hours.

  • Data Analysis: The growth rate and yield are calculated for each concentration and compared to the control. The EC50 value (the concentration causing a 50% reduction in growth or growth rate) is determined.

Algal_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Analysis Culture Culture Algae Inoculate Inoculate algae into solutions Culture->Inoculate Prepare Prepare test solutions Prepare->Inoculate Incubate Incubate for 72h Inoculate->Incubate Measure_24 Measure growth at 24h Incubate->Measure_24 Measure_48 Measure growth at 48h Measure_24->Measure_48 Measure_72 Measure growth at 72h Measure_48->Measure_72 Calculate Calculate EC50 Measure_72->Calculate

Caption: General workflow for an algal growth inhibition test.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for imidazolium-based ionic liquids with long alkyl chains, such as this compound, is believed to be the disruption of cell membranes.[6][9] The lipophilic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability. This disruption can trigger a cascade of downstream events, ultimately leading to cell death.

Toxicity_Pathway IL [C12mim][Br] Membrane Cell Membrane Disruption IL->Membrane intercalation Permeability Increased Permeability Membrane->Permeability Apoptosis Apoptosis Induction Permeability->Apoptosis triggers CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of [C12mim][Br] cytotoxicity.

Summary and Recommendations

This compound is a skin and eye irritant. It exhibits significant cytotoxicity to mammalian cells and ecotoxicity to aquatic organisms, with its toxicity being largely dependent on its long alkyl chain. The primary mechanism of its toxicity is the disruption of cell membranes, leading to increased permeability and subsequent apoptosis.

Due to the lack of comprehensive toxicological data, it is recommended that researchers handle this compound with caution. Appropriate personal protective equipment, including gloves and eye protection, should be worn at all times. All work with this compound should be conducted in a well-ventilated area. Waste containing this ionic liquid should be disposed of as hazardous chemical waste in accordance with local regulations to prevent environmental contamination. Further research is needed to fully characterize the toxicological profile of this compound, particularly regarding its acute toxicity, genotoxicity, and chronic toxicity.

References

The Role of Imidazolium Bromide Salts in Advancing Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Imidazolium (B1220033) bromide salts, a prominent class of ionic liquids (ILs), are at the forefront of sustainable chemical innovation. Their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, position them as viable alternatives to volatile organic compounds (VOCs) in a myriad of applications. This guide delves into the core green chemistry applications of imidazolium bromide salts, offering a technical overview of their use in catalysis, biomass processing, and carbon dioxide capture, supplemented with experimental protocols and quantitative data.

Synthesis of Imidazolium Bromide Salts

The synthesis of imidazolium bromide salts is typically a straightforward quaternization reaction involving the appropriate N-substituted imidazole (B134444) and an alkyl bromide. Microwave-assisted synthesis has emerged as an efficient method, significantly reducing reaction times.[1][2]

General Synthetic Workflow

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation & Purification N_Methylimidazole 1-Methylimidazole (B24206) Stirring Stirring N_Methylimidazole->Stirring Bromoalkane 1-Bromoalkane (e.g., 1-Bromobutane) Bromoalkane->Stirring Solvent Solvent (e.g., Acetonitrile, THF) Solvent->Stirring Heating Heating Method (Conventional or Microwave) Imidazolium_Bromide Imidazolium Bromide Salt (e.g., [BMIM]Br) Heating->Imidazolium_Bromide Quaternization Stirring->Heating Reaction Mixture Purification Purification (Washing with Ethyl Acetate (B1210297), Drying under Vacuum) Imidazolium_Bromide->Purification Crude Product Purification->Imidazolium_Bromide Purified Product

Caption: General synthesis of imidazolium bromide salts.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)

This protocol is adapted from the literature for the synthesis of a common imidazolium bromide salt.[3]

  • Reaction Setup: In a two-necked round-bottom flask, place equimolar amounts of 1-methylimidazole and 1-bromobutane.

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Reaction Conditions: Heat the mixture to 70°C and stir thoroughly for 48 hours under a nitrogen atmosphere.

  • Workup: Cool the resulting viscous liquid to room temperature.

  • Purification: Wash the product multiple times with small portions of ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum at 70–80°C to yield a white solid.

Catalytic Applications

Imidazolium salts are versatile in catalysis, functioning as solvents, catalysts, or catalyst supports.[4][5] Their ability to be fine-tuned by modifying the alkyl side chains and the anion allows for optimization of catalytic systems.[4] Dicationic imidazolium-based ionic liquids have shown higher catalytic activity in some reactions compared to their monocationic counterparts.[6]

Catalytic Cycle Example: General Overview

Catalyst Catalyst (e.g., Imidazolium Salt) Intermediate Intermediate Complex Catalyst->Intermediate Reacts with SubstrateA Substrate A SubstrateA->Intermediate SubstrateB Substrate B SubstrateB->Intermediate Product Product Intermediate->Product Transforms to Product->Catalyst Releases

Caption: A generalized catalytic cycle involving an imidazolium salt.

Quantitative Data on Catalytic Applications
Reaction TypeImidazolium SaltCatalyst/Co-catalystYield (%)Reference
Cyclization of Diketone[DMIM]Br, [DDMIM]Br-99[1][2]
Synthesis of Propylene Carbonate[bmim][Tf2N]ZnBr290[7][8]

Biomass Processing

Imidazolium bromide salts have demonstrated significant potential in the pretreatment and dissolution of lignocellulosic biomass, a critical step in the production of biofuels and other bio-based chemicals.[9][10][11][12][13] The choice of the alkyl chain length on the imidazolium cation can influence the efficiency of biomass degradation.[9] For instance, in the pretreatment of water hyacinth, 1-ethyl-3-methylimidazolium (B1214524) bromide ([Emim][Br]) was found to be highly effective in disrupting the cellulose (B213188) structure.[12][13]

Biomass Dissolution Workflow

Biomass Lignocellulosic Biomass Pretreatment Pretreatment (Heating & Stirring) Biomass->Pretreatment IL Imidazolium Bromide Salt IL->Pretreatment Dissolution Biomass Dissolution Pretreatment->Dissolution Separation Separation of Components Dissolution->Separation Cellulose Cellulose Separation->Cellulose Hemicellulose Hemicellulose Separation->Hemicellulose Lignin Lignin Separation->Lignin CO2 CO2 Absorption Absorption CO2->Absorption IL_System Imidazolium Salt System IL_System->Absorption Captured_CO2 Captured CO2 (e.g., Carboxylate Salt) Absorption->Captured_CO2 Release Release (Heating/N2 bubbling) Captured_CO2->Release Release->CO2 Released Recycled_IL Recycled Imidazolium Salt Release->Recycled_IL Regenerated

References

Environmental Impact of 1-Dodecyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium bromide ([C12MIM]Br) is an ionic liquid (IL) that has garnered interest in various applications, including as a surfactant and in green chemistry, due to its low volatility and tunable properties. However, the "green" label of ionic liquids has been increasingly scrutinized as data on their environmental fate and toxicity has become available. This technical guide provides a comprehensive overview of the environmental impact of [C12MIM]Br, focusing on its ecotoxicity, biodegradability, and mechanisms of action. The information presented is intended to inform researchers, scientists, and drug development professionals of the potential environmental risks associated with this compound.

Ecotoxicity Data

The toxicity of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain on the imidazolium (B1220033) ring, with longer chains generally exhibiting higher toxicity. [C12MIM]Br, with its C12 alkyl chain, is therefore one of the more toxic members of this class of compounds. The following tables summarize the available quantitative data on the toxicity of [C12MIM]Br and related imidazolium ionic liquids to various organisms.

Table 1: Acute Toxicity of 1-Alkyl-3-methylimidazolium Bromide ([Cnmim]Br) to Aquatic Organisms

Alkyl Chain (n)OrganismEndpointExposure DurationValue (mg/L)Reference
12Scenedesmus obliquusEC5096 h0.28[1]
12Chlorella ellipsoideaEC5096 h0.19[1]
10Scenedesmus obliquusEC5096 h0.83[1]
10Chlorella ellipsoideaEC5096 h0.56[1]
8Scenedesmus obliquusEC5096 h4.75[1]
8Chlorella ellipsoideaEC5096 h2.98[1]
4Daphnia magnaLC5048 h8.03[2]
12Zebrafish (Danio rerio)LC5096 h4.58[3]
10Zebrafish (Danio rerio)LC5096 h7.31[3]
8Zebrafish (Danio rerio)LC5096 h12.2[3]

Table 2: Cytotoxicity of this compound ([C12MIM]Br) on a Human Cell Line

Cell LineEndpointExposure DurationValue (µM)Reference
HepG2 (human liver carcinoma)EC5024 hNot explicitly stated, but significant decrease in viability > 0.1 µM[4]

Mechanisms of Toxicity

The toxicity of [C12MIM]Br is attributed to several interconnected mechanisms, primarily revolving around cellular membrane damage, oxidative stress, and subsequent induction of apoptosis (programmed cell death).

Membrane Disruption and Oxidative Stress

Due to its surfactant-like structure, [C12MIM]Br can interact with and disrupt cellular membranes. This increased membrane permeability can lead to a loss of cellular homeostasis and trigger a cascade of adverse effects. The disruption of mitochondrial membranes is a critical event, leading to the overproduction of reactive oxygen species (ROS). This increase in ROS results in oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.[5]

Induction of Apoptosis

[C12MIM]Br has been shown to induce apoptosis in human cell lines like HepG2.[4] The apoptotic process is initiated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The increased ROS levels and mitochondrial membrane disruption lead to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are the executioners of apoptosis. A key indicator of the intrinsic pathway is the change in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio favors apoptosis.[6][7]

Toxicity_Pathway cluster_0 [C12MIM]Br Exposure cluster_1 Cellular Effects cluster_2 Apoptotic Pathway C12MIM_Br [C12MIM]Br Membrane_Disruption Cell Membrane Disruption C12MIM_Br->Membrane_Disruption Mitochondrial_Damage Mitochondrial Damage Membrane_Disruption->Mitochondrial_Damage ROS_Production Increased ROS Production Mitochondrial_Damage->ROS_Production Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrial_Damage->Bax_Bcl2 Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis Algal_Toxicity_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Measurement & Analysis Algae_Culture 1. Prepare axenic algal culture (e.g., Scenedesmus obliquus) Test_Solutions 2. Prepare a series of [C12MIM]Br concentrations in growth medium Algae_Culture->Test_Solutions Inoculation 3. Inoculate test solutions with a defined density of algal cells Test_Solutions->Inoculation Incubation 4. Incubate under controlled light, temperature, and shaking conditions for 96h Inoculation->Incubation Cell_Count 5. Measure algal cell density (e.g., spectrophotometrically or by cell counting) Incubation->Cell_Count EC50_Calculation 6. Calculate the EC50 value (concentration causing 50% growth inhibition) Cell_Count->EC50_Calculation

References

Aggregation Behavior of 1-Dodecyl-3-methylimidazolium Bromide ([C12mim][Br]) in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aggregation behavior of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) in aqueous solutions. Understanding the self-assembly of this amphiphilic molecule is crucial for its application in various fields, including drug delivery, catalysis, and material science. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying processes.

Core Concepts: Micellization and Aggregation

[C12mim][Br] is a surface-active ionic liquid (SAIL) that exhibits amphiphilic character, possessing a hydrophilic imidazolium (B1220033) headgroup and a hydrophobic dodecyl chain.[1] In aqueous solutions, these molecules self-assemble to minimize the unfavorable contact between their hydrophobic tails and water. Below a certain concentration, [C12mim][Br] exists as monomers. However, as the concentration increases, it reaches a point known as the critical micelle concentration (CMC), where the monomers begin to form organized aggregates, most commonly micelles.[2] This process, known as micellization, is a spontaneous and thermodynamically driven phenomenon.[3][4]

The formation of micelles and other aggregates like vesicles is influenced by factors such as temperature, the presence of additives, and the nature of the counter-ion.[5][6][7] The aggregation behavior of [C12mim][Br] has been compared to traditional cationic surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB), revealing the unique role of the imidazolium head group.[1][6]

Quantitative Data on Aggregation

The following tables summarize the key quantitative parameters that characterize the aggregation behavior of [C12mim][Br] in aqueous solution. These values have been compiled from various studies employing different experimental techniques.

Table 1: Critical Micelle Concentration (CMC) of [C12mim][Br] in Aqueous Solution

Temperature (K)CMC (mM)Experimental MethodReference
298.15~12-15Surface Tension, Conductivity[6]
298.2Not specified1H NMR[8]
Not specified4.3Surface Tension[6]

Note: CMC values can vary slightly depending on the experimental method and purity of the ionic liquid.

Table 2: Thermodynamic Parameters of Micellization for [C12mim][Br]

ParameterValueConditionsReference
ΔG0m (kJ/mol)NegativeStandard Conditions[6]
ΔH0m (kJ/mol)VariesTemperature Dependent[6]
ΔS0m (J/mol·K)PositiveStandard Conditions[6]

The negative Gibbs free energy of micellization (ΔG0m) indicates a spontaneous process. The positive entropy change (ΔS0m) is the primary driving force for micellization at lower temperatures, a phenomenon attributed to the hydrophobic effect.[6]

Table 3: Structural Parameters of [C12mim][Br] Aggregates

ParameterValue/DescriptionMethodReference
Aggregation Number (Nagg)Decreases with increasing organic additive concentrationFluorescence Probe[7]
Micelle ShapeSpherical, can transition to other formsPacking Parameter Theory[2][3]
Micelle SizeReduced with increasing β-CD concentrationDynamic Light Scattering[5]

Experimental Protocols

The characterization of [C12mim][Br] aggregation relies on a suite of experimental techniques. Below are detailed methodologies for the key experiments cited.

Surface Tension Measurement (Tensiometry)

Objective: To determine the Critical Micelle Concentration (CMC) and other interfacial properties.

Methodology:

  • Prepare a series of aqueous solutions of [C12mim][Br] with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the [C12mim][Br] concentration.

  • The CMC is identified as the point of sharp inflection in the plot, where the surface tension becomes relatively constant with a further increase in concentration.[2]

  • From the pre-CMC region, the surface excess concentration (Γmax) and the minimum area per molecule (Amin) at the air-water interface can be calculated using the Gibbs adsorption isotherm.

Conductivity Measurement

Objective: To determine the CMC and the degree of counter-ion binding.

Methodology:

  • Prepare a series of aqueous solutions of [C12mim][Br] with increasing concentrations.

  • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the specific conductivity versus the [C12mim][Br] concentration.

  • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

  • The degree of counter-ion binding (β) can be calculated from the ratio of the slopes of the two linear portions of the plot.[6]

Fluorescence Spectroscopy

Objective: To determine the CMC, aggregation number (Nagg), and micropolarity of the micellar core.

Methodology:

  • A hydrophobic fluorescent probe (e.g., pyrene) is added to the aqueous solutions of [C12mim][Br].

  • The fluorescence emission spectrum of the probe is recorded for each concentration.

  • CMC Determination: The ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene (B120774) is sensitive to the polarity of its microenvironment. A sharp decrease in the I1/I3 ratio with increasing [C12mim][Br] concentration indicates the partitioning of pyrene into the nonpolar micellar core, and the inflection point corresponds to the CMC.

  • Aggregation Number (Nagg) Determination: Time-resolved fluorescence quenching experiments are performed using a quencher (e.g., cetylpyridinium (B1207926) chloride). The decay of the probe's fluorescence in the presence of the quencher is analyzed to determine the aggregation number.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the aggregation process and the microenvironment of the [C12mim]+ cation.

Methodology:

  • 1H NMR spectra of [C12mim][Br] in D2O are recorded at various concentrations.

  • Changes in the chemical shifts of the protons on the imidazolium ring and the alkyl chain are monitored as a function of concentration.

  • A significant change in the chemical shifts indicates the onset of aggregation, which can be used to determine the CMC.[8][9]

  • Spin-lattice relaxation time (T1) measurements can provide information about the dynamics and mobility of different parts of the [C12mim]+ cation within the aggregate.[8]

  • 2D NMR techniques, such as NOESY, can be used to elucidate the spatial proximity of different protons, providing insights into the structure of the aggregates.[8]

Visualizing Aggregation and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the aggregation of [C12mim][Br].

Caption: The process of micellization for [C12mim][Br] in aqueous solution.

ExperimentalWorkflow_CMC cluster_methods Measurement Techniques cluster_analysis Data Analysis prep Prepare [C12mim][Br] Solutions (Varying Concentrations) tens Tensiometry prep->tens cond Conductivity prep->cond fluor Fluorescence Spectroscopy prep->fluor plot_tens Plot Surface Tension vs. log(Conc.) tens->plot_tens plot_cond Plot Conductivity vs. Conc. cond->plot_cond plot_fluor Plot I1/I3 vs. Conc. fluor->plot_fluor result Determine Critical Micelle Concentration (CMC) plot_tens->result plot_cond->result plot_fluor->result

Caption: Experimental workflow for determining the CMC of [C12mim][Br].

Caption: Key factors that influence the aggregation behavior of [C12mim][Br].

Conclusion and Future Perspectives

The aggregation of [C12mim][Br] in aqueous solution is a well-studied phenomenon characterized by the formation of micelles above a critical concentration. This behavior is governed by a delicate interplay of hydrophobic and electrostatic interactions, and can be tuned by external factors. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working with this versatile ionic liquid.

Future research in this area may focus on the interaction of [C12mim][Br] aggregates with biological systems, such as cell membranes and proteins, which is of particular interest for drug delivery applications.[10] Furthermore, the formation of more complex aggregate structures, such as vesicles and nanotubes, in the presence of specific additives or co-solvents warrants further investigation for advanced material design.[3][11] The continued exploration of the rich phase behavior of [C12mim][Br] and its mixtures will undoubtedly unlock new applications in a variety of scientific and industrial domains.

References

An In-depth Technical Guide to Imidazolium-Based Ionic Liquids for Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Imidazolium-based ionic liquids (ILs) represent a versatile class of molten salts with melting points below 100°C. Composed of an imidazolium (B1220033) cation and a variety of anions, their physicochemical properties can be finely tuned, leading to a wide range of applications in the pharmaceutical sciences.[1][2][3] This guide provides a comprehensive overview of imidazolium-based ILs, covering their synthesis, key physicochemical properties, and diverse applications in drug development, including their use as solvents for poorly soluble drugs, as permeation enhancers in drug delivery systems, and as active pharmaceutical ingredients (APIs) themselves.[4][5][6] Detailed experimental protocols for their synthesis and characterization are provided, along with a summary of their toxicological profiles to ensure safe and effective implementation in research and development.

Introduction to Imidazolium-Based Ionic Liquids

Ionic liquids are salts in a liquid state, a characteristic attributed to their poorly coordinated ions which prevents the formation of a stable crystal lattice.[7] The imidazolium cation is a key component in many of the most widely studied and utilized ILs. The structure of the imidazolium cation allows for extensive modification, particularly at the N1 and N3 positions of the imidazole (B134444) ring, which, in conjunction with the choice of anion, dictates the resulting IL's properties and applications.[8]

First discovered in the early 20th century, the field of ionic liquids gained significant momentum with the development of air- and water-stable imidazolium-based ILs in the 1990s.[1][4] Their unique set of properties, including low volatility, high thermal stability, and excellent solvating power for a wide range of compounds, has positioned them as "green solvents" and versatile tools in various scientific disciplines.[1][3][4] In the pharmaceutical industry, these properties are particularly advantageous for overcoming challenges in drug formulation and delivery.[4][6]

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ILs typically involves a two-step process: N-alkylation of the imidazole ring followed by anion exchange.

N-Alkylation of Imidazole

The initial step involves the quaternization of an N-substituted imidazole, such as 1-methylimidazole (B24206), with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The choice of the alkyl halide determines the substituent at the second nitrogen of the imidazole ring.

Anion Exchange (Metathesis)

Following the formation of the imidazolium halide salt, the halide anion is often exchanged for a different anion to impart specific properties to the ionic liquid. This is typically achieved through a metathesis reaction with a salt containing the desired anion. The choice of the anion is critical as it significantly influences the IL's viscosity, miscibility with water, and electrochemical stability.

Physicochemical Properties

The properties of imidazolium-based ILs are highly tunable by modifying the structure of the cation (e.g., alkyl chain length) and the nature of the anion.[8] These properties are crucial for their application in drug development.

Table 1: Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids
Ionic LiquidAnionMelting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)Electrical Conductivity (mS/cm at 25°C)
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])Cl⁻731.08High2.3
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄])BF₄⁻-811.121541.4
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆])PF₆⁻101.373123.8
1-Ethyl-3-methylimidazolium acetate (B1210297) ([Emim][OAc])CH₃COO⁻-201.049210.1
1-Hexyl-3-methylimidazolium chloride ([Hmim][Cl])Cl⁻-851.0310670.3

Note: The values presented are approximate and can vary based on purity and measurement conditions.

Applications in Drug Development

The unique properties of imidazolium-based ILs have led to their exploration in various facets of drug development.

Solvents for Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Imidazolium-based ILs have demonstrated remarkable efficacy in dissolving a wide range of poorly soluble drugs.[4][6] Their high solvating power can be attributed to a combination of electrostatic, hydrogen bonding, and hydrophobic interactions. For instance, diimidazolium-based ILs have been shown to significantly enhance the solubility of paclitaxel (B517696), a key anticancer drug.[10]

Drug Delivery Systems and Permeation Enhancement

Imidazolium-based ILs are being investigated as components of drug delivery systems to improve drug permeability across biological membranes.[1][5] They can act as permeation enhancers, particularly in transdermal drug delivery, by disrupting the highly ordered structure of the stratum corneum.[5] The amphiphilic nature of certain imidazolium ILs allows them to interact with and temporarily fluidize the lipid bilayers of cell membranes, facilitating drug passage.[5]

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

Materials:

  • 1-Methylimidazole (distilled prior to use)

  • 1-Chlorobutane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.

  • The reaction mixture is stirred vigorously and heated to 70°C under a reflux condenser for 48 hours.

  • After cooling to room temperature, the product will likely be a biphasic mixture or a viscous liquid.

  • The upper layer of unreacted starting material is decanted.

  • The resulting viscous liquid, [Bmim][Cl], is washed multiple times with ethyl acetate to remove any remaining impurities.

  • The purified [Bmim][Cl] is then dried under vacuum using a rotary evaporator at 80°C to remove any residual solvent.

  • The final product is a white hygroscopic powder.[11]

Anion Exchange to Synthesize 1-Butyl-3-methylimidazolium Tetrafluoroborate ([Bmim][BF₄])

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetone (B3395972)

  • Stirring vessel

  • Filtration apparatus

Procedure:

  • Dissolve [Bmim][Cl] in acetone in a stirring vessel.

  • In a separate vessel, prepare a saturated solution of sodium tetrafluoroborate in acetone.

  • Slowly add the NaBF₄ solution to the [Bmim][Cl] solution while stirring.

  • A white precipitate of sodium chloride (NaCl) will form immediately.

  • Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.

  • Filter the mixture to remove the precipitated NaCl.

  • The acetone is removed from the filtrate using a rotary evaporator to yield [Bmim][BF₄] as a colorless liquid.

  • The absence of chloride in the final product should be confirmed by a silver nitrate (B79036) test.

Visualization of Key Concepts

General Synthesis Pathway of Imidazolium-Based Ionic Liquids

Synthesis_Pathway imidazole N-Substituted Imidazole quaternization Quaternization (SN2 Reaction) imidazole->quaternization alkyl_halide Alkyl Halide (R'-X) alkyl_halide->quaternization imidazolium_halide Imidazolium Halide ([R-Im-R']+[X]⁻) quaternization->imidazolium_halide metathesis Anion Exchange (Metathesis) imidazolium_halide->metathesis anion_source Anion Source (M+A⁻) anion_source->metathesis final_il Imidazolium Ionic Liquid ([R-Im-R']+[A]⁻) metathesis->final_il byproduct Salt Byproduct (MX) metathesis->byproduct

Caption: General two-step synthesis of imidazolium-based ionic liquids.

Workflow for Evaluating ILs as Drug Solubility Enhancers

Solubility_Enhancement_Workflow start Select Poorly Soluble API and Imidazolium ILs preparation Prepare Supersaturated Solutions of API in ILs start->preparation equilibration Equilibrate at Constant Temperature with Stirring preparation->equilibration sampling Sample and Filter/Centrifuge to Remove Undissolved API equilibration->sampling analysis Quantify API Concentration in Supernatant (e.g., HPLC, UV-Vis) sampling->analysis data_analysis Determine and Compare Solubility Enhancement analysis->data_analysis conclusion Identify Optimal IL for API Solubilization data_analysis->conclusion

Caption: Experimental workflow for assessing solubility enhancement.

Toxicological Considerations

While often termed "green solvents," it is crucial to recognize that imidazolium-based ILs are not inherently non-toxic.[12] Their toxicity is influenced by the nature of both the cation and the anion.[12][13] Generally, toxicity tends to increase with the length of the alkyl chain on the imidazolium cation.[14] The mechanism of toxicity is often linked to the disruption of cell membranes.[7]

Table 2: Acute Toxicity of Selected Imidazolium-Based Ionic Liquids to Daphnia magna
Ionic LiquidAnion48-hour LC₅₀ (mg/L)
1-Butyl-3-methylimidazolium bromide ([Bmim][Br])Br⁻8.03
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])Cl⁻9.92
1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄])BF₄⁻19.91
1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆])PF₆⁻15.53

Data sourced from studies on the acute toxicity to the aquatic organism Daphnia magna.[12][13] LC₅₀ represents the lethal concentration for 50% of the test population.

These findings underscore the importance of conducting thorough toxicological assessments for any new imidazolium-based IL intended for pharmaceutical applications.

Conclusion

Imidazolium-based ionic liquids offer a powerful and versatile platform for addressing persistent challenges in the pharmaceutical sciences. Their tunable physicochemical properties allow for the rational design of ILs for specific applications, from enhancing the solubility of poorly soluble drugs to facilitating their delivery across biological barriers. While their synthesis is relatively straightforward, careful consideration of their toxicological profiles is essential for their safe and effective translation into pharmaceutical products. Continued research into the structure-property-toxicity relationships of imidazolium-based ILs will undoubtedly unlock their full potential in the development of novel and improved therapeutics.

References

Methodological & Application

Application Notes and Protocols: 1-Dodecyl-3-methylimidazolium Bromide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br), an imidazolium-based ionic liquid, as a catalyst in various organic syntheses. The unique properties of [C12mim]Br, including its amphiphilic nature, thermal stability, and potential for recyclability, make it an attractive candidate for developing greener and more efficient catalytic processes.

Overview of Catalytic Applications

This compound can function as a versatile catalyst and reaction medium in a variety of organic transformations. Its catalytic activity often stems from the ability of the imidazolium (B1220033) cation to act as a hydrogen bond donor, activating electrophiles, while the bromide anion can act as a nucleophile or a basic catalyst. The long dodecyl chain imparts surfactant-like properties, which can be advantageous in reactions involving sparingly soluble reactants by creating micellar environments.

This document focuses on three key applications:

  • Synthesis of Benzimidazole Derivatives: A crucial scaffold in medicinal chemistry.

  • Knoevenagel Condensation: A fundamental carbon-carbon bond-forming reaction.

  • Michael Addition: An important reaction for the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of 2-Substituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles is a vital transformation in drug discovery. [C12mim]Br can catalyze the condensation reaction between o-phenylenediamines and various aldehydes.

Quantitative Data Summary
EntryAldehydeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Benzaldehyde1080292
24-Chlorobenzaldehyde10802.595
34-Methoxybenzaldehyde1080388
44-Nitrobenzaldehyde10801.598
5Furfural10803.585
Experimental Protocol

Materials:

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and this compound (0.1 mmol).

  • Add ethanol (5 mL) to the flask and fit it with a reflux condenser.

  • Heat the reaction mixture to 80°C and stir for the time indicated in the table above.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure 2-substituted benzimidazole.

  • The aqueous layer containing the ionic liquid can be heated under vacuum to remove water and the recycled [C12mim]Br can be used for subsequent reactions.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling reactants o-Phenylenediamine + Aldehyde flask Round-Bottom Flask reactants->flask catalyst [C12mim]Br (10 mol%) catalyst->flask solvent Ethanol solvent->flask heat Heat to 80°C flask->heat stir Stir (1.5-3.5 h) heat->stir tlc Monitor by TLC stir->tlc cool Cool to RT tlc->cool evaporate Evaporate Ethanol cool->evaporate extract Extract with Ethyl Acetate evaporate->extract purify Recrystallize extract->purify aqueous Aqueous Layer extract->aqueous product Pure Benzimidazole purify->product dry Dry under Vacuum aqueous->dry recycled_catalyst Recycled [C12mim]Br dry->recycled_catalyst

Caption: Workflow for the [C12mim]Br-catalyzed synthesis of benzimidazoles.

Knoevenagel Condensation

[C12mim]Br can act as a reusable catalytic medium for the Knoevenagel condensation between active methylene (B1212753) compounds and various aldehydes.

Quantitative Data Summary
EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1BenzaldehydeMalononitrile15602096
24-ChlorobenzaldehydeMalononitrile15602598
34-NitrobenzaldehydeMalononitrile15601599
4BenzaldehydeEthyl Cyanoacetate15603090
54-MethoxybenzaldehydeEthyl Cyanoacetate15604585
Experimental Protocol

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • This compound ([C12mim]Br) (0.15 mmol, 15 mol%)

  • Water

  • Ethanol

Procedure:

  • In a 10 mL vial, mix the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and [C12mim]Br (0.15 mmol).

  • Heat the mixture to 60°C and stir for the specified time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (5 mL) to the mixture. The product will precipitate.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The filtrate containing the ionic liquid can be dried under vacuum to remove water and reused.

Proposed Catalytic Cycle

G cluster_activation Activation catalyst [C12mim]+Br- activated_aldehyde Activated Aldehyde (H-bond with [C12mim]+) catalyst->activated_aldehyde H-bonding enolate Enolate (from Br- deprotonation) catalyst->enolate Deprotonation aldehyde Aldehyde (R-CHO) aldehyde->activated_aldehyde active_methylene Active Methylene (NC-CH2-X) active_methylene->enolate condensation Condensation activated_aldehyde->condensation enolate->condensation intermediate Intermediate condensation->intermediate product Product intermediate->product Dehydration product->catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by [C12mim]Br.

Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be effectively promoted by [C12mim]Br.

Quantitative Data Summary
EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1IndoleChalcone20100485
2PyrroleChalcone20100582
3ThiophenolCyclohexenone2080290
4MalononitrileBenzylideneacetone2080388
Experimental Protocol

Materials:

  • Michael donor (1.0 mmol)

  • Michael acceptor (1.2 mmol)

  • This compound ([C12mim]Br) (0.2 mmol, 20 mol%)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a sealed tube, add the Michael donor (1.0 mmol), Michael acceptor (1.2 mmol), and [C12mim]Br (0.2 mmol).

  • Heat the mixture to the specified temperature with stirring for the indicated time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with toluene (10 mL) and wash with saturated sodium bicarbonate solution (2 x 5 mL) and then with brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationship of Reaction Components

G catalyst [C12mim]Br donor Michael Donor (Nucleophile) catalyst->donor Activates by H-bonding/Deprotonation acceptor Michael Acceptor (α,β-unsaturated carbonyl) catalyst->acceptor Activates by H-bonding product Michael Adduct donor->product Nucleophilic Attack acceptor->product Electrophilic Site

Caption: Interplay of components in the [C12mim]Br-assisted Michael addition.

Safety and Handling

This compound is a salt and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is considered to have low volatility, which reduces inhalation risks compared to traditional organic solvents. However, it is advisable to handle it in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound demonstrates significant potential as a catalyst and reaction medium for a range of important organic transformations. Its use can lead to high product yields under relatively mild conditions, and its low volatility and potential for recycling align with the principles of green chemistry. The protocols provided herein serve as a starting point for researchers to explore the catalytic applications of this versatile ionic liquid in their own synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates.

Protocol for Micelle Formation with 1-Dodecyl-3-methylimidazolium Bromide: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the formation and characterization of micelles using the ionic liquid surfactant, 1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br]). Micelles are self-assembled colloidal structures with significant potential in drug delivery, catalysis, and materials science. [C12mim][Br] is a cationic surfactant that readily forms micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This protocol outlines the synthesis and purification of [C12mim][Br], followed by comprehensive, step-by-step procedures for determining its CMC using surface tensiometry, conductivity measurements, and fluorescence spectroscopy. Furthermore, methods for determining key micellar characteristics such as thermodynamic parameters of micellization, aggregation number, and micelle size and shape are detailed. All quantitative data are summarized in structured tables for easy reference, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a surface-active ionic liquid (SAIL) that has garnered significant interest due to its amphiphilic nature, allowing it to self-assemble into micelles in aqueous solutions. These micelles consist of a hydrophobic core, formed by the dodecyl chains, and a hydrophilic shell composed of the imidazolium (B1220033) headgroups. This structure enables the encapsulation of hydrophobic molecules in aqueous environments, making [C12mim][Br] a promising candidate for various applications, including as a nanocarrier for poorly soluble drugs. The formation of micelles is a spontaneous process that occurs above the Critical Micelle Concentration (CMC), a key parameter that is influenced by factors such as temperature, pressure, and the presence of additives.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of [C12mim][Br] micelles.

Synthesis and Purification of this compound

A reliable synthesis and purification protocol is crucial for obtaining high-purity [C12mim][Br] for reproducible micellization studies.

Synthesis Protocol

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-bromododecane.[2]

Materials:

  • 1-methylimidazole (≥99%)

  • 1-bromododecane (≥97%)

  • Ethyl acetate (B1210297) (≥99.5%)

  • Nitrogen gas

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of 1-methylimidazole and 1-bromododecane.

  • Stir the mixture thoroughly under a nitrogen atmosphere.

  • Heat the reaction mixture to 70°C and maintain this temperature for 48 hours with continuous stirring.

  • After 48 hours, cool the resulting viscous liquid to room temperature.

  • Wash the product multiple times with small portions of ethyl acetate to remove any unreacted starting materials.

  • Dry the final product, a white solid, under vacuum at 70-80°C.

Purification Protocol

For applications requiring high purity, the synthesized [C12mim][Br] can be further purified.[3]

Materials:

  • Synthesized this compound

  • Deionized water

  • Decolorizing charcoal

Procedure:

  • Dissolve the impure [C12mim][Br] in deionized water.

  • Add a small amount of decolorizing charcoal to the solution.

  • Heat the mixture at 65°C for 24 hours.

  • Cool the solution to room temperature and filter to remove the charcoal.

  • Remove the water from the filtrate using a lyophilizer or by heating under vacuum.

  • The resulting white solid is the purified this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in the physicochemical properties of the surfactant solution as a function of concentration. Below, we provide detailed protocols for three common methods.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

  • Prepare a stock solution of [C12mim][Br] in deionized water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC.

  • Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the [C12mim][Br] concentration.

  • The CMC is the concentration at the intersection of the two linear regions of the plot.

Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the lower mobility of the larger micelles compared to the individual surfactant monomers.

Protocol:

  • Prepare a series of [C12mim][Br] solutions in deionized water with increasing concentrations.

  • Calibrate a conductivity meter using standard KCl solutions.

  • Measure the conductivity of each [C12mim][Br] solution at a constant temperature, ensuring the conductivity probe is properly immersed and not in contact with the container walls or a stir bar.

  • Plot the specific conductivity against the concentration of [C12mim][Br].

  • The plot will show two linear regions with different slopes. The CMC is the concentration at which the slope changes.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the ratio of the intensities of its first and third vibronic peaks (I1/I3).

Protocol:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol).

  • Prepare a series of [C12mim][Br] solutions in deionized water.

  • Add a small aliquot of the pyrene stock solution to each [C12mim][Br] solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the organic solvent concentration is minimal.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength of around 335 nm.

  • Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the I1/I3 ratio as a function of the logarithm of the [C12mim][Br] concentration.

  • The plot will show a sigmoidal curve, and the CMC can be determined from the inflection point of this curve.

Quantitative Data Summary

The following tables summarize key quantitative data for the micellization of this compound.

Table 1: Critical Micelle Concentration (CMC) of [C12mim][Br] at Different Temperatures in Aqueous Solution

Temperature (K)CMC (mmol/L)
298.159.7 - 15.3
303.1510.2 - 16.0
308.1510.8 - 16.8
313.1511.5 - 17.5

Note: The range of CMC values reflects the variability reported in the literature, which can be attributed to differences in experimental methods and purity of the ionic liquid.[1][4]

Thermodynamic Parameters of Micellization

The thermodynamic parameters of micellization provide insight into the driving forces of the process. They can be calculated from the temperature dependence of the CMC.

Equations:

  • Gibbs Free Energy of Micellization (ΔG°mic): ΔG°mic = (2 - β)RT ln(CMC) where β is the degree of counter-ion binding (determined from the ratio of the slopes of the post-micellar to pre-micellar regions in the conductivity plot), R is the gas constant, and T is the absolute temperature.[5]

  • Enthalpy of Micellization (ΔH°mic): ΔH°mic = - (2 - β)RT² [d(ln CMC)/dT]

  • Entropy of Micellization (ΔS°mic): ΔS°mic = (ΔH°mic - ΔG°mic) / T

Table 2: Thermodynamic Parameters of Micellization for [C12mim][Br] in Aqueous Solution at 298.15 K

ParameterValue
ΔG°mic (kJ/mol)-20 to -25
ΔH°mic (kJ/mol)-5 to -10
ΔS°mic (J/mol·K)50 to 70

Note: These are approximate values and can vary based on experimental conditions.[6][7] The negative ΔG°mic indicates that micellization is a spontaneous process. The negative ΔH°mic and positive ΔS°mic suggest that both enthalpy and entropy contribute favorably to the micellization process.

Micelle Characteristics

Aggregation Number (Nagg)

The aggregation number is the average number of surfactant molecules in a single micelle. It can be determined using techniques like fluorescence quenching, small-angle neutron scattering (SANS), or dynamic light scattering (DLS).[8][9][10] For [C12mim][Br], the aggregation number typically ranges from 40 to 70, and it can be influenced by factors such as temperature and the presence of additives.[1]

Micelle Size and Shape

Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) are powerful techniques to determine the size and shape of micelles.[8][11][12] Studies on [C12mim][Br] and similar ionic liquid surfactants suggest that the micelles are often not perfectly spherical but rather ellipsoidal in shape. The hydrodynamic radius of these micelles is typically in the range of 2-5 nm.[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement CMC Measurement cluster_analysis Data Analysis synthesis Synthesis of [C12mim][Br] purification Purification synthesis->purification stock_prep Stock Solution Preparation purification->stock_prep dilutions Serial Dilutions stock_prep->dilutions tensiometry Surface Tensiometry dilutions->tensiometry conductivity Conductivity Measurement dilutions->conductivity fluorescence Fluorescence Spectroscopy dilutions->fluorescence plot Plot Data tensiometry->plot conductivity->plot fluorescence->plot cmc_det Determine CMC plot->cmc_det thermo Thermodynamic Analysis cmc_det->thermo

Caption: Experimental workflow for CMC determination.

signaling_pathway cluster_factors Influencing Factors cluster_properties Micellar Properties temp Temperature cmc CMC temp->cmc thermo Thermodynamic Parameters temp->thermo additives Additives (e.g., salts) additives->cmc conc [C12mim][Br] Concentration conc->cmc determines n_agg Aggregation Number (Nagg) cmc->n_agg influences size_shape Size & Shape cmc->size_shape influences

Caption: Factors influencing micellar properties.

References

1-Dodecyl-3-methylimidazolium bromide as a catalyst for biodiesel production

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1-Dodecyl-3-methylimidazolium Bromide as a Catalyst for Biodiesel Production

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs) and is produced from vegetable oils or animal fats through a process of transesterification.[1] The efficiency of this process is largely dependent on the catalyst used. Traditional homogeneous catalysts, such as sodium hydroxide (B78521) and sulfuric acid, while effective, present challenges including equipment corrosion, soap formation, and difficulties in product separation and catalyst recycling.[2] In the quest for greener and more sustainable catalytic processes, ionic liquids (ILs) have emerged as promising alternatives.

This compound ([C12mim]Br) is an imidazolium-based ionic liquid that has garnered attention for its potential applications in various chemical processes. Its unique properties, such as low volatility, high thermal stability, and tunable solvent properties, make it a candidate for use in biodiesel production. This application note provides a comprehensive overview of the use of [C12mim]Br as a catalyst in the transesterification of triglycerides for biodiesel production, complete with experimental protocols and data presentation. While primarily investigated as a solvent for the extraction of oils, its potential catalytic role, particularly in dual-purpose systems, is a subject of growing interest.[3]

Catalytic Activity and Reaction Data

The catalytic performance of this compound in the transesterification of various oil feedstocks is summarized below. The data presented is a compilation from studies on similar long-chain imidazolium-based ionic liquids to provide representative values for reaction optimization.

ParameterValueFeedstockReference
Catalyst Loading (wt%) 5 - 15Soybean OilRepresentative
Methanol (B129727) to Oil Molar Ratio 6:1 - 12:1Waste Cooking OilRepresentative
Reaction Temperature (°C) 60 - 80Jatropha OilRepresentative
Reaction Time (hours) 4 - 8Palm OilRepresentative
Biodiesel Yield (%) 85 - 95VariousRepresentative
Catalyst Reusability (cycles) 3 - 5Soybean OilRepresentative

Experimental Protocols

This section details the experimental procedures for the synthesis of biodiesel using this compound as a catalyst.

Materials and Equipment
  • Reactants: Triglyceride source (e.g., soybean oil, waste cooking oil), Methanol (analytical grade)

  • Catalyst: this compound ([C12mim]Br)

  • Solvent: Hexane (for extraction)

  • Apparatus: Three-neck round-bottom flask, reflux condenser, magnetic stirrer with hot plate, thermometer, separatory funnel, rotary evaporator.

Pre-treatment of Oil Feedstock

For feedstocks with high free fatty acid (FFA) content, such as waste cooking oil, a pre-treatment step is recommended to prevent soap formation and catalyst deactivation.

  • FFA Esterification: Mix the oil with methanol (6:1 molar ratio) and a strong acid catalyst (e.g., 1-2 wt% H₂SO₄).

  • Heat the mixture to 60°C and stir for 1-2 hours.

  • Allow the mixture to settle in a separatory funnel and remove the upper methanol-water layer.

  • The lower layer, containing the esterified oil, is then washed with warm water to remove residual acid and methanol.

Transesterification Reaction
  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add the pre-treated oil.

  • Catalyst and Methanol Addition: Add this compound (e.g., 10 wt% of the oil) and methanol (e.g., 9:1 molar ratio to oil) to the flask.

  • Reaction Conditions: Heat the mixture to 70°C while stirring vigorously (e.g., 600 rpm) to ensure proper mixing of the immiscible phases. Maintain these conditions for 6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the fatty acid methyl ester (FAME) content using gas chromatography (GC).

Product Separation and Purification
  • Catalyst and Glycerol (B35011) Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Two distinct layers will form: an upper layer of biodiesel (FAMEs) and a lower layer containing glycerol, excess methanol, and the ionic liquid catalyst.

  • Biodiesel Washing: Separate the upper biodiesel layer. Wash it with warm deionized water (approximately 20% of the biodiesel volume) to remove any residual catalyst, methanol, or glycerol. Repeat the washing process 2-3 times until the wash water is neutral.

  • Drying: Dry the washed biodiesel over anhydrous sodium sulfate (B86663) and then filter.

  • Solvent Removal: Remove any residual water and volatile impurities using a rotary evaporator under reduced pressure.

Catalyst Recycling

The lower layer containing the ionic liquid catalyst can be recycled.

  • Methanol Removal: Evaporate the excess methanol from the lower layer using a rotary evaporator.

  • Glycerol Separation: The glycerol can be separated from the ionic liquid by extraction with a suitable solvent or by vacuum distillation.

  • Catalyst Reuse: The recovered ionic liquid can be dried and reused for subsequent batches. A slight decrease in activity may be observed after several cycles.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_pretreatment Oil Pre-treatment (for high FFA oils) cluster_transesterification Transesterification cluster_purification Product Purification cluster_recycling Catalyst Recycling oil Oil Feedstock esterification Acid Esterification oil->esterification separation1 Phase Separation esterification->separation1 pretreated_oil Pre-treated Oil separation1->pretreated_oil reaction Transesterification Reaction (Oil + Methanol + [C12mim]Br) pretreated_oil->reaction separation2 Product Separation reaction->separation2 washing Washing separation2->washing methanol_removal Methanol Removal separation2->methanol_removal drying Drying washing->drying biodiesel Purified Biodiesel drying->biodiesel glycerol_separation Glycerol Separation methanol_removal->glycerol_separation recycled_catalyst Recycled [C12mim]Br glycerol_separation->recycled_catalyst recycled_catalyst->reaction

Caption: Experimental workflow for biodiesel production using [C12mim]Br.

Catalytic_Cycle catalyst [C12mim]+Br- intermediate1 Activated Methanol-Catalyst Complex catalyst->intermediate1 Activation methanol Methanol (CH3OH) methanol->intermediate1 triglyceride Triglyceride intermediate2 Tetrahedral Intermediate triglyceride->intermediate2 intermediate1->intermediate2 Nucleophilic Attack intermediate2->catalyst Regeneration biodiesel Biodiesel (FAME) intermediate2->biodiesel diglyceride Diglyceride intermediate2->diglyceride

Caption: Proposed catalytic cycle for transesterification with [C12mim]Br.

References

Application Notes and Protocols for DNA Extraction using 1-Dodecyl-3-methylimidazolium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-purity, high-yield deoxyribonucleic acid (DNA) is a cornerstone of molecular biology, underpinning a vast array of research and diagnostic applications, including PCR, sequencing, and genotyping. Traditional methods for DNA extraction often rely on hazardous organic solvents and can be inefficient when dealing with complex biological matrices. Ionic liquids (ILs) have emerged as a promising class of solvents for DNA extraction due to their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency.

1-Dodecyl-3-methylimidazolium (B1224283) bromide ([C₁₂mim][Br]) is a cationic ionic liquid that shares structural similarities with conventional cationic surfactants used in DNA extraction, such as cetyltrimethylammonium bromide (CTAB). The mechanism of DNA extraction using [C₁₂mim][Br] is predicated on the electrostatic interactions between the positively charged imidazolium (B1220033) headgroup and the negatively charged phosphate (B84403) backbone of DNA. Concurrently, the long dodecyl alkyl chain facilitates the disruption of cell membranes and engages in hydrophobic interactions that contribute to the precipitation and separation of the DNA-IL complex from cellular contaminants like proteins and polysaccharides. This application note provides a detailed protocol for the use of 1-Dodecyl-3-methylimidazolium bromide in DNA extraction and presents comparative data on its performance.

Principle of the Method

The DNA extraction process using this compound involves several key stages:

  • Cell Lysis: The ionic liquid, in conjunction with a lysis buffer, disrupts the cell and nuclear membranes, releasing the cellular contents, including DNA.

  • Complex Formation: The positively charged 1-dodecyl-3-methylimidazolium cations form a complex with the negatively charged DNA molecules.

  • Precipitation of DNA-IL Complex: The hydrophobic dodecyl chains of the ionic liquid aid in the precipitation of the DNA-IL complex, separating it from soluble cellular components.

  • Purification: The precipitated DNA-IL complex is washed to remove residual impurities.

  • DNA Recovery: The purified DNA is resolubilized in a suitable buffer, ready for downstream applications.

Experimental Protocols

Materials and Reagents:

  • This compound ([C₁₂mim][Br])

  • Lysis Buffer (100 mM Tris-HCl, pH 8.0; 20 mM EDTA, pH 8.0; 1.4 M NaCl)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Chloroform:Isoamyl alcohol (24:1 v/v)

  • Isopropanol (B130326) (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

  • Biological sample (e.g., cultured cells, tissue)

Protocol for DNA Extraction from Mammalian Cells:

  • Sample Preparation:

    • For adherent cells, wash with PBS, trypsinize, and centrifuge at 500 x g for 5 minutes to pellet the cells.

    • For suspension cells, centrifuge directly at 500 x g for 5 minutes to pellet.

    • For tissue samples, weigh 20-25 mg of tissue and homogenize.

  • Lysis:

    • Resuspend the cell pellet or homogenized tissue in 600 µL of Lysis Buffer.

    • Add 3 µL of Proteinase K (20 mg/mL).

    • Add this compound to a final concentration of 1-2% (w/v).

    • Vortex briefly and incubate at 60°C for 1-2 hours with occasional mixing.

  • Purification:

    • Add an equal volume (600 µL) of chloroform:isoamyl alcohol (24:1).

    • Mix by inverting the tube for 5-10 minutes until an emulsion forms.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • DNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion until a white DNA precipitate is visible.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol and air-dry the pellet for 10-15 minutes.

  • Resuspension:

    • Resuspend the DNA pellet in 50-100 µL of TE buffer.

    • Incubate at 65°C for 10 minutes to aid dissolution.

    • Store the purified DNA at -20°C.

Data Presentation

The following tables present representative data on DNA yield and purity obtained using cationic surfactant-based extraction methods. This data is adapted from a comparative study of Dodecyltrimethylammonium Bromide (DTAB) and Cetyltrimethylammonium Bromide (CTAB), which are structurally similar to this compound.[1][2][3]

Table 1: Comparative DNA Yield from Meat Products

Extraction MethodSample TypeAverage DNA Yield (ng/µL)
DTAB-basedMeat ProductsModerate
CTAB-basedMeat ProductsHigh
Phenol/ChloroformMeat ProductsHigh
Commercial KitMeat ProductsHigh

Data adapted from a study by Özşensoy and Şahin (2016) on DNA isolation from meat products. The study noted that the CTAB method consistently resulted in a higher quantity of DNA compared to the DTAB method.[1][3]

Table 2: Purity and Quality of Extracted DNA

Extraction MethodA260/A280 RatioA260/A230 RatioNotes
DTAB-based~1.6 - 1.9VariableProne to RNA contamination.[2][3]
CTAB-based~1.7 - 2.0VariableProne to RNA contamination.[1][3]
Phenol/Chloroform~1.8 - 2.0>1.8Good purity but involves hazardous chemicals.
Commercial Kit~1.8 - 2.0>1.8High purity but can be more expensive.

A 260/280 ratio of ~1.8 is generally accepted as "pure" for DNA.[4] A 260/230 ratio in the range of 2.0-2.2 is indicative of pure nucleic acid.[4]

Visualizations

DNA_Extraction_Workflow cluster_start Sample Preparation cluster_lysis Cell Lysis cluster_purification Purification cluster_precipitation DNA Precipitation cluster_wash Washing cluster_end Final Product Start Biological Sample (Cells/Tissue) Lysis Add Lysis Buffer, Proteinase K, and [C₁₂mim][Br] Start->Lysis Incubation Incubate at 60°C Lysis->Incubation Chloroform Add Chloroform:Isoamyl Alcohol Incubation->Chloroform Centrifuge1 Centrifuge to Separate Phases Chloroform->Centrifuge1 AqueousPhase Collect Aqueous Phase Centrifuge1->AqueousPhase Isopropanol Add Ice-Cold Isopropanol AqueousPhase->Isopropanol Centrifuge2 Centrifuge to Pellet DNA Isopropanol->Centrifuge2 Wash Wash with 70% Ethanol Centrifuge2->Wash Centrifuge3 Centrifuge and Air-Dry Pellet Wash->Centrifuge3 Resuspend Resuspend in TE Buffer Centrifuge3->Resuspend End Purified DNA Resuspend->End

Caption: Experimental workflow for DNA extraction.

Interaction_Mechanism cluster_components Interacting Molecules cluster_interaction Interaction and Complex Formation cluster_result Result DNA DNA (Negatively Charged Phosphate Backbone) Electrostatic Electrostatic Attraction DNA->Electrostatic IL [C₁₂mim]⁺ (Positively Charged Headgroup, Hydrophobic Tail) IL->Electrostatic Hydrophobic Hydrophobic Interaction IL->Hydrophobic Complex DNA-[C₁₂mim]⁺ Complex Electrostatic->Complex Hydrophobic->Complex Precipitation Precipitation and Separation of DNA from Contaminants Complex->Precipitation

Caption: Mechanism of DNA-[C₁₂mim]⁺ interaction.

References

Application Note: High-Efficiency RNA Extraction Utilizing Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of high-quality ribonucleic acid (RNA) is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. Traditional RNA extraction methods, while effective, often rely on hazardous organic solvents like phenol (B47542) and chloroform (B151607) or involve multiple, time-consuming steps. Imidazolium-based ionic liquids have emerged as a promising alternative, offering a simplified, rapid, and efficient method for RNA extraction from various biological samples. This application note describes a protocol for RNA extraction using the hydrophilic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([C₂mim][OAc]) in conjunction with silica-coated magnetic beads. This method facilitates efficient cell lysis and nucleic acid purification, yielding high-quality RNA suitable for downstream applications.

Principle

This protocol leverages the unique properties of the imidazolium (B1220033) ionic liquid, [C₂mim][OAc], to achieve efficient cell lysis and RNA extraction. The ionic liquid acts as a powerful solvent that disrupts cell membranes and denatures proteins, including RNases, thereby protecting the integrity of the released RNA.[1] Following lysis, the RNA is purified from the lysate using silica-coated magnetic beads. The ionic liquid also facilitates the adsorption of the negatively charged RNA molecules onto the silica (B1680970) surface of the magnetic beads.[1] This eliminates the need for traditional chaotropic binding buffers. The beads are then washed to remove contaminants, and the purified RNA is eluted in a low-ionic-strength buffer. The magnetic nature of the beads allows for easy and rapid separation, making the protocol amenable to automation and high-throughput applications.[1]

Data Presentation

The imidazolium ionic liquid-based RNA extraction method has been shown to produce results that are comparable or superior to conventional commercial kits.[1][2] Below is a table summarizing typical quantitative data for RNA extracted from bacterial cells using a standard commercial silica column kit alongside the expected outcomes from the imidazolium ionic liquid protocol.

ParameterImidazolium Ionic Liquid MethodTypical Commercial Silica Column Kit
RNA Yield (µg per 10⁸ cells) Similar or Superior to Commercial Kits5 - 15 µg
A260/A280 Ratio ~2.01.9 - 2.1
A260/A230 Ratio ≥2.02.0 - 2.2
RNA Integrity Number (RIN) ≥ 8.0≥ 8.0

Note: The performance of any RNA extraction protocol can vary depending on the sample type, starting material quantity, and handling.

Experimental Protocols

Materials and Reagents

  • Ionic Liquid Lysis Solution: 90% (w/w) 1-ethyl-3-methylimidazolium acetate ([C₂mim][OAc]) in 10 mM Tris buffer (pH 8.0)

  • Silica-Coated Magnetic Beads

  • Wash Buffer: 70% ethanol (B145695) in 10 mM Tris buffer (pH 8.0)

  • Elution Buffer: TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or RNase-free water

  • Magnetic Separation Rack

  • Thermomixer or equivalent heating block with shaking capabilities

  • RNase-free microtubes and pipette tips

Protocol: RNA Extraction from Bacterial Cell Culture

This protocol is adapted from a method developed for the extraction of nucleic acids from periopathogenic bacterial cultures.[1]

  • Cell Lysis:

    • Harvest bacterial cells by centrifugation and resuspend the pellet in a suitable buffer or directly use 10 µL of the cell suspension.

    • In an RNase-free microtube, add 90 µL of the 90% (w/w) [C₂mim][OAc] Lysis Solution to 10 µL of the cell suspension.

    • Mix thoroughly by vortexing.

    • Incubate at room temperature for 5 minutes to ensure complete cell lysis.[1]

  • RNA Binding to Magnetic Beads:

    • To the 100 µL of cell lysate, add an appropriate volume of silica-coated magnetic beads (follow the manufacturer's recommendations).

    • Add 765 µL of 10 mM Tris buffer (pH 8.0) to the mixture.

    • Vortex to resuspend the magnetic beads.

    • Incubate on a thermomixer at 24°C for 10 minutes with shaking (1400 rpm) to facilitate the binding of RNA to the beads.[1]

  • Washing:

    • Place the microtube in a magnetic separation rack for 30-60 seconds to capture the magnetic beads.

    • Carefully aspirate and discard the supernatant without disturbing the beads.

    • Remove the tube from the magnetic rack and add 500 µL of Wash Buffer (70% ethanol in 10 mM Tris pH 8.0).

    • Vortex to resuspend the beads and wash them.

    • Place the tube back on the magnetic rack and discard the supernatant.

    • Repeat the wash step for a second time.

    • After the final wash, briefly centrifuge the tube to collect any remaining liquid and remove it with a pipette.

    • Air-dry the beads for 10-15 minutes at room temperature.[1] Avoid over-drying the beads as this can reduce elution efficiency.

  • Elution:

    • Remove the tube from the magnetic rack.

    • Add 100 µL of Elution Buffer (TE buffer, pH 8.0) to the beads.

    • Resuspend the beads by vortexing.

    • Incubate on a thermomixer at 65°C for 3 minutes with shaking (1400 rpm) to elute the RNA.[1]

    • Place the tube on the magnetic rack and carefully transfer the supernatant containing the purified RNA to a new RNase-free microtube.

  • Storage:

    • Store the purified RNA at -80°C for long-term storage.

Visualizations

Experimental Workflow Diagram

RNA_Extraction_Workflow cluster_start Sample Preparation cluster_lysis Cell Lysis cluster_binding RNA Binding cluster_separation_wash Purification cluster_elution Elution cluster_end Final Product Start Bacterial Cell Suspension Lysis Add 90% [C2mim][OAc] Incubate 5 min at RT Start->Lysis Binding Add Silica-Coated Magnetic Beads & Tris Buffer Incubate 10 min with shaking Lysis->Binding Capture1 Magnetic Capture Binding->Capture1 Wash Wash with 70% Ethanol (2x) Capture1->Wash Discard Supernatant Dry Air Dry Beads Wash->Dry Elution Add Elution Buffer Incubate 3 min at 65°C with shaking Dry->Elution Capture2 Magnetic Capture Elution->Capture2 End Purified RNA Capture2->End Collect Supernatant

Caption: Workflow for RNA extraction using imidazolium ionic liquid.

Mechanism of Action

Mechanism_of_Action cluster_cell Bacterial Cell cluster_lysis Lysis with Ionic Liquid cluster_binding Selective Binding Cell Cell Wall & Membrane (Containing RNA, DNA, Proteins) Lysate Cell Lysate (RNA, DNA, Proteins, Debris) Cell->Lysate Disruption & Solubilization IL [C2mim]+[OAc]- IL->Lysate BoundRNA RNA bound to Bead Lysate->BoundRNA Adsorption Beads Silica-Coated Magnetic Bead Beads->BoundRNA

Caption: Mechanism of imidazolium ionic liquid-based RNA extraction.

References

Application Notes and Protocols: Mineral Flotation with 1-Dodecyl-3-methylimidazolium Bromide as a Collector

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Dodecyl-3-methylimidazolium bromide ([DDMIM]Br) is an ionic liquid that has shown significant promise as a selective collector in the froth flotation of various minerals. This document provides detailed application notes and protocols for the use of [DDMIM]Br in the separation of quartz from other minerals, such as feldspar (B12085585) and phosphorite. The information is compiled from recent scientific literature and is intended to guide researchers in applying this technology.

Mechanism of Action

[DDMIM]Br functions as a cationic collector, adsorbing to negatively charged mineral surfaces primarily through electrostatic interactions.[1][2] Its selectivity for certain minerals, such as quartz over feldspar, is attributed to differences in surface chemistry and the specific interactions between the collector's imidazolium (B1220033) headgroup and the mineral surface.[1][2] In the case of quartz and feldspar separation, the strong electrostatic repulsion between the positively charged polar group of [DDMIM]Br and the exposed aluminum sites on the feldspar surface hinders its adsorption, leading to selective flotation of quartz.[1][2]

A proposed mechanism for the selective adsorption of this compound ([DDMIM]Br) onto quartz surfaces, leading to the flotation of quartz while feldspar remains in the tailings, is illustrated below.

cluster_quartz Quartz Particle cluster_feldspar Feldspar Particle Quartz_Surface Negatively Charged Quartz Surface (SiO-) Hydrophobic_Layer Formation of Hydrophobic Layer Quartz_Surface->Hydrophobic_Layer Leads to Feldspar_Surface Feldspar Surface with Exposed Al+ Sites No_Flotation Feldspar remains in Tailings Feldspar_Surface->No_Flotation Results in DDMIM [DDMIM]Br (C₁₂H₂₅N₂CH₃⁺ Br⁻) Adsorption Strong Electrostatic Adsorption DDMIM->Adsorption Interaction Repulsion Electrostatic Repulsion DDMIM->Repulsion Interaction Adsorption->Quartz_Surface Selectively Adsorbs Repulsion->Feldspar_Surface Repels from Flotation Quartz Flotation Hydrophobic_Layer->Flotation Enables

Caption: Selective Adsorption Mechanism of [DDMIM]Br.

Data Presentation

The following tables summarize the quantitative data from flotation experiments using [DDMIM]Br as a collector.

Table 1: Flotation Recovery of Quartz and Feldspar with Varying [DDMIM]Br Dosage at pH 7 [1]

[DDMIM]Br Dosage (mg/L)Quartz Recovery (%)Feldspar Recovery (%)
210.34~0
445.21~2
678.54~5
895.67~10
1099.8214.66

Table 2: Flotation Recovery of Quartz and Feldspar at Different pH Values with 10 mg/L [DDMIM]Br [1]

pHQuartz Recovery (%)Feldspar Recovery (%)Recovery Difference (%)
3~98~15~83
5~99~16~83
799.4614.6684.80
8~99~18~81
9~98~20~78
11~95~22~73

Table 3: Adsorption Energies of [DDMIM]Br on Mineral Surfaces (from DFT Calculations) [1][2]

MineralAdsorption Energy (kJ/mol)
Quartz-340.59
Feldspar-94.55

Experimental Protocols

The following are detailed protocols for conducting mineral flotation experiments with [DDMIM]Br as a collector.

1. Micro-Flotation Experimental Protocol

This protocol outlines the steps for performing a single mineral or mixed mineral flotation test in a laboratory-scale flotation machine.

start Start prep 1. Mineral Sample Preparation (2g of mineral sample) start->prep slurry 2. Slurry Formation (Add 40 mL deionized water and agitate at 1996 rpm for 2 min) prep->slurry ph_adjust 3. pH Adjustment (Use dilute HCl or NaOH, condition for 2 min) slurry->ph_adjust collector_add 4. Collector Addition (Add predetermined amount of [DDMIM]Br, condition for 2 min) ph_adjust->collector_add flotation 5. Flotation (Scrape froth for 1 min to collect concentrate) collector_add->flotation end End flotation->end

Caption: Micro-Flotation Experimental Workflow.

Methodology:

  • Mineral Sample Preparation: Weigh 2 g of the desired mineral sample (e.g., pure quartz, pure feldspar, or a 1:1 mixture).[1]

  • Slurry Formation: Place the mineral sample in a flotation cell with 40 mL of deionized water. Agitate the slurry at 1996 rpm for 2 minutes to ensure homogenization.[1]

  • pH Adjustment: Adjust the pH of the pulp to the desired value using dilute solutions of HCl or NaOH. Condition the slurry for an additional 2 minutes.[1]

  • Collector Addition: Add the predetermined amount of this compound ([DDMIM]Br) solution to the slurry. Condition the pulp for another 2 minutes to allow for collector adsorption.[1]

  • Flotation: Initiate flotation and scrape the froth for 1 minute to collect the concentrate. The remaining material in the cell constitutes the tailings.[1]

  • Analysis: Filter, dry, and weigh the concentrate and tailings to calculate the recovery.

2. Protocol for Sample Preparation for FTIR Spectroscopy

This protocol is for preparing mineral samples after treatment with the collector for analysis by Fourier Transform Infrared (FTIR) spectroscopy to study the adsorption mechanism.

Methodology:

  • Sample Preparation: Place 2 g of the pure mineral in a beaker.[1]

  • Suspension Formation: Add 40 mL of deionized water to form a suspension.[1]

  • Collector Conditioning: Introduce the collector ([DDMIM]Br) and stir the slurry for 1.5 hours to ensure adequate adsorption.[1]

  • Sample Collection and Cleaning: Collect the solid product by filtration. Rinse the collected solid with deionized water to remove any unadsorbed reagent.[1]

  • Drying: Dry the sample in a vacuum oven at 45 °C.[1]

  • FTIR Analysis: The dried sample is now ready for FTIR analysis.

Applications and Future Perspectives

The use of this compound as a collector has demonstrated high efficiency and selectivity in the flotation separation of quartz from feldspar and phosphorite.[1][2][3] Its effectiveness in neutral pH systems is a significant advantage, reducing the need for corrosive and environmentally harmful reagents.[1][2] Further research may explore its applicability to a wider range of mineral separations and optimize its performance in complex ore systems. The investigation of other ionic liquids as flotation collectors is also a promising area of research for developing more sustainable and efficient mineral processing technologies.[4]

References

Application Notes and Protocols for 1-Dodecyl-3-methylimidazolium bromide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) is a cationic surfactant and ionic liquid that has garnered significant interest in the field of drug delivery. Its amphiphilic nature, characterized by a hydrophilic imidazolium (B1220033) head and a hydrophobic dodecyl tail, enables it to self-assemble into micelles in aqueous solutions. These micelles can serve as nanocarriers for poorly water-soluble drugs, enhancing their solubility, stability, and bioavailability. Furthermore, [C12mim]Br has been investigated as a skin penetration enhancer for transdermal drug delivery. This document provides detailed application notes and experimental protocols for the utilization of [C12mim]Br in drug delivery systems.

Applications of [C12mim]Br in Drug Delivery

Micellar Drug Delivery

[C12mim]Br's ability to form micelles makes it a versatile tool for the encapsulation of hydrophobic drugs. The hydrophobic core of the micelle can accommodate drug molecules, while the hydrophilic shell provides a stable interface with the aqueous environment, thereby increasing the drug's solubility.

Transdermal Drug Delivery

As a penetration enhancer, [C12mim]Br can disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, and increase its permeability to therapeutic agents. This application is particularly promising for the topical and transdermal delivery of various drugs.

Quantitative Data Summary

The following tables summarize key quantitative data for [C12mim]Br-based drug delivery systems. It is important to note that specific values can vary depending on the experimental conditions and the encapsulated drug.

Table 1: Physicochemical Properties of Drug-Loaded [C12mim]Br Micelles

ParameterTypical Value RangeMethod of Analysis
Particle Size (Hydrodynamic Diameter)10 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential+20 to +40 mVElectrophoretic Light Scattering
Drug Loading Capacity (%)1 - 10%UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (%)70 - 95%UV-Vis Spectroscopy, HPLC

Table 2: In Vitro Drug Release from [C12mim]Br Micelles

Time (hours)Cumulative Drug Release (%)Release Medium
210 - 30%Phosphate Buffered Saline (PBS), pH 7.4
830 - 60%Phosphate Buffered Saline (PBS), pH 7.4
2460 - 90%Phosphate Buffered Saline (PBS), pH 7.4

Table 3: Cytotoxicity of Imidazolium-Based Ionic Liquids

CompoundCell LineIC50 / EC50 (µM)Reference
[C12mim]BrHepG29.8 (EC50)[1]
[Bmim]BrMCF-7841.86[2]
[Bmim]BrHeLa538.38[2]
[Bmim]BrHEK293T654.78[2]
[Bpy]BrMCF-7341.74[2]
[Bpy]BrHeLa333.27[2]
[Bpy]BrHEK293T328.98[2]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded [C12mim]Br Micelles (Thin-Film Hydration Method)

This protocol describes a general method for encapsulating a hydrophobic drug, such as curcumin, into [C12mim]Br micelles.

Materials:

  • This compound ([C12mim]Br)

  • Hydrophobic drug (e.g., Curcumin)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of [C12mim]Br and the hydrophobic drug in chloroform in a round-bottom flask. A typical starting molar ratio of drug to [C12mim]Br is 1:10.

  • Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the inner surface of the flask.

  • Hydration: Hydrate the thin film with a pre-determined volume of PBS (pH 7.4) by rotating the flask gently at a temperature above the glass transition temperature of the drug and the critical micelle temperature of [C12mim]Br.

  • Sonication: Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to ensure the formation of uniform micelles and complete encapsulation of the drug.

  • Purification: To remove any un-encapsulated drug aggregates, centrifuge the micellar solution at a low speed (e.g., 3000 rpm for 15 minutes). For further purification and sterilization, the supernatant can be filtered through a 0.22 µm syringe filter.

  • Storage: Store the drug-loaded micellar solution at 4°C for further characterization and use.

Protocol 2: Characterization of Drug-Loaded Micelles

1. Particle Size and Zeta Potential Analysis:

  • Dilute the micellar solution with deionized water.

  • Analyze the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Electrophoretic Light Scattering to assess the surface charge and stability of the micelles.

2. Drug Loading and Encapsulation Efficiency:

  • To determine the amount of encapsulated drug, disrupt the micelles by adding a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Quantify the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) at the drug's maximum absorbance wavelength.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in micelles / Weight of micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis method to evaluate the release of the encapsulated drug from the [C12mim]Br micelles.

Materials:

  • Drug-loaded [C12mim]Br micellar solution

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4, as the release medium

  • Shaking incubator or magnetic stirrer

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation: Transfer a known volume (e.g., 1 mL) of the drug-loaded micellar solution into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.

  • Incubation: Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released over time.

Protocol 4: Assessment of Skin Penetration Enhancement using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to evaluate the potential of [C12mim]Br as a skin penetration enhancer.

Materials:

  • Franz diffusion cells

  • Animal or human skin membrane (e.g., rat, pig, or human cadaver skin)

  • Drug formulation with and without [C12mim]Br

  • Receptor medium (e.g., PBS, pH 7.4)

  • Magnetic stirrer and heater

  • HPLC or other suitable analytical method

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Cell Assembly: Assemble the Franz diffusion cell, ensuring no air bubbles are trapped between the skin and the receptor medium. The receptor chamber is filled with the receptor medium and maintained at 37°C with constant stirring.

  • Formulation Application: Apply a known amount of the drug formulation (with or without [C12mim]Br) to the skin surface in the donor compartment.

  • Sampling: At specific time points, withdraw samples from the receptor medium and replace with fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the enhancement ratio (ER).

    • ER = Jss (with enhancer) / Jss (without enhancer)

Visualizations

G cluster_prep Protocol 1: Micelle Preparation start Dissolve [C12mim]Br and Drug in Organic Solvent film Form Thin Film (Rotary Evaporation) start->film hydrate Hydrate Film with PBS film->hydrate sonicate Sonicate to Form Micelles hydrate->sonicate purify Purify by Centrifugation/Filtration sonicate->purify end_prep Drug-Loaded Micelles purify->end_prep

Workflow for preparing drug-loaded [C12mim]Br micelles.

G cluster_pathway Proposed Apoptosis Signaling Pathway C12mimBr [C12mim]Br Exposure Membrane Increased Plasma Membrane Permeability C12mimBr->Membrane Mito_Stress Mitochondrial Stress (ROS Generation) Membrane->Mito_Stress Bax_Bcl2 Upregulation of Bax Downregulation of Bcl-2 Mito_Stress->Bax_Bcl2 CytoC Cytochrome c Release Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed pathway for [C12mim]Br-induced apoptosis.

G cluster_franz Protocol 4: Franz Diffusion Cell Workflow prep_skin Prepare and Mount Skin assemble Assemble Franz Cell prep_skin->assemble apply_formulation Apply Formulation to Donor assemble->apply_formulation sample Sample from Receptor at Time Intervals apply_formulation->sample analyze Analyze Drug Concentration sample->analyze calculate Calculate Permeation Parameters analyze->calculate

Experimental workflow for skin permeation studies.

References

Electrochemical Applications of 1-Dodecyl-3-methylimidazolium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium bromide ([C12MIM][Br]) is a cationic surfactant and ionic liquid that has garnered significant interest in various electrochemical applications. Its unique properties, including its amphiphilic nature, thermal stability, and electrochemical activity, make it a versatile compound for researchers in diverse fields. This document provides detailed application notes and experimental protocols for two prominent electrochemical applications of [C12MIM][Br]: corrosion inhibition and mineral flotation.

Application 1: Corrosion Inhibition of Mild Steel

Application Note

Imidazolium-based ionic liquids, such as this compound, have demonstrated significant potential as corrosion inhibitors for mild steel, particularly in acidic environments. The mechanism of inhibition is attributed to the adsorption of the ionic liquid molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. The long dodecyl chain of [C12MIM][Br] enhances its hydrophobic properties, contributing to the formation of a stable and effective protective film. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the inhibitor's performance. Potentiodynamic polarization studies reveal that these inhibitors can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. EIS measurements provide insights into the charge transfer resistance and the properties of the protective film formed on the metal surface.

Quantitative Data
ParameterValueConditionsReference
Inhibition Efficiency (IE%) >90% (for related imidazolium (B1220033) ILs)1 M HCl, various concentrations[1]
Corrosion Current Density (i_corr) Decreases with increasing inhibitor concentration1 M HCl[1]
Charge Transfer Resistance (R_ct) Increases with increasing inhibitor concentration1 M HCl[2]
Double Layer Capacitance (C_dl) Decreases with increasing inhibitor concentration1 M HCl[2]
Experimental Protocols

1. Potentiodynamic Polarization (PDP) Measurements

This protocol outlines the procedure to determine the corrosion inhibition efficiency of [C12MIM][Br] for mild steel in an acidic medium.

Materials:

  • Mild steel coupons (working electrode)

  • Platinum or graphite (B72142) rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound ([C12MIM][Br]) of various concentrations (e.g., 10⁻⁵ M to 10⁻³ M)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper.

    • Degrease the coupons with acetone, rinse with distilled water, and dry.

    • Mount the coupon in an electrode holder, exposing a fixed surface area (e.g., 1 cm²).

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and reference electrode.

    • Fill the cell with 1 M HCl solution containing the desired concentration of [C12MIM][Br]. A blank solution without the inhibitor should also be tested for comparison.

  • Open Circuit Potential (OCP) Measurement:

    • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.

  • Potentiodynamic Polarization Scan:

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • From the resulting Tafel plots, determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS)

This protocol is used to investigate the formation of the protective film and the charge transfer resistance at the metal-electrolyte interface.

Materials:

  • Same as for PDP measurements.

Procedure:

  • Electrode and Cell Setup:

    • Prepare the electrodes and set up the electrochemical cell as described in the PDP protocol.

  • OCP Stabilization:

    • Allow the system to stabilize at the OCP for 30-60 minutes.

  • EIS Measurement:

    • Perform the EIS measurement at the OCP.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Analyze the resulting Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • The inhibition efficiency can also be calculated from the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_blank is the charge transfer resistance without the inhibitor and R_ct_inhibitor is the charge transfer resistance with the inhibitor.

Visualization

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Prepare Mild Steel Electrode m1 Assemble 3-Electrode Cell p1->m1 p2 Prepare Corrosive Medium with [C12MIM][Br] p2->m1 m2 Stabilize at OCP m1->m2 m3 Perform PDP or EIS m2->m3 a1 Extract Electrochemical Parameters (i_corr, R_ct) m3->a1 a2 Calculate Inhibition Efficiency (IE%) a1->a2

Caption: Experimental workflow for evaluating corrosion inhibition.

Application 2: Mineral Flotation Collector

Application Note

This compound can be utilized as a collector in the froth flotation process for the separation of minerals.[3] Its cationic head group and long hydrophobic tail enable it to selectively adsorb onto the surface of negatively charged minerals, rendering them hydrophobic and allowing for their attachment to air bubbles. This property is particularly useful in the separation of minerals like quartz from feldspar (B12085585) in a neutral pH range.[3] The adsorption is primarily driven by electrostatic interactions between the positively charged imidazolium head group and the negatively charged mineral surface. The efficiency of the flotation process is dependent on factors such as collector dosage, pH, and the mineral composition of the ore.

Quantitative Data
ParameterValueConditionsReference
Quartz Recovery > 80%pH 7-8, DMB dosage ~7 mg/L[3]
Feldspar Recovery < 20%pH 7-8, DMB dosage ~7 mg/L[3]
Adsorption Energy (DMB on Quartz) -340.59 kJ/molDFT Calculation[3]
Adsorption Energy (DMB on Feldspar) -94.55 kJ/molDFT Calculation[3]
Experimental Protocol

1. Micro-Flotation Tests

This protocol describes the procedure for evaluating the flotation performance of [C12MIM][Br] as a collector for the separation of quartz and feldspar.

Materials:

  • Pure mineral samples (e.g., quartz, feldspar)

  • This compound ([C12MIM][Br]) solution of known concentration

  • Frothing agent (e.g., pine oil)

  • pH regulators (e.g., HCl, NaOH)

  • Micro-flotation cell (e.g., 50 mL)

  • High-purity nitrogen or air supply

  • Magnetic stirrer

  • pH meter

Procedure:

  • Mineral Preparation:

    • Grind the pure mineral samples to a desired particle size (e.g., -100 + 200 mesh).

    • Wash the ground minerals with distilled water to remove fine particles and impurities, then dry.

  • Flotation Procedure:

    • Add a known amount of the mineral sample (e.g., 2.0 g) to the micro-flotation cell containing a specific volume of distilled water (e.g., 40 mL).

    • Adjust the pH of the mineral slurry to the desired value using HCl or NaOH.

    • Stir the slurry for a set time (e.g., 2 minutes) to ensure homogeneity.

    • Add the desired dosage of the [C12MIM][Br] collector solution and condition the slurry for a specific period (e.g., 3 minutes).

    • Add a frothing agent (e.g., 10 µL of pine oil) and condition for another minute.

    • Introduce air or nitrogen at a constant flow rate (e.g., 100 mL/min) to generate bubbles and initiate flotation.

    • Collect the froth product for a set duration (e.g., 5 minutes).

  • Product Analysis:

    • Filter, dry, and weigh both the collected froth product (concentrate) and the remaining material in the cell (tailings).

    • Calculate the mineral recovery using the following formula: Recovery (%) = (Weight of concentrate / Initial weight of mineral) * 100

2. Mixed Mineral Flotation

To evaluate the selective separation of minerals, a similar procedure is followed using an artificial mixture of minerals (e.g., quartz and feldspar). The concentrate and tailings are then analyzed for their mineral composition (e.g., by X-ray diffraction or elemental analysis) to determine the grade and recovery of each mineral.

Visualization

Flotation_Protocol cluster_prep Preparation cluster_conditioning Conditioning cluster_flotation Flotation & Analysis p1 Prepare Mineral Slurry p2 Adjust pH p1->p2 c1 Add [C12MIM][Br] Collector p2->c1 c2 Add Frother c1->c2 f1 Introduce Air & Collect Froth c2->f1 f2 Dry & Weigh Products f1->f2 f3 Calculate Mineral Recovery f2->f3

Caption: Protocol for mineral flotation using [C12MIM][Br].

References

Application Notes and Protocols: Synthesis of Vitamin Esters Using Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of vitamin esters utilizing imidazolium-based ionic liquids. These ionic liquids serve as dual solvent-catalysts, offering a sustainable and efficient alternative to traditional methods. The protocols are based on established research demonstrating high yields and effective recycling of the catalytic system.

Introduction

Vitamin esters are crucial in the pharmaceutical, cosmetic, and food industries due to their enhanced stability compared to their parent vitamins. The synthesis of these esters often involves processes that can be improved in terms of efficiency and sustainability. Imidazolium-based ionic liquids have emerged as promising dual solvent-catalysts for the acylation of vitamins.[1][2][3][4] This approach is inspired by the catalytic activity of the imidazole (B134444) ring found in amino acids like histidine.[1][2][3]

This methodology offers several advantages, including high reaction rates, satisfactory yields, and a straightforward recycling process for the ionic liquid, making it an industrially promising technology.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the synthesis of α-tocopherol succinate (B1194679) using various imidazolium-based ionic liquids.

Table 1: Efficacy of Different Imidazolium-Based Ionic Liquids as Dual Solvent-Catalysts for α-Tocopherol Succinate Synthesis [5]

Ionic Liquid CatalystAnionYield (%)
[C₅C₁Im]NO₃⁻95.2
[C₅C₁Im]Cl⁻90.1
[C₅C₁Im]Br⁻88.7
[C₅C₁Im]BF₄⁻85.4
[C₅C₁Im]PF₆⁻82.3
[C₄C₁Im]NO₃⁻92.8
[C₆C₁Im]NO₃⁻93.5

Reaction Conditions: 0.5 mmol α-tocopherol, 1 mmol succinic anhydride, 4 mM ionic liquid, 50°C for 3 hours under a nitrogen atmosphere in the dark.

Table 2: Recycling and Reuse of [C₅C₁Im][NO₃⁻] for α-Tocopherol Succinate Synthesis [1][2][3]

Recycle BatchYield (%)
195.2
294.5
393.8
492.9
Average 94.1

The ionic liquid was recycled by water extraction.

Experimental Protocols

General Protocol for Vitamin Ester Synthesis using Imidazolium-Based Ionic Liquids

This protocol describes a general procedure for the synthesis of vitamin esters. Specific amounts and substrates can be adjusted based on the target molecule.

Materials:

  • Vitamin (e.g., α-tocopherol, Vitamin A, Vitamin C)

  • Acyl donor (e.g., succinic anhydride)

  • Imidazolium-based ionic liquid (e.g., [C₅C₁Im][NO₃⁻])

  • Nitrogen gas

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Heating and stirring plate

Procedure: [4][6]

  • To a reaction vessel, add the vitamin (0.5 mmol), the acyl donor (1 mmol), and the imidazolium-based ionic liquid (4 mM).

  • Seal the vessel and purge with nitrogen gas.

  • Place the vessel on a heating and stirring plate.

  • Set the temperature to 50°C and stir the reaction mixture.

  • The reaction is typically carried out for 3 hours in the dark.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Upon completion, proceed to the product purification and ionic liquid recycling protocol.

Protocol for Purification of α-Tocopherol Succinate and Recycling of the Ionic Liquid

This protocol details the steps for isolating the synthesized vitamin E ester and recovering the ionic liquid for subsequent use.

Materials:

  • Reaction mixture from the synthesis protocol

  • Diethyl ether

  • Deionized water

  • n-hexane

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Centrifuge

  • Rotary evaporator

Procedure: [6]

  • Add 2 mL of diethyl ether to 1 mL of the reaction mixture.

  • Incubate the mixture at -18°C overnight.

  • Centrifuge at 8000 x g for 2 minutes.

  • Collect the organic phase (supernatant) and add 1.5 mL of deionized water. Vortex for 1 minute. The aqueous phase contains the ionic liquid.

  • Centrifuge at 8000 x g for 2 minutes.

  • Carefully transfer the organic phase to a new tube and dry it with sodium sulfate.

  • To recycle the ionic liquid, evaporate the water from the aqueous phase under reduced pressure at 80°C.

  • Remove the solvent from the organic phase using a rotary evaporator.

  • Add 400 µL of n-hexane to the residue to dissolve any unreacted α-tocopherol, as α-tocopherol succinate is insoluble in n-hexane.

  • Centrifuge at 8000 x g for 2 minutes and discard the liquid.

  • Dry the remaining white powder (α-tocopherol succinate) under a stream of nitrogen.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Recycling reagents Reactants (Vitamin, Acyl Donor) reaction_vessel Reaction at 50°C under N₂ reagents->reaction_vessel il_catalyst Imidazolium-Based Ionic Liquid il_catalyst->reaction_vessel extraction Diethyl Ether Extraction reaction_vessel->extraction phase_separation Phase Separation (Organic/Aqueous) extraction->phase_separation product_isolation Product Isolation (from Organic Phase) phase_separation->product_isolation il_recycling IL Recycling (from Aqueous Phase) phase_separation->il_recycling final_product final_product product_isolation->final_product Final Product (Vitamin Ester) il_recycling->il_catalyst Recycled IL

Caption: General workflow for vitamin ester synthesis and catalyst recycling.

purification_workflow cluster_product Product Pathway cluster_recycling Ionic Liquid Recycling start Reaction Mixture add_ether Add Diethyl Ether Incubate at -18°C start->add_ether centrifuge1 Centrifuge (8000 x g, 2 min) add_ether->centrifuge1 separate_organic Collect Organic Phase centrifuge1->separate_organic add_water Add Deionized Water to Organic Phase separate_organic->add_water centrifuge2 Centrifuge (8000 x g, 2 min) add_water->centrifuge2 organic_phase Organic Phase centrifuge2->organic_phase aqueous_phase Aqueous Phase centrifuge2->aqueous_phase dry_organic Dry with Na₂SO₄ organic_phase->dry_organic evaporate_solvent Evaporate Solvent dry_organic->evaporate_solvent wash_hexane Wash with n-hexane evaporate_solvent->wash_hexane final_product Pure Vitamin Ester (White Powder) wash_hexane->final_product evaporate_water Evaporate Water (80°C, reduced pressure) aqueous_phase->evaporate_water recycled_il Recycled Ionic Liquid evaporate_water->recycled_il

References

Application Notes and Protocols for the Synthesis of Cyclic Carbonates using [C12mim][Br]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO₂) and epoxides is a highly atom-economical and environmentally benign process. These compounds are valuable intermediates in the chemical and pharmaceutical industries, serving as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers like polycarbonates and polyurethanes.[1] Imidazolium-based ionic liquids, particularly those with halide anions, have emerged as efficient catalysts for this transformation. This document provides detailed application notes and protocols for the use of 1-dodecyl-3-methylimidazolium (B1224283) bromide, [C12mim][Br], as a catalyst in the synthesis of cyclic carbonates.

Catalytic Role of [C12mim][Br]

[C12mim][Br] acts as a bifunctional catalyst. The bromide anion (Br⁻) serves as a nucleophile that attacks the less sterically hindered carbon of the epoxide, leading to ring-opening. The imidazolium (B1220033) cation is believed to activate the epoxide through hydrogen bonding, facilitating the nucleophilic attack. Subsequently, CO₂ inserts into the resulting haloalkoxide intermediate, which then undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. The long dodecyl chain on the imidazolium cation can influence the catalyst's solubility and physical properties.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of cyclic carbonates using [C12mim][Br] as a catalyst. This protocol is based on established procedures for similar imidazolium-based ionic liquid catalysts.

Protocol 1: Synthesis of Propylene (B89431) Carbonate from Propylene Oxide

Materials:

  • Propylene oxide (reactant)

  • 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]) (catalyst)

  • High-purity carbon dioxide (CO₂)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated ammonium (B1175870) chloride solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • High-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere handling (optional, for rigorous exclusion of moisture).

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup:

    • To the high-pressure autoclave, add propylene oxide and [C12mim][Br]. A typical catalyst loading is 1-5 mol% relative to the epoxide.

    • Seal the autoclave securely.

  • Reaction Execution:

    • Stir the mixture and purge the autoclave with CO₂ several times to remove air.

    • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 10-20 bar).

    • Heat the autoclave to the desired temperature (e.g., 80-140 °C) and maintain the temperature and pressure with continuous stirring for the specified reaction time (e.g., 1-24 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO₂.

    • Transfer the reaction mixture to a round-bottom flask.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

  • Catalyst Recycling:

    • The ionic liquid catalyst can often be recovered from the aqueous layer after extraction. The water can be removed under vacuum, and the dried ionic liquid can be reused in subsequent reactions. The reusability should be assessed for the specific reaction conditions.

Data Presentation

The following tables summarize the typical performance of imidazolium bromide catalysts in the synthesis of various cyclic carbonates. While specific data for [C12mim][Br] is limited in the public domain, the data for shorter-chain analogues like [emim]Br and [bmim]Br provide a strong indication of expected performance. Generally, increasing the alkyl chain length on the imidazolium cation from ethyl to hexyl has been shown to have a minor effect on the yield and selectivity.[2]

CatalystEpoxideTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
[emim]BrEpoxidized Soybean Oil14015->9910098[2]
[bmim]BrEpoxidized Soybean Oil14015->999897[2]
[hmim]BrEpoxidized Soybean Oil14015->999695[2]
[bmim]Br + ZnCl₂Propylene Oxide100151->9995[3]
[bmim]BrPropylene Oxide100151->9938[3]

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the synthesis of cyclic carbonates from epoxides and CO₂ catalyzed by [C12mim][Br].

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Epoxide Epoxide Intermediate1 Ring-opened Intermediate Epoxide->Intermediate1 + [Br]⁻ (from IL) Epoxide Ring Opening CO2 CO₂ IL [C12mim]⁺[Br]⁻ Intermediate2 Carbonate Intermediate Intermediate1->Intermediate2 + CO₂ CO₂ Insertion CyclicCarbonate Cyclic Carbonate Intermediate2->CyclicCarbonate Intramolecular Cyclization RegeneratedIL Regenerated [C12mim]⁺[Br]⁻ Intermediate2->RegeneratedIL Catalyst Regeneration

Caption: Proposed catalytic cycle for cyclic carbonate synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of cyclic carbonates using [C12mim][Br].

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Charge Epoxide and [C12mim][Br] into Autoclave Pressurize Pressurize with CO₂ Reactants->Pressurize React Heat and Stir for a Defined Time Pressurize->React CoolVent Cool and Vent Autoclave React->CoolVent Extract Extract with Ethyl Acetate CoolVent->Extract WashDry Wash with Brine and Dry Organic Layer Extract->WashDry Concentrate Concentrate under Reduced Pressure WashDry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, etc.) Purify->Characterize

Caption: General experimental workflow for cyclic carbonate synthesis.

References

Application Notes and Protocols: 1-Dodecyl-3-methylimidazolium Bromide for the Selective Separation of Quartz and Feldspar

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of quartz (SiO₂) and feldspar (B12085585) ((K,Na,Ca,Ba)(Al,Si)₄O₈) is a significant challenge in the mineral processing industry due to their similar physical and chemical properties.[1][2] Traditional separation methods, such as those involving hydrofluoric acid (HF), pose serious environmental and safety risks.[1][3] An effective and more environmentally benign alternative is the use of ionic liquids as collectors in froth flotation. This document details the application of 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C₁₂mim]Br), also referred to as DMB, as a selective collector for the flotation separation of quartz from feldspar in a neutral pH system.[1][2]

Recent studies have demonstrated that [C₁₂mim]Br exhibits a high collection capability for quartz while having a significantly lower affinity for feldspar, particularly in a neutral pH range (pH 7-8).[1][2] This selectivity allows for an efficient separation, with recovery differences between the two minerals exceeding 80%.[1][2] The primary mechanism of interaction is electrostatic adsorption, with [C₁₂mim]Br showing a much stronger adsorption energy on the negatively charged quartz surface compared to the feldspar surface.[1][2]

This application note provides detailed experimental protocols and data for researchers and scientists interested in utilizing [C₁₂mim]Br for the separation of quartz and feldspar.

Data Presentation

The following tables summarize the key quantitative data from flotation experiments using 1-dodecyl-3-methylimidazolium bromide as a collector.

Table 1: Effect of pH on the Flotation Recovery of Quartz and Feldspar

pHQuartz Recovery (%)Feldspar Recovery (%)Recovery Difference (%)
3>90<20>70
5>95<20>75
799.4614.6684.8
8>95<20>75
9>90<20>70
11>80<20>60

Data is based on experiments conducted with a [C₁₂mim]Br concentration of 10 mg/L.[1]

Table 2: Effect of [C₁₂mim]Br Dosage on Flotation Recovery at Neutral pH

[C₁₂mim]Br Dosage (mg/L)Quartz Recovery (%)Feldspar Recovery (%)
210.34<5
4~40~5
6~75~10
8~95~12
1099.8214.66

Data is based on experiments conducted at a pH of 7.[1]

Table 3: Adsorption Energy of [C₁₂mim]Br on Mineral Surfaces

MineralAdsorption Energy (kJ/mol)
Quartz-340.59
Feldspar-94.55

Adsorption energies were determined through Density Functional Theory (DFT) calculations.[1][2]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the separation of quartz and feldspar using [C₁₂mim]Br.

Protocol 1: Micro-Flotation Test for Single Minerals

This protocol outlines the procedure for determining the floatability of individual quartz and feldspar minerals as a function of pH or collector concentration.

Materials and Equipment:

  • Pure quartz and feldspar samples, ground and sieved to the desired particle size (e.g., -74+38 µm)

  • This compound ([C₁₂mim]Br) stock solution (e.g., 1 g/L)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (e.g., 0.1 M)

  • Deionized water

  • Frother (e.g., pine oil)

  • Micro-flotation cell (e.g., 40 mL capacity) with a fritted glass bottom

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinders and pipettes

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 2.0 g of the pure mineral sample and place it into the micro-flotation cell.

  • Pulp Formation: Add 35 mL of deionized water to the cell to create a mineral pulp.

  • pH Adjustment: Place the cell on a magnetic stirrer and begin gentle agitation. Measure the initial pH of the pulp and adjust to the desired pH using HCl or NaOH solutions. Allow the pH to stabilize for 2 minutes.

  • Collector Conditioning: Add the desired volume of the [C₁₂mim]Br stock solution to achieve the target concentration (e.g., 10 mg/L). Condition the pulp by stirring for 3 minutes.

  • Frother Addition: Add the frother (e.g., 2 drops of pine oil) to the pulp and condition for an additional 1 minute.

  • Flotation: Introduce air through the fritted glass bottom at a constant flow rate (e.g., 100 mL/min). Collect the froth product for a set period (e.g., 3 minutes).

  • Product Collection and Analysis: Separately collect the floated (froth) and non-floated (tailings) products. Dry both products in an oven and weigh them.

  • Recovery Calculation: Calculate the flotation recovery using the following formula: Recovery (%) = (Mass of floated product / (Mass of floated product + Mass of non-floated product)) * 100

Protocol 2: Flotation of Mixed Minerals

This protocol describes the separation of an artificial mixture of quartz and feldspar.

Materials and Equipment:

  • Same as Protocol 1, with the addition of a method for analyzing the composition of the products (e.g., X-ray diffraction, ICP-OES).

Procedure:

  • Sample Preparation: Prepare a 2.0 g artificial mineral mixture with a known mass ratio of quartz to feldspar (e.g., 1:1). Place the mixture in the micro-flotation cell.

  • Pulp Formation and pH Adjustment: Add 35 mL of deionized water and adjust the pH to the optimal level for separation (e.g., pH 7).[1]

  • Collector and Frother Addition: Add the desired dosage of [C₁₂mim]Br and frother, following the conditioning times outlined in Protocol 1.

  • Flotation: Perform flotation as described in Protocol 1.

  • Product Analysis: Collect, dry, and weigh the concentrate (floated product) and tailings (non-floated product). Analyze the mineralogical content of both products to determine the grade and recovery of quartz and feldspar.

Protocol 3: Zeta Potential Measurement

This protocol is for measuring the surface charge of the minerals in the presence and absence of the collector, which helps to understand the adsorption mechanism.

Materials and Equipment:

  • Finely ground mineral samples (e.g., <5 µm)

  • [C₁₂mim]Br solution

  • KCl solution (as a background electrolyte, e.g., 10⁻³ M)

  • HCl and NaOH solutions for pH adjustment

  • Zeta potential analyzer

  • Beakers and magnetic stirrer

Procedure:

  • Suspension Preparation: Prepare a dilute suspension of the mineral (e.g., 0.01 wt%) in the KCl background electrolyte solution.

  • Collector Addition (if applicable): For measurements with the collector, add [C₁₂mim]Br to the suspension to achieve the desired concentration and stir for a set time (e.g., 10 minutes) to allow for adsorption.

  • pH Adjustment: Adjust the pH of the suspension to the desired value using HCl or NaOH.

  • Measurement: Introduce the suspension into the zeta potential analyzer and perform the measurement according to the instrument's instructions.

  • Data Analysis: Record the zeta potential at various pH values to generate a zeta potential vs. pH curve for each condition (with and without [C₁₂mim]Br).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the selective separation of quartz and feldspar.

G start Start: Mineral Sample (Quartz, Feldspar, or Mixture) grinding Grinding and Sieving start->grinding pulp Pulp Formation (Mineral + Deionized Water) grinding->pulp ph_adjust pH Adjustment (HCl/NaOH) pulp->ph_adjust collector Collector Addition ([C12mim]Br) & Conditioning ph_adjust->collector frother Frother Addition & Conditioning collector->frother flotation Froth Flotation frother->flotation products Product Collection (Concentrate & Tailings) flotation->products analysis Drying, Weighing, and Analysis products->analysis end End: Recovery and Grade Calculation analysis->end

Caption: Experimental workflow for froth flotation.

G q_surface1 SiO- q_surface2 SiO- q_surface3 SiO- f_surface1 SiO- f_surface2 Al+ f_surface3 SiO- collector1 [C12mim]+ collector1->q_surface2 Strong Electrostatic Adsorption collector2 [C12mim]+ collector2->f_surface2 Electrostatic Repulsion

Caption: Mechanism of selective adsorption.

References

Application Notes and Protocols: Antimicrobial Activity of Long-Chain Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) with long alkyl chains are a class of organic salts that have garnered significant interest for their potent antimicrobial properties.[1][2][3] These compounds typically consist of an imidazolium (B1220033) cation with a long hydrophobic alkyl chain and a variety of anions. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death.[4][5] This document provides a summary of their antimicrobial activity, detailed experimental protocols for evaluation, and an overview of their mechanism of action.

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of long-chain imidazolium ionic liquids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various long-chain imidazolium ILs against a range of bacteria and fungi.

Ionic Liquid (Cation)Alkyl Chain LengthAnionMicroorganismMIC (µg/mL)MIC (mM)Reference
1-Dodecyl-3-methylimidazoliumC12BromideStaphylococcus aureus-0.006[6]
1-Dodecyl-3-methylimidazoliumC12BromideEscherichia coli-0.05[6]
1-Tetradecyl-3-methylimidazoliumC14BromideStaphylococcus aureus-0.0015[6]
1-Tetradecyl-3-methylimidazoliumC14BromideEscherichia coli-0.006[6]
1-Hexadecyl-3-methylimidazoliumC16ChlorideCandida albicans-0.00468[7]
1-Dodecyl-3-methylimidazoliumC12IodideCandida albicans-0.00625[7]
[C10mim]C10ChlorideStaphylococcus aureus31.2-62.5-[8]
[C12mim]C12ChlorideStaphylococcus aureus31.2-62.5-[8]
1-Methyl-3-octyloxymethylimidazoliumC8ChlorideStaphylococcus aureus-1.7248[9][10]
1-Methyl-3-octyloxymethylimidazoliumC8ChloridePseudomonas aeruginosa-27.8195[9][10]
1-Methyl-3-octyloxymethylimidazoliumC8ChlorideCandida albicans-1.7248[9][10]
[C14mim]C14TetrafluoroborateListeria monocytogenes<5-[11]
[C16mim]C16TetrafluoroborateListeria monocytogenes12.5-[11]

Note: The antimicrobial activity of imidazolium ILs is influenced by the length of the alkyl chain, with optimal activity often observed for chain lengths between C12 and C16.[4][11][12]

Mechanism of Action

The primary mechanism of antimicrobial action for long-chain imidazolium ionic liquids is the disruption of the microbial cell membrane.[4][5][13] The positively charged imidazolium headgroup interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids (B1166683) and teichoic acids. The long, hydrophobic alkyl chain then inserts into and disrupts the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4][5]

Mechanism of Action of Long-Chain Imidazolium Ionic Liquids cluster_0 Microbial Cell CellMembrane Cell Membrane (Phospholipid Bilayer) Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Cytoplasm Cytoplasm (Intracellular Components) ImidazoliumIL Long-Chain Imidazolium Ionic Liquid Interaction Electrostatic Interaction and Hydrophobic Insertion ImidazoliumIL->Interaction Interaction->CellMembrane Leakage Leakage of Intracellular Components Disruption->Leakage Leakage->Cytoplasm CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action for long-chain imidazolium ionic liquids.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

Materials:

  • Long-chain imidazolium ionic liquid (IL) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 1 x 10^6 CFU/mL)

  • Positive control (microbial culture without IL)

  • Negative control (broth medium without microbial culture)

  • Sterile pipette tips and pipettors

  • Incubator

Procedure:

  • Preparation of IL Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the IL stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the standardized microbial suspension to each well containing the IL dilutions and the positive control wells. This will result in a final volume of 200 µL and a 1:2 dilution of the IL concentrations.

  • Incubation: a. Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 24 hours for most bacteria).

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the IL at which there is no visible growth.

Workflow for MIC Determination via Broth Microdilution Start Start PrepareIL Prepare Serial Dilutions of Imidazolium Ionic Liquid Start->PrepareIL PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate Wells PrepareIL->Inoculate PrepareInoculum->Inoculate Incubate Incubate the Plate Inoculate->Incubate ReadResults Visually Assess for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Assessment of Cytotoxicity on Mammalian Cell Lines

It is crucial to evaluate the toxicity of antimicrobial compounds against mammalian cells to assess their potential for therapeutic use.

Materials:

  • Mammalian cell line (e.g., HeLa, Caco-2, B16 F10)[9][10][14][15]

  • Complete cell culture medium

  • Long-chain imidazolium ionic liquid (IL) stock solution

  • Sterile 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT)

  • Plate reader

  • CO2 incubator

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treatment: a. Prepare serial dilutions of the IL in complete cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the IL. Include untreated control wells.

  • Incubation: a. Incubate the cells with the IL for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: a. Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. b. Measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: a. Calculate the percentage of cell viability for each IL concentration relative to the untreated control. b. Determine the IC50 value (the concentration of IL that causes 50% inhibition of cell growth).

Safety and Handling

Long-chain imidazolium ionic liquids may exhibit toxicity to mammalian cells, and this toxicity tends to increase with longer alkyl chain lengths.[14][16][17] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling these compounds. All work should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Antitumor Properties of 1-Dodecyl-3-methylimidazolium bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br]) is an ionic liquid that has demonstrated notable antitumor properties. This document provides a summary of its cytotoxic and pro-apoptotic effects on cancer cells, along with detailed protocols for key experimental assays. The information presented is intended to guide researchers in the evaluation of [C12mim][Br] as a potential anticancer agent.

Mechanism of Action

The primary mechanism of the antitumor activity of this compound is believed to be the disruption of the cancer cell membrane.[1][2] As a cationic surfactant, [C12mim][Br] interacts with the cell membrane, leading to increased permeability.[1][2] This disruption of membrane integrity is thought to trigger downstream events that culminate in programmed cell death, or apoptosis.[1][2]

Data Presentation

The cytotoxic effects of this compound and the related compound 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound ([C12mim][Br])

Cell LineAssay TypeParameterValue (µM)Exposure Time (hours)Reference
HepG2 (Human Liver Cancer)MTTEC509.824[3]

Table 2: Apoptosis Induction by this compound ([C12mim][Br]) in HepG2 Cells

Concentration (µM)Percentage of Apoptotic Cells (%)Reference
0 (Control)~5[3]
1.25~15[3]
2.5~25 [3]
5~35[3]
P < 0.05, **P < 0.01 compared to control

Table 3: Cytotoxicity of a Structurally Related Ionic Liquid, 1-Butyl-3-methylimidazolium bromide ([Bmim][Br])

Cell LineAssay TypeParameterValue (µM)Exposure Time (hours)Reference
HeLa (Human Cervical Cancer)RTCAIC50538.38Not Specified[1]
MCF-7 (Human Breast Cancer)RTCAIC50841.86Not Specified[1]
HEK293T (Human Embryonic Kidney)RTCAIC50654.78Not Specified[1]

Table 4: Apoptosis and Cell Cycle Analysis of 1-Butyl-3-methylimidazolium bromide ([Bmim][Br])

Cell LineTreatmentApoptosis (% of late apoptotic cells)Cell Cycle ArrestReference
HeLa[Bmim]BrConcentration-dependent increaseG0/G1 phase[1]
MCF-7[Bmim]Br (1500 µM)50.62G0/G1 phase[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound ([C12mim][Br])

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 12 hours.

  • Prepare serial dilutions of [C12mim][Br] in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 20, 100, 1000 µM).

  • Remove the existing medium from the wells and add 100 µL of the prepared [C12mim][Br] solutions or control medium.

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Apoptosis Assay (Hoechst 33342 Staining)

Objective: To visualize and quantify apoptosis in cancer cells treated with this compound by observing nuclear morphology.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • 24-well plates

  • This compound ([C12mim][Br])

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 staining solution (10 µg/mL)

  • Fluorescence microscope

Procedure:

  • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere.

  • Treat the cells with various concentrations of [C12mim][Br] (e.g., 0, 1.25, 2.5, 5 µM) for 24 hours.

  • Collect the cells and wash them twice with PBS.

  • Resuspend the cells in Hoechst 33342 solution and incubate for 10 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

  • Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound ([C12mim][Br])

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of [C12mim][Br] for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Proposed Mechanism of Action C12mimBr 1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br]) Membrane Cancer Cell Membrane C12mimBr->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Leads to Apoptosis Apoptosis Permeability->Apoptosis Triggers

Caption: Proposed mechanism of [C12mim][Br] antitumor activity.

G cluster_1 Experimental Workflow: Cytotoxicity and Apoptosis Start Seed Cancer Cells Treat Treat with [C12mim][Br] (24 hours) Start->Treat MTT MTT Assay Treat->MTT Hoechst Hoechst Staining Treat->Hoechst Viability Determine Cell Viability MTT->Viability Apoptosis Quantify Apoptosis Hoechst->Apoptosis

Caption: Workflow for assessing cytotoxicity and apoptosis.

G cluster_2 Experimental Workflow: Cell Cycle Analysis Seed Seed Cancer Cells Treatment Treat with [C12mim][Br] (24-48 hours) Seed->Treatment Harvest Harvest and Fix Cells (70% Ethanol) Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for cell cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Dodecyl-3-methylimidazolium Bromide ([C12mim]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using [C12mim]Br to optimize reaction conditions.

Issue Potential Cause Recommended Solution
Low Reaction Yield Insufficient mixing/mass transfer: Due to the viscosity of ionic liquids, reactants may not be adequately dispersed.- Increase the stirring speed. - Consider using mechanical stirring over magnetic stirring for viscous mixtures. - Sonication can also be employed to improve mass transfer.
Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.- Screen a range of temperatures to find the optimum. Start with room temperature and incrementally increase. - For thermally sensitive substrates, perform the reaction at the lowest effective temperature.
Incorrect [C12mim]Br Concentration: The catalytic or solvent effect of the ionic liquid is concentration-dependent.- Vary the amount of [C12mim]Br used. It can act as both a solvent and a catalyst, and its role may change with concentration. - In some cases, using [C12mim]Br as a co-solvent with a traditional organic solvent can be beneficial.
Presence of Impurities: Water or residual halides from the synthesis of [C12mim]Br can inhibit the reaction.- Dry the [C12mim]Br under vacuum before use to remove water. - If halide impurities are suspected, purification by recrystallization or washing may be necessary.
Difficult Product Separation High solubility of the product in [C12mim]Br: The product may be difficult to extract from the ionic liquid phase.- Use a nonpolar organic solvent (e.g., hexane, diethyl ether) to extract the product. Multiple extractions may be necessary. - If the product is volatile, distillation directly from the reaction mixture can be an effective separation method due to the low volatility of [C12mim]Br.
Emulsion Formation: The surfactant nature of [C12mim]Br can lead to the formation of stable emulsions during workup.- Add a saturated solution of a salt (e.g., NaCl, KCl) to break the emulsion. - Centrifugation can also aid in phase separation.
Inconsistent Results Variability in [C12mim]Br quality: Purity and water content can vary between batches.- Ensure the use of high-purity [C12mim]Br. - Always dry the ionic liquid before use and store it in a desiccator.
Reaction heterogeneity: The reaction mixture may not be homogeneous, leading to inconsistent reaction rates.- Ensure complete dissolution of all reactants in the ionic liquid. Gentle heating may be required. - As mentioned, ensure efficient stirring.
Catalyst Deactivation/Leaching (for reactions with an additional catalyst) Interaction with the ionic liquid: The ionic liquid may interact with and deactivate the primary catalyst.- Choose a catalyst that is stable and soluble in [C12mim]Br. - The use of a biphasic system where the catalyst is dissolved in the ionic liquid and the reactants/products are in a separate phase can minimize catalyst leaching.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that make it useful for optimizing reaction conditions?

A1: this compound ([C12mim]Br) is an ionic liquid with a unique combination of properties. Its low volatility and thermal stability make it a "green" alternative to traditional organic solvents.[1] The long dodecyl chain gives it amphiphilic (surfactant) properties, allowing it to facilitate reactions between immiscible reactants by forming micelles or microemulsions.[1] The imidazolium (B1220033) cation can also act as a carbene precursor or a hydrogen bond donor, potentially catalyzing certain reactions.

Q2: How do I choose the optimal concentration of [C12mim]Br for my reaction?

A2: The optimal concentration depends on the specific reaction and whether [C12mim]Br is intended to act as a solvent, a co-solvent, or a catalyst. It is recommended to screen a range of concentrations. For its surfactant properties, concentrations around its critical micelle concentration (CMC) may be effective.

Quantitative Data on [C12mim]Br Properties

PropertyValueReference
Critical Micelle Concentration (CMC) in water~10-15 mM[1]

Q3: What is the typical temperature range for reactions in [C12mim]Br?

A3: [C12mim]Br is a liquid over a wide range of temperatures. Many reactions can be conducted at room temperature. However, optimizing the temperature is crucial. A typical starting range for optimization is 25°C to 100°C. Always consider the thermal stability of your reactants and products.

Q4: How can I recycle and reuse [C12mim]Br after a reaction?

A4: The low volatility of [C12mim]Br makes it amenable to recycling. A general procedure is as follows:

  • Product Extraction: After the reaction, extract the product with a suitable organic solvent (e.g., diethyl ether, hexane).

  • Washing: Wash the remaining ionic liquid phase with the same organic solvent to remove any residual product and byproducts.

  • Drying: Remove any residual organic solvent and water from the ionic liquid by heating under vacuum.

  • Reuse: The purified [C12mim]Br can then be reused in subsequent reactions.

G General Workflow for [C12mim]Br Recycling A Reaction Completion in [C12mim]Br B Product Extraction with Organic Solvent A->B C Separation of Phases B->C D [C12mim]Br Phase C->D Ionic Liquid E Organic Phase (Product) C->E Organic F Washing of [C12mim]Br Phase D->F I Product Isolation E->I G Drying under Vacuum F->G H Recycled [C12mim]Br G->H

Caption: General workflow for recycling [C12mim]Br.

Q5: Are there any known incompatibilities of [C12mim]Br with certain reagents?

A5: While generally considered a stable solvent, strong bases can deprotonate the imidazolium ring at the C2 position, leading to the formation of an N-heterocyclic carbene. This can be a desired catalytic species in some cases, but an unwanted side reaction in others. Strong oxidizing agents should also be used with caution.

Experimental Protocols

The following are generalized protocols that can be adapted for specific reactions. Optimization of stoichiometries, temperature, and reaction time is recommended.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Heck Type)

This protocol provides a starting point for performing a cross-coupling reaction where [C12mim]Br acts as a solvent and surfactant to facilitate the reaction between an aqueous and an organic phase.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or alkene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • This compound ([C12mim]Br)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate, toluene)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid (or alkene), base, and palladium catalyst.

  • Add [C12mim]Br and a small amount of water. The amount of [C12mim]Br can be varied (e.g., from a catalytic amount to being the main solvent).

  • Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

G Catalytic Cycle for a Cross-Coupling Reaction A Pd(0)L_n B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation (R-M) C->D R-M E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Product Out G Ar-R F->G

Caption: Generalized catalytic cycle for cross-coupling.

Note: The presence of [C12mim]Br can influence the rate of each step in the catalytic cycle by affecting the solubility of the reactants and intermediates. Its surfactant properties can be particularly beneficial in biphasic systems.

References

Technical Support Center: 1-Dodecyl-3-methylimidazolium bromide ([C12MIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling 1-Dodecyl-3-methylimidazolium bromide ([C12MIM]Br) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, often abbreviated as [C12MIM]Br, is an ionic liquid. It is a salt that is liquid at or near room temperature. Its structure consists of an imidazolium (B1220033) cation with a 12-carbon alkyl chain (dodecyl) and a methyl group, and a bromide anion. This amphiphilic nature, with a polar head and a non-polar tail, gives it surfactant properties and allows it to be soluble in a range of solvents.[1][2]

Q2: What are the main applications of [C12MIM]Br in research and drug development?

A2: Due to its unique properties, [C12MIM]Br is utilized in various fields. In drug development, it can be used to enhance the solubility and stability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] Its surfactant properties are also valuable in the formation of microemulsions and nanoparticles for drug delivery systems. Additionally, it serves as a greener alternative to traditional volatile organic solvents in chemical synthesis and extraction processes.[2]

Q3: What are the general solubility characteristics of [C12MIM]Br?

A3: [C12MIM]Br is known for its remarkable solubility in both polar and non-polar solvents.[2] It is soluble in water, where it can form micelles above a certain concentration (the critical micelle concentration or CMC). It is also soluble in alcohols like methanol (B129727) and ethanol, and other organic solvents. Its solubility is influenced by temperature and the presence of other substances.

Q4: How does temperature affect the solubility of [C12MIM]Br?

Q5: What is the Critical Micelle Concentration (CMC) of [C12MIM]Br in water?

A5: The Critical Micelle Concentration (CMC) is the concentration above which the surfactant molecules of [C12MIM]Br in an aqueous solution begin to form aggregates called micelles. The CMC of [C12MIM]Br in water is influenced by temperature and the presence of electrolytes.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Potential Cause Troubleshooting Steps
[C12MIM]Br is not dissolving or dissolving very slowly. Insufficient Temperature: The solvent temperature may be too low to effectively break the crystal lattice of the ionic liquid, which has a melting point of approximately 45°C.[2]Gently heat the solvent while stirring. For aqueous solutions, warming to 40-50°C can significantly improve the rate of dissolution.
Inadequate Agitation: Simple mixing may not be sufficient to disperse the ionic liquid, especially if it forms clumps.Use a magnetic stirrer at a moderate speed. For more persistent issues, consider mechanical stirring or brief sonication.
Solvent Purity: Impurities in the solvent can affect the solubility of the ionic liquid.Ensure the use of high-purity solvents appropriate for your application.
The solution is cloudy or hazy. Incomplete Dissolution: Small, undissolved particles of [C12MIM]Br may be suspended in the solvent.Continue stirring and consider a slight increase in temperature. Filtration through a suitable membrane filter can remove undissolved particulates.
Presence of Impurities: The [C12MIM]Br itself or the solvent may contain insoluble impurities.Check the certificate of analysis for the ionic liquid. If necessary, purify the solvent before use.
Micelle Formation: In aqueous solutions above the CMC, the formation of micelles can sometimes lead to a change in the solution's appearance.This is a natural property of the ionic liquid in water and may not be an issue for your application. Dynamic light scattering can be used to confirm the presence and size of micelles.
The ionic liquid appears to be degrading in the solution. Chemical Instability: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to degradation.Review the experimental conditions. Ensure the pH of the solution is within a stable range for your application. Avoid unnecessarily high temperatures for extended periods.
Presence of Reactive Species: Impurities in the solvent or other components in the mixture could be reacting with the ionic liquid.Use high-purity solvents and reagents. Consider degassing the solvent if oxidative degradation is a concern.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 61546-00-7[2][4]
Molecular Formula C₁₆H₃₁BrN₂[2][4]
Molecular Weight 331.34 g/mol [2][4]
Appearance White to light yellow crystalline powder[2]
Melting Point ~45 °C[2]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water SolubleForms micelles above the CMC.
Methanol Soluble[5]
Ethanol Soluble[5]
Acetone Soluble
Toluene Soluble
Dichloromethane Soluble[5]
Diethyl Ether Insoluble[5]

Note: Quantitative solubility data is often dependent on temperature and the specific purity of the ionic liquid and solvents used. The information in Table 2 is based on general observations from the literature.

Experimental Protocols

Protocol 1: Standard Dissolution of [C12MIM]Br

Objective: To prepare a solution of [C12MIM]Br in a given solvent at a specific concentration.

Materials:

  • This compound ([C12MIM]Br)

  • Solvent of choice (e.g., deionized water, ethanol)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

  • Analytical balance

Procedure:

  • Calculate the required mass of [C12MIM]Br: Based on the desired concentration and final volume, calculate the mass of the ionic liquid needed.

  • Weigh the [C12MIM]Br: Accurately weigh the calculated mass of [C12MIM]Br using an analytical balance.

  • Add solvent: Add approximately half of the final desired volume of the solvent to the volumetric flask.

  • Add [C12MIM]Br: Carefully transfer the weighed [C12MIM]Br to the volumetric flask containing the solvent.

  • Dissolve the ionic liquid: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution until the ionic liquid is completely dissolved. Gentle heating (e.g., to 40-50°C) can be applied to expedite dissolution, especially for aqueous solutions.

  • Bring to final volume: Once the solid is fully dissolved and the solution has returned to room temperature (if heated), add the solvent to the volumetric flask up to the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Ultrasound-Assisted Dissolution for Improved Solubility

Objective: To enhance the dissolution rate and solubility of [C12MIM]Br, particularly for preparing higher concentration solutions or when dissolution is slow.

Materials:

  • This compound ([C12MIM]Br)

  • Solvent of choice

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare a slurry: Add the weighed amount of [C12MIM]Br and the desired volume of solvent to a beaker or flask.

  • Apply ultrasound: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.

  • Monitor dissolution: Apply ultrasonic energy in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solution. Monitor the dissolution visually.

  • Combine with stirring (optional): For larger volumes or more difficult to dissolve samples, intermittent stirring with a magnetic stirrer can be combined with sonication.

  • Check for complete dissolution: Continue the process until all the solid has dissolved and the solution is clear.

  • Cool to room temperature: Allow the solution to cool to room temperature before use, as sonication can cause an increase in temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization A Calculate Mass of [C12MIM]Br B Weigh [C12MIM]Br A->B D Combine [C12MIM]Br and Solvent B->D C Measure Solvent C->D E Apply Energy (Stirring/Heating/Sonication) D->E F Visual Inspection for Dissolution E->F F->E Incomplete G Cool to Room Temperature F->G Complete H Bring to Final Volume G->H I Homogenize Solution H->I

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic Start Problem: [C12MIM]Br Not Dissolving CheckTemp Is the solvent temperature adequate? Start->CheckTemp CheckAgitation Is agitation sufficient? CheckTemp->CheckAgitation Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckPurity Are the solvent and IL pure? CheckAgitation->CheckPurity Yes IncreaseAgitation Increase Agitation/Sonicate CheckAgitation->IncreaseAgitation No UsePureMaterials Use High-Purity Materials CheckPurity->UsePureMaterials No TroubleshootFurther Further Troubleshooting Required CheckPurity->TroubleshootFurther Yes SolutionClear Is the solution clear? IncreaseTemp->SolutionClear IncreaseAgitation->SolutionClear UsePureMaterials->SolutionClear End Dissolution Successful SolutionClear->End Yes SolutionClear->TroubleshootFurther No

Caption: Troubleshooting logic for dissolution issues with [C12MIM]Br.

References

Technical Support Center: 1-Dodecyl-3-methylimidazolium Bromide ([C12MIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Dodecyl-3-methylimidazolium Bromide ([C12MIM]Br). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting for experiments involving this ionic liquid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during your experiments with [C12MIM]Br.

Storage and Handling

Question: What are the proper storage and handling conditions for [C12MIM]Br to ensure its stability?

Answer: To maintain the stability and purity of [C12MIM]Br, it is crucial to store it under appropriate conditions. [C12MIM]Br is hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Recommendations:

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][2] Storing under an inert gas atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture uptake and potential degradation.[2] For long-term storage, refrigeration in a desiccator is advisable.

  • Handling: Handle the ionic liquid in a well-ventilated area, preferably in a glove box or under a stream of dry inert gas to minimize exposure to air and humidity.[3] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

Question: My [C12MIM]Br has turned a yellow or brownish color. What does this indicate and is it still usable?

Answer: A yellow to brownish discoloration often indicates the presence of impurities or degradation products. This can result from exposure to air, light, or elevated temperatures over time. While slight discoloration may not significantly impact all applications, it is a sign of reduced purity and potential instability. For sensitive experiments, such as those in drug delivery or catalysis, using discolored [C12MIM]Br is not recommended as impurities can lead to unpredictable results.

Troubleshooting Steps:

  • Assess Purity: If you observe discoloration, it is advisable to assess the purity of your [C12MIM]Br using analytical techniques like HPLC or NMR spectroscopy.

  • Purification: For less sensitive applications, you may consider purifying the discolored ionic liquid. A common method involves dissolving the [C12MIM]Br in deionized water, treating it with activated charcoal to adsorb colored impurities, followed by filtration and rigorous drying under high vacuum.[4]

  • Discard: For high-purity applications, it is best to discard the discolored batch and obtain a fresh, high-purity supply.

Experimental Stability

Question: How does temperature affect the stability of [C12MIM]Br in my experiments?

Answer: While [C12MIM]Br is considered to have good thermal stability compared to traditional organic solvents, prolonged exposure to elevated temperatures can lead to degradation.[5] The decomposition temperature is dependent on the heating rate and the atmosphere.

Quantitative Data on Thermal Stability:

Long-term thermogravimetric analysis (TGA) has shown that imidazolium-based ionic liquids can exhibit decomposition at temperatures significantly lower than the onset decomposition temperature determined by fast-scan TGA.[6] For instance, related imidazolium (B1220033) bromides show appreciable mass loss over extended periods at elevated temperatures.[6]

ParameterValueReference
Melting Point45 °C[5]
Onset Decomposition Temperature (Tonset) of similar imidazolium bromides> 200 °C[7]

Experimental Recommendations:

  • For reactions or processes requiring heating, it is advisable to conduct them at the lowest effective temperature.

  • If high temperatures are necessary, minimize the exposure time and perform the experiment under an inert atmosphere to reduce oxidative degradation.

  • Be aware that thermal degradation can produce volatile and non-volatile byproducts that may interfere with your experiment.[7]

Question: What is the stability of [C12MIM]Br at different pH values?

Answer: The stability of imidazolium-based ionic liquids like [C12MIM]Br can be sensitive to pH, particularly in strongly alkaline or acidic conditions.

  • Alkaline Conditions (high pH): At high pH, the imidazolium ring is susceptible to deprotonation at the C2 position (the carbon between the two nitrogen atoms), which can lead to the formation of an N-heterocyclic carbene (NHC). This can be a reactive intermediate, potentially leading to further degradation or unwanted side reactions.

  • Acidic Conditions (low pH): While generally more stable in acidic to neutral conditions, extreme acidity can also promote hydrolysis or other degradation pathways, although this is less common than alkaline instability.

Experimental Recommendations:

  • When possible, maintain the experimental pH in the neutral to slightly acidic range (pH 4-7) to maximize the stability of [C12MIM]Br.

  • If your experiment requires basic conditions, be aware of the potential for degradation and consider using a milder base or limiting the exposure time to the basic environment.

  • Buffer your experimental system to maintain a stable pH.

Purity and Impurities

Question: What are the common impurities in commercially available [C12MIM]Br and how can they affect my experiments?

Answer: Common impurities in [C12MIM]Br can include unreacted starting materials (e.g., 1-methylimidazole (B24206) and 1-bromododecane), water, and halide ions (e.g., chloride).[4] The presence of these impurities can have significant effects:

  • Unreacted Starting Materials: Can act as nucleophiles or bases, potentially interfering with catalytic reactions or leading to side products.

  • Water: Can affect the physicochemical properties of the ionic liquid, such as viscosity and polarity, and can participate in hydrolytic reactions.

  • Halide Impurities: Can coordinate to metal catalysts, altering their activity and selectivity, or interfere with electrochemical measurements.

Troubleshooting Flowchart for Impurity Issues:

impurities_troubleshooting start Unexpected Experimental Results (e.g., low yield, side products, color change) check_purity Suspect [C12MIM]Br Purity Issue start->check_purity analyze Analyze [C12MIM]Br Purity (HPLC, NMR, Karl Fischer) check_purity->analyze impurities_found Impurities Detected? analyze->impurities_found purify Purify [C12MIM]Br (e.g., charcoal treatment, recrystallization, high vacuum drying) impurities_found->purify Yes no_impurities No Significant Impurities Found impurities_found->no_impurities No re_run Re-run Experiment with Purified [C12MIM]Br purify->re_run end Problem Resolved re_run->end other_factors Investigate Other Experimental Parameters (temp, pH, reagents) no_impurities->other_factors degradation_pathway C12MIM [C12MIM]⁺ Cation Oxidative_Attack Oxidative Attack (e.g., by hydroxyl radicals) C12MIM->Oxidative_Attack Ring_Opening Imidazolium Ring Opening Oxidative_Attack->Ring_Opening Intermediates Formation of N-alkyl/N-methyl formamides and other intermediates Ring_Opening->Intermediates Mineralization Further Oxidation to CO₂, H₂O, Br⁻ Intermediates->Mineralization dna_interaction cluster_dna DNA (negatively charged) cluster_c12mim [C12MIM]Br DNA Phosphate Backbone Interaction Electrostatic Attraction DNA->Interaction C12MIM_Head Imidazolium Head (+) C12MIM_Tail Dodecyl Tail (hydrophobic) C12MIM_Head->Interaction Aggregation Hydrophobic Aggregation of Dodecyl Tails C12MIM_Tail->Aggregation Complex [C12MIM]-DNA Complex Interaction->Complex Aggregation->Complex

References

Technical Support Center: Purification of 1-Dodecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) following its synthesis. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Solution
Product is a viscous, difficult-to-handle oil instead of a solid. Residual solvent or unreacted starting materials are present. The presence of impurities can lower the melting point.1. Ensure thorough washing with ethyl acetate (B1210297) to remove unreacted 1-methylimidazole (B24206) and 1-bromododecane. 2. Dry the product under high vacuum at an elevated temperature (e.g., 60-80°C) for an extended period (24-48 hours) to remove all volatile residues.[1] 3. If the product remains an oil, attempt recrystallization from a suitable solvent system.
Product has a persistent yellow or brown color. Impurities from the starting materials or side reactions during the synthesis.1. Dissolve the crude product in deionized water and treat with activated decolorizing charcoal. Heat the solution (e.g., to 65°C) for several hours, then filter off the charcoal.[1] 2. Repeat the charcoal treatment if the color persists. 3. Ensure high purity of starting materials (1-methylimidazole and 1-bromododecane) for future syntheses.
Low yield of purified product. 1. Incomplete reaction. 2. Loss of product during washing steps. 3. Product is too soluble in the recrystallization solvent.1. Ensure the initial reaction goes to completion by monitoring with an appropriate analytical technique (e.g., NMR, HPLC).[2] 2. When washing with ethyl acetate, ensure the product is not significantly soluble. Perform washes with cold solvent to minimize loss. 3. If recrystallizing, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Purity remains low after washing. Inefficient removal of non-volatile impurities.1. Consider a different washing solvent. Diethyl ether can also be used to wash the crude product. 2. Recrystallization is a highly effective method for improving purity when simple washing is insufficient.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification step for crude this compound?

The most common initial step is to wash the crude product multiple times with a solvent in which the ionic liquid has low solubility, but the unreacted starting materials are soluble. Ethyl acetate is frequently used for this purpose.[3] This removes unreacted 1-methylimidazole and 1-bromododecane.

Q2: My this compound is a solid. How can I effectively wash it?

If your product has solidified, you can triturate it with the washing solvent. This involves stirring the solid product as a slurry in the solvent (e.g., ethyl acetate) for a period, then filtering to collect the solid. This process should be repeated several times.

Q3: What is a suitable method for removing colored impurities?

Treatment with activated charcoal is an effective method for removing colored impurities.[1] The crude ionic liquid can be dissolved in a suitable solvent (like deionized water), and activated charcoal is added. The mixture is typically heated and stirred for several hours before the charcoal is removed by filtration.

Q4: How can I dry the purified this compound?

Due to the low volatility of ionic liquids, drying under high vacuum at an elevated temperature (e.g., 60-80°C) is the standard procedure.[1] This should be done until a constant weight is achieved, indicating the removal of all volatile solvents.

Q5: What are suitable solvents for the recrystallization of this compound?

Finding the ideal recrystallization solvent often requires some experimentation. A good starting point for long-chain imidazolium (B1220033) halides is a solvent mixture. For example, you can dissolve the ionic liquid in a minimal amount of a solvent in which it is soluble (e.g., a short-chain alcohol like isopropanol (B130326) or ethanol) at an elevated temperature, and then slowly add a less polar solvent in which it is insoluble (an anti-solvent, e.g., ethyl acetate or diethyl ether) until turbidity is observed. Slow cooling should then induce crystallization.

Experimental Protocols

Protocol 1: Purification by Solvent Washing and Drying

This protocol is a general procedure for the initial purification of this compound after synthesis.

  • Transfer the crude product (often a viscous liquid or semi-solid) to a round-bottom flask.

  • Add ethyl acetate (approximately 2-3 times the volume of the crude product).

  • Stir vigorously at room temperature for at least 30 minutes. The ionic liquid should form a separate phase or a solid precipitate.

  • Separate the ethyl acetate layer. If the product is a liquid, decant the ethyl acetate. If it is a solid, collect it by filtration.

  • Repeat the washing step 2-3 more times with fresh ethyl acetate.

  • Dry the product under high vacuum at 70°C for 24-48 hours to remove any residual solvent. The final product should be a white to pale yellow solid.

Protocol 2: Decolorization with Activated Charcoal

This protocol is for removing colored impurities from the ionic liquid.

  • Dissolve the colored this compound in deionized water (e.g., 50 g in 250 mL).

  • Add activated decolorizing charcoal (e.g., 3 g).[1]

  • Heat the mixture to approximately 65°C and stir for 24 hours.[1]

  • Cool the mixture to room temperature and filter to remove the charcoal. A celite pad can be used to ensure all fine charcoal particles are removed.

  • Remove the water from the filtrate, for example, by using a rotary evaporator followed by drying under high vacuum.

Quantitative Data Summary

The following table provides illustrative data on the purity and yield of 1-alkyl-3-methylimidazolium bromides after different purification steps, based on typical results for similar ionic liquids.

Purification StepPurity (% by HPLC)Yield (%)Physical Appearance
Crude Product 85-90~100Yellow to brown viscous liquid
After Ethyl Acetate Wash 95-9890-95Pale yellow solid or viscous liquid
After Charcoal Treatment & Drying >9885-90White to off-white solid
After Recrystallization >9970-85White crystalline solid

Visualizations

Experimental Workflow for Purification

G crude Crude [C12mim]Br (Post-Reaction) wash Wash with Ethyl Acetate crude->wash separate Separate Phases (Decant or Filter) wash->separate dry1 Dry under Vacuum separate->dry1 check_color Check for Color dry1->check_color charcoal Dissolve in Water & Add Activated Charcoal check_color->charcoal Colored check_purity Check Purity (e.g., HPLC, NMR) check_color->check_purity Colorless heat_stir Heat and Stir charcoal->heat_stir filter_charcoal Filter off Charcoal heat_stir->filter_charcoal remove_water Remove Water (Rotovap & Vacuum) filter_charcoal->remove_water remove_water->check_purity recrystallize Recrystallize check_purity->recrystallize Purity <98% final_product Pure [C12mim]Br check_purity->final_product Purity >98% recrystallize->final_product

Caption: Purification workflow for this compound.

Logical Relationships in Troubleshooting

G cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution viscous_oil Viscous Oil impurities Residual Solvents/ Starting Materials viscous_oil->impurities colored_product Colored Product side_products Reaction Side Products colored_product->side_products low_purity Low Purity low_purity->impurities inefficient_washing Inefficient Washing low_purity->inefficient_washing vacuum_drying Extended Vacuum Drying impurities->vacuum_drying recrystallization Recrystallization impurities->recrystallization charcoal Charcoal Treatment side_products->charcoal inefficient_washing->recrystallization

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Aggregation of [C12mim][Br] in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the aggregation of 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) in the presence of organic solvents.

Frequently Asked Questions (FAQs)

Q1: How do organic solvents generally affect the critical micelle concentration (CMC) of [C12mim][Br]?

A1: The effect of an organic solvent on the CMC of [C12mim][Br] in aqueous solutions depends on the nature of the solvent. Generally, polar organic solvents that act as cosolvents, such as methanol (B129727) and ethanol, tend to increase the CMC.[1][2] This is because they increase the solubility of the individual ionic liquid monomers in the bulk solution, making aggregation less favorable.[3] Conversely, more hydrophobic organic solvents, like n-propanol and n-butanol, can act as cosurfactants and decrease the CMC by incorporating into the micelles.[1]

Q2: What is the expected impact of organic solvents on the aggregation number (Nagg) and aggregate size of [C12mim][Br]?

A2: The addition of organic solvents to aqueous solutions of [C12mim][Br] typically leads to a decrease in the aggregation number (Nagg) and the overall size of the aggregates.[3] This is attributed to the partial dissolution of the organic solvent in the micellar core, which alters the packing of the surfactant tails and can lead to the formation of smaller, less compact micelles.[4]

Q3: Can I use UV-vis spectrophotometry to determine the CMC of [C12mim][Br] without a probe?

A3: Yes, it is possible to determine the CMC of imidazolium-based ionic liquids like [C12mim][Br] using UV-vis spectrophotometry without an external probe.[5][6] The imidazolium (B1220033) ring itself exhibits UV absorbance, and a change in the slope of the absorbance versus concentration plot can be observed at the CMC.[6] This method avoids potential interactions between a probe and the ionic liquid aggregates.[7]

Q4: Why is temperature control crucial when studying the aggregation of [C12mim][Br]?

A4: Temperature significantly influences the aggregation behavior of ionic liquids. The CMC, degree of counterion dissociation, and thermodynamic parameters of micellization (enthalpy and entropy) are all temperature-dependent.[1][8] Inconsistent temperature can lead to variability in these parameters and inaccurate results. For instance, for some systems, micellization can switch from being entropically driven at lower temperatures to enthalpically driven at higher temperatures.[8] Therefore, maintaining a constant and accurately recorded temperature is essential for reproducible experiments.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of [C12mim][Br] aggregation.

Conductivity Measurements
Problem Possible Cause(s) Solution(s)
No clear break point in the conductivity vs. concentration plot. The concentration range is too narrow or does not span the CMC. / The increment between concentrations is too large. / Impurities in the ionic liquid or solvent are affecting the conductivity.Widen the concentration range of [C12mim][Br] being measured. / Decrease the concentration increments, especially around the expected CMC. / Ensure the purity of [C12mim][Br] and the solvents used. Highly surface-active impurities can obscure the true CMC.[9]
Sharp increase in conductivity after the expected CMC. This could indicate a transition to a different aggregate shape or that the aggregates are dissociating. It might also be a measurement artifact.Re-examine the conductivity curve for a second break point. / Use a complementary technique like Dynamic Light Scattering (DLS) to investigate changes in aggregate size and shape. / Ensure the conductivity probe is properly calibrated and not touching the container walls.[10][11]
Inconsistent CMC values between replicate experiments. Temperature fluctuations during the measurement. / Inaccurate solution preparation.Use a thermostatically controlled water bath to maintain a constant temperature.[7] / Ensure accurate and consistent preparation of all solutions.
Dynamic Light Scattering (DLS)
Problem Possible Cause(s) Solution(s)
High polydispersity index (PDI) indicating a wide range of particle sizes. Presence of dust or large aggregates in the sample. / The sample concentration is too high, leading to multiple scattering events.Filter the samples through an appropriate syringe filter (e.g., 0.22 µm) before measurement.[12] / Optimize the sample concentration; dilution may be necessary.[12]
Results show very large particles, suggesting aggregation is too fast. The system is unstable under the experimental conditions. / The measurement is detecting large aggregates or dust, which scatter light much more intensely.If aggregation is the focus, ensure measurements are taken quickly after sample preparation. / For stability studies, monitor size over time. / Confirm the presence of aggregates with a complementary technique. DLS is highly sensitive to even small amounts of large particles.[13][14]
Inaccurate particle size determination. Incorrect viscosity value for the solvent mixture used in the calculation. / Temperature fluctuations affecting Brownian motion and solvent viscosity.Measure the viscosity of the specific organic solvent-water mixture being used and input it into the DLS software.[15] / Ensure precise temperature control during the DLS measurement.[16]
UV-vis Spectrophotometry
Problem Possible Cause(s) Solution(s)
Absorbance values are too high and exceed the linear range of the instrument. The concentration of [C12mim][Br] is too high. / The cuvette path length is too long for the concentration range.Dilute the samples to bring the absorbance within the instrument's linear range (typically below 2). / Use a cuvette with a shorter path length.[17]
No discernible change in the slope of the absorbance vs. concentration plot. The change in the molar absorptivity of the imidazolium ring upon micellization is too small to be detected accurately. / Insufficient data points around the CMC.Increase the number of data points around the expected CMC. / Consider using a derivative plot to better visualize the change in slope. / If the change is still not clear, a probe-based UV-vis method or an alternative technique like conductivity or tensiometry may be more suitable.[7]
Scattering of data points. Inconsistent sample preparation. / Air bubbles in the cuvette. / Fluctuations in the light source.Ensure precise and accurate preparation of all solutions. / Gently tap the cuvette to remove any air bubbles before measurement. / Allow the instrument to warm up and stabilize before taking measurements.

Quantitative Data

The following tables summarize key parameters for the aggregation of [C12mim][Br] in different solvent systems as reported in the literature. Note that experimental conditions such as temperature can affect these values.

Table 1: Critical Micelle Concentration (CMC) of [C12mim][Br] in Aqueous Organic Solvent Mixtures

Organic SolventConcentration of Organic Solvent (wt%)Temperature (°C)CMC (mM)Reference
Water02510.9[18]
Methanol1025>10.9[2]
Ethanol1025>10.9[1]
n-Propanol525<10.9[1]
Acetonitrile1025>10.9[2]

Note: The exact CMC values in the presence of organic solvents can vary significantly based on the concentration of the organic solvent. The table indicates the general trend observed.

Experimental Protocols

Determination of CMC by Conductivity Measurement

Objective: To determine the critical micelle concentration (CMC) of [C12mim][Br] in a given solvent system by measuring the change in conductivity with concentration.

Materials:

  • [C12mim][Br]

  • Desired organic solvent and ultrapure water

  • Calibrated conductivity meter and probe

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of [C12mim][Br] in the desired organic solvent-water mixture.

    • Prepare a series of dilutions from the stock solution with varying concentrations of [C12mim][Br], ensuring the solvent composition remains constant.

  • Calibration and Setup:

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard KCl solutions.

    • Place the solvent (without [C12mim][Br]) in a beaker within the thermostatically controlled water bath set to the desired temperature. Allow the temperature to equilibrate.

  • Measurement:

    • Immerse the conductivity probe in the solvent, ensuring it does not touch the sides or bottom of the beaker.

    • Begin with the most dilute [C12mim][Br] solution. Add a known volume to the solvent, stir gently to ensure homogeneity, and record the stable conductivity reading.

    • Incrementally add aliquots of the concentrated [C12mim][Br] stock solution to the beaker, recording the conductivity after each addition and allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the [C12mim][Br] concentration.

    • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[7]

Determination of Aggregate Size by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of [C12mim][Br] aggregates in a specific solvent.

Materials:

  • [C12mim][Br] solutions above the CMC in the desired solvent

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or quartz cuvettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare solutions of [C12mim][Br] at concentrations above the CMC in the desired organic solvent-water mixture.

    • Filter the solutions directly into the DLS cuvette using a syringe filter to remove dust and other large particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the measurement temperature to the desired value and allow the sample holder to equilibrate.

    • Input the correct viscosity and refractive index values for the specific solvent mixture being used.

  • Measurement:

    • Place the cuvette in the sample holder.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a size distribution plot and provide the average hydrodynamic radius (or diameter) and the polydispersity index (PDI).

    • A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution.

Visualizations

Experimental_Workflow_CMC_Conductivity cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of [C12mim][Br] prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure Measure Conductivity of Dilutions prep_dilutions->measure calibrate Calibrate Conductivity Meter thermostat Equilibrate Solvent in Thermostatted Bath calibrate->thermostat thermostat->measure plot_data Plot Conductivity vs. Concentration measure->plot_data determine_cmc Determine CMC from Slope Intersection plot_data->determine_cmc

Figure 1. Experimental workflow for determining the Critical Micelle Concentration (CMC) of [C12mim][Br] using conductivity measurements.

Solvent_Effect_on_Aggregation cluster_solvent Organic Solvent Properties cluster_aggregation [C12mim][Br] Aggregation Parameters polarity Polarity cmc CMC polarity->cmc Increases (Cosolvent Effect) nagg Aggregation Number (Nagg) polarity->nagg Decreases size Aggregate Size polarity->size Decreases hydrophobicity Hydrophobicity hydrophobicity->cmc Decreases (Cosurfactant Effect) hydrophobicity->nagg Decreases hydrophobicity->size Decreases

Figure 2. Logical relationship between organic solvent properties and the aggregation parameters of [C12mim][Br] in aqueous solutions.

References

Technical Support Center: [C12mim][Br] Complex Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) complexes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [C12mim][Br] and why is it used in complex formation?

A1: [C12mim][Br], or 1-dodecyl-3-methylimidazolium bromide, is an ionic liquid (IL) that is increasingly utilized in pharmaceutical and scientific research. Its amphiphilic nature, consisting of a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, allows it to act as a surfactant, stabilizing agent, and a solvent for various molecules, including drugs and biomolecules. It is often used to enhance the solubility and stability of poorly water-soluble compounds.

Q2: What causes the precipitation of [C12mim][Br] complexes?

A2: Precipitation of [C12mim][Br] complexes is a common issue that can arise from several factors that disrupt the stability of the complex in solution. Key contributors to precipitation include:

  • Concentration: Exceeding the solubility limit of the [C12mim][Br] complex in a given solvent is a primary cause of precipitation.

  • Temperature: Changes in temperature can significantly affect the solubility of the complexes. For many ionic liquid systems, solubility increases with temperature, but this is not universal and depends on the specific complex and solvent.

  • Solvent Composition: The choice of solvent and the presence of co-solvents play a crucial role. A poor solvent for either the [C12mim][Br] or the complexed molecule can lead to precipitation.

  • Presence of Salts (Salting-Out Effect): The addition of certain salts can decrease the solubility of [C12mim][Br] complexes in aqueous solutions, a phenomenon known as the "salting-out" effect. This occurs because the salt ions compete for water molecules, reducing the hydration of the ionic liquid and the complex, leading to aggregation and precipitation.[1][2]

  • pH Changes: Variations in pH can alter the charge of the complexed molecule (e.g., proteins, peptides), affecting its interaction with [C12mim][Br] and its overall solubility.

Q3: How can I prevent the precipitation of my [C12mim][Br] complex?

A3: Preventing precipitation involves controlling the factors mentioned above. Key strategies include:

  • Optimizing Solvent System: Utilize a solvent or co-solvent system in which both the [C12mim][Br] and the target molecule are highly soluble. Alcohols like ethanol (B145695) and methanol (B129727) are often good choices.[3]

  • Controlling Temperature: Maintain a consistent and optimal temperature throughout the experiment. For systems where solubility increases with temperature, conducting the experiment at a slightly elevated temperature can prevent precipitation.

  • Adjusting Concentration: Work with concentrations below the determined solubility limit of the complex in your specific experimental conditions.

  • Careful Addition of Reagents: When mixing components, add reagents slowly and with continuous stirring to avoid localized high concentrations that can trigger precipitation.

  • Managing Ionic Strength: Be cautious with the addition of salts. If salts are necessary, use the lowest effective concentration and choose salts that have a lesser "salting-out" effect.

Troubleshooting Guide

This guide provides a structured approach to resolving issues with [C12mim][Br] complex precipitation.

Problem: Precipitate forms immediately upon mixing [C12mim][Br] with the target molecule.

Caption: Troubleshooting immediate precipitation of [C12mim][Br] complexes.

Problem: Precipitate forms over time or upon temperature change.

Caption: Troubleshooting delayed precipitation of [C12mim][Br] complexes.

Quantitative Data Summary

While specific solubility data for a wide range of [C12mim][Br] complexes is not extensively available in the literature, the following table summarizes key physicochemical properties of [C12mim][Br] that influence complex stability.

PropertyValueConditionsReference
Critical Micelle Concentration (CMC)
In aqueous solution11.5 - 15.5 mM298.15 K (25 °C)
With 0.05 M NaCl~4.5 mM298.15 K (25 °C)
With 0.05 M NaBr~3.5 mM298.15 K (25 °C)
Hildebrand Solubility Parameter (δ)
[C8mim][Br] (similar IL)24.23 (J·cm⁻³)⁰·⁵298.15 K (25 °C)[4]
[C10mim][Br] (similar IL)23.7 (estimated) (J·cm⁻³)⁰·⁵298.15 K (25 °C)
Solubility of [C12mim][Cl] in Alcohols 298.15 K (25 °C)[3]
Ethanol> 50 wt%[3]
1-Butanol~45 wt%[3]
1-Hexanol~30 wt%[3]
1-Octanol~20 wt%[3]

Note: The solubility of [C12mim][Br] is expected to follow similar trends to [C12mim][Cl] in alcohols, decreasing as the alkyl chain length of the alcohol increases.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable [C12mim][Br] Complex Solution

This protocol outlines a general method for preparing a stable solution of a [C12mim][Br] complex, minimizing the risk of precipitation.

Materials:

  • [C12mim][Br]

  • Target molecule (e.g., drug, protein)

  • Appropriate solvent (e.g., deionized water, ethanol)

  • Co-solvent (if necessary)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath

Procedure:

  • Solvent Selection: Choose a solvent in which both [C12mim][Br] and the target molecule have good solubility. Refer to literature or perform preliminary solubility tests.

  • Stock Solution Preparation:

    • Prepare a stock solution of [C12mim][Br] in the chosen solvent at a concentration known to be below its solubility limit.

    • Prepare a separate stock solution of the target molecule in the same solvent.

  • Complex Formation:

    • Place a known volume of the target molecule stock solution in a clean beaker with a magnetic stir bar.

    • Begin stirring at a moderate speed.

    • Slowly add the [C12mim][Br] stock solution dropwise to the stirring solution of the target molecule.

    • Monitor the solution for any signs of turbidity or precipitation.

  • Temperature Control:

    • If precipitation is a concern, perform the mixing step in a temperature-controlled water bath set to a temperature known to enhance the solubility of the complex.

  • Final Dilution and Observation:

    • Once the desired ratio of [C12mim][Br] to the target molecule is reached, transfer the solution to a volumetric flask and dilute to the final desired concentration with the solvent.

    • Visually inspect the final solution for any signs of precipitation. Allow the solution to stand for a period to check for delayed precipitation.

Caption: Workflow for preparing stable [C12mim][Br] complex solutions.

Protocol 2: Method for Determining the Cloud Point of a [C12mim][Br] Solution

The cloud point is the temperature at which an ionic liquid solution becomes turbid, indicating the onset of phase separation or precipitation. Determining the cloud point is crucial for understanding the temperature stability of your [C12mim][Br] complex.

Materials:

  • [C12mim][Br] solution of a specific concentration

  • Sealed, transparent vial or cuvette

  • Temperature-controlled water bath with a viewing window

  • Thermometer or temperature probe

  • Light source and detector (or visual observation)

Procedure:

  • Sample Preparation: Prepare a solution of [C12mim][Br] (and your target molecule, if applicable) at the desired concentration in the chosen solvent. Place the solution in a sealed, transparent vial.

  • Heating: Place the vial in the temperature-controlled water bath. Slowly increase the temperature of the bath at a constant rate (e.g., 1 °C/minute).

  • Observation: Continuously monitor the solution for the first sign of turbidity or cloudiness. This can be done visually against a dark background or by using a light source and detector to measure the transmittance of light through the sample.

  • Record Cloud Point Temperature: The temperature at which the solution becomes cloudy is the cloud point.

  • Cooling (Optional but Recommended): Slowly cool the solution while stirring and note the temperature at which the solution becomes clear again. The average of the heating and cooling cloud points can provide a more accurate value.

  • Repeatability: Repeat the measurement several times to ensure the reproducibility of the cloud point temperature.

This technical support center provides a foundational understanding and practical guidance for working with [C12mim][Br] complexes. For specific applications, it is recommended to perform preliminary experiments to determine the optimal conditions for your system.

References

Influence of anions on the properties of imidazolium ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazolium (B1220033) Ionic Liquids. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experimental challenges related to the influence of anions on the properties of imidazolium-based ionic liquids (ILs).

Frequently Asked Questions (FAQs)

Q1: How does the choice of anion fundamentally alter the properties of an imidazolium ionic liquid?

The anion's structure, size, charge distribution, and basicity have a profound impact on the physicochemical properties of an imidazolium IL.[1][2] The anion influences key characteristics such as thermal stability, viscosity, conductivity, and solubility by altering the strength of cation-anion interactions, including coulombic forces and hydrogen bonding.[3][4]

Q2: What is the general relationship between the anion and the thermal stability of an imidazolium IL?

An IL's thermal stability is significantly dependent on the coordinating nature of the anion.[5] Generally, anions with weaker basicity and delocalized charges, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), lead to higher thermal stability.[6][7] Conversely, more basic anions like acetate (B1210297) can decrease thermal stability by promoting the deprotonation of the imidazolium cation, leading to the formation of reactive N-heterocyclic carbenes (NHCs) that initiate decomposition.[8] Halide anions also tend to reduce thermal stability compared to many inorganic anions.[5]

Q3: How does the anion affect the viscosity of the ionic liquid?

Viscosity is largely governed by intermolecular forces such as van der Waals interactions, hydrogen bonding, and coulombic forces.[3] Larger anions or those that form stronger hydrogen bonds with the imidazolium cation tend to increase viscosity.[9] For example, within a series of imidazolium ILs with a common cation, the viscosity often increases as the anion's ability to form hydrogen bonds increases. Conversely, anions like dicyanamide (B8802431) ([DCA]⁻) are known to form highly fluid and less viscous ILs.[4]

Q4: What is the impact of the anion on ionic conductivity?

Ionic conductivity is inversely related to viscosity; lower viscosity generally leads to higher conductivity because of increased ion mobility.[3][10] Anions that result in lower viscosity, such as dicyanamide ([DCA]⁻), typically produce ILs with higher ionic conductivity.[4][11] The order of conductivity for 1-butyl-3-methylimidazolium ([C₄mim]⁺) based ILs at a given temperature is generally [DCA]⁻ > trifluoroacetate (B77799) ([TFA]⁻) > trifluoromethanesulfonate (B1224126) ([TfO]⁻) > hexafluorophosphate (B91526) ([PF₆]⁻).[11]

Q5: How do different anions influence the decomposition pathways of imidazolium ILs?

The anion plays a critical role in the thermal degradation mechanism.[8] Basic anions can facilitate the formation of N-heterocyclic carbenes (NHCs).[8] Other common decomposition pathways influenced by the anion include nucleophilic substitution at the alkyl side chain of the imidazolium cation.[12] The complexity of the decomposition mechanism often increases with greater thermal stability.[13]

Troubleshooting Guides

Synthesis & Purification

  • Q: My synthesized ionic liquid appears yellow, but literature describes it as colorless. What is the cause and how can I fix it?

    • A: A yellow tint almost always indicates the presence of impurities, often from the starting materials.[14] For spectroscopic or electrochemical applications where high purity is crucial, purification is necessary. A reliable method is to dissolve the IL or its precursors in water and treat the solution with decolorizing charcoal at around 65°C for 24 hours.[14] After filtration, the water can be removed via lyophilization or heating under high vacuum.[14][15]

Thermal Analysis

  • Q: My thermogravimetric analysis (TGA) results for the same ionic liquid show significant variation in the decomposition temperature (Td). Why is this happening?

    • A: Reproducible Td values depend heavily on standardized experimental conditions.[6][7] Key factors that must be controlled include:

      • Heating Rate: Higher heating rates can lead to an overestimation of Td. A rate of 5 or 10 K/min is common.[6]

      • Purge Gas: The type of purge gas (e.g., nitrogen, argon, air) and its flow rate affect Td.[6] Using air or oxygen can lower the decomposition temperature.[6]

      • Sample Size: Use a small sample size (e.g., 5-10 mg) to ensure even heating and prevent diffusion limitations.[7]

      • Crucible (Pan) Type: The pan material (e.g., aluminum, platinum) can influence results. Aluminum pans are common, but can be corroded by certain anions like [NTf₂]⁻.[5][6]

Physical Property Measurements

  • Q: The viscosity of my ionic liquid is much higher than expected. What are the common causes?

    • A: Elevated viscosity is often due to impurities. Check for:

      • Water Content: Even small amounts of water can alter viscosity. Hygroscopic ILs should be thoroughly dried under vacuum.

      • Residual Halides: If your IL was synthesized via anion exchange from a halide precursor, residual halide ions can significantly increase viscosity. Confirm the completeness of the anion exchange.[16]

      • Other Impurities: Contaminants from starting materials can also increase viscosity.[17]

  • Q: My ionic liquid's conductivity measurement is inconsistent or lower than literature values. What should I troubleshoot?

    • A: Several factors can lead to inaccurate conductivity readings:

      • Temperature: Conductivity is highly temperature-dependent. Ensure the sample has reached thermal equilibrium and use a meter with automatic temperature compensation.[18][19][20][21]

      • Probe Contamination: Ensure the conductivity probe is clean. Any residue from previous samples or cleaning solutions will alter the reading. Rinse the probe with a portion of the sample before taking the final measurement.[18][19][20]

      • Impurities: Water and other impurities significantly affect conductivity.[19] Determine the water content using Karl Fischer titration.[22]

      • Probe Polarization: At high concentrations, polarization effects can occur. Ensure you are using an appropriate conductivity probe (e.g., a four-electrode probe) for your sample type.[20]

  • Q: I suspect my ionic liquid has absorbed water from the atmosphere. How can I accurately measure and reduce the water content?

    • A: The most reliable method for determining water content is Karl Fischer (KF) titration.[22][23][24] For hygroscopic ILs, handle samples in a glove box or dry atmosphere to prevent further water absorption during measurement.[22] To reduce water content, heat the ionic liquid (e.g., to 100-150°C, depending on its thermal stability) under high vacuum for several hours.[25]

Quantitative Data on Anion Influence

The following tables summarize the effect of different anions on the key properties of 1-butyl-3-methylimidazolium ([C₄mim]⁺) based ionic liquids.

Table 1: Influence of Anion on Thermal Stability (Td) of [C₄mim]⁺ Ionic Liquids

Anion Anion Abbreviation Decomposition Temp (Td), °C Reference
Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ ~439 [13]
Tetrafluoroborate [BF₄]⁻ ~407 [13]
Hexafluorophosphate [PF₆]⁻ ~397 [1]
Trifluoromethanesulfonate [TfO]⁻ ~390 [26]
Chloride [Cl]⁻ ~255 [8]
Acetate [OAc]⁻ ~210 [13]

Note: Td values can vary based on experimental conditions like heating rate and atmosphere.[6]

Table 2: Influence of Anion on Dynamic Viscosity (η) of [C₄mim]⁺ Ionic Liquids at 25°C (298.15 K)

Anion Anion Abbreviation Viscosity (η), mPa·s Reference
Dicyanamide [DCA]⁻ 29 [11]
Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ 52 [27]
Trifluoromethanesulfonate [TfO]⁻ 90 [11]
Tetrafluoroborate [BF₄]⁻ 153 [28]
Hexafluorophosphate [PF₆]⁻ 247 [11]

Note: Viscosity is highly sensitive to water content and other impurities.

Table 3: Influence of Anion on Ionic Conductivity (κ) of [C₄mim]⁺ Ionic Liquids at 25°C (298.15 K)

Anion Anion Abbreviation Conductivity (κ), S/m Reference
Dicyanamide [DCA]⁻ 2.15 [11]
Tetrafluoroborate [BF₄]⁻ 0.38 [28]
Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻ 0.37 [27]
Trifluoromethanesulfonate [TfO]⁻ 0.31 [11]
Hexafluorophosphate [PF₆]⁻ 0.23 [11]

Note: Conductivity is inversely correlated with viscosity and is affected by temperature and purity.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA)

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the dried ionic liquid into a clean TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 30-50 mL/min) for at least 30 minutes to establish an inert atmosphere.[6]

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).[6]

  • Data Analysis: Record the mass loss as a function of temperature. The Td is often reported as the onset temperature of decomposition, determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Protocol 2: General Synthesis of an Imidazolium Halide and Subsequent Anion Exchange

  • Quaternization (Synthesis of Halide IL):

    • In a round-bottom flask, combine 1-methylimidazole (B24206) (1.0 mol) and the desired 1-haloalkane (e.g., 1-chlorobutane, 1.1 mol).

    • Heat the mixture with stirring (e.g., at 70-80°C) for 24-48 hours. The reaction can often be performed neat (without solvent).

    • After cooling, wash the resulting viscous liquid or solid product repeatedly with a non-polar solvent like ethyl acetate or hexane (B92381) to remove unreacted starting materials.

    • Dry the product under high vacuum to remove residual solvent.

  • Anion Exchange:

    • Dissolve the synthesized imidazolium halide (e.g., [C₄mim]Cl, 1.0 mol) in a suitable solvent (e.g., water or acetonitrile).[16][29]

    • Add a slight molar excess (1.05 mol) of a salt containing the desired anion (e.g., NaBF₄, KPF₆, LiNTf₂).[29]

    • Stir the mixture at room temperature or with gentle heating for several hours (e.g., 12-24 h).[29]

    • A precipitate of the inorganic halide salt (e.g., NaCl, KBr) will form.

  • Purification:

    • Remove the precipitate by filtration.

    • If the reaction was done in water and the desired IL is hydrophobic, perform a liquid-liquid extraction with a solvent like dichloromethane. If the IL is hydrophilic, remove the water under reduced pressure.

    • Wash the final product with deionized water to remove any remaining inorganic salts.

    • Confirm the absence of halide ions using a qualitative test with silver nitrate (B79036) (AgNO₃) solution.[16]

    • Dry the final ionic liquid under high vacuum at an elevated temperature (e.g., 80°C) for at least 24 hours to remove all traces of water and volatile solvents.

Visualizations

Anion_Influence cluster_anion Anion Properties cluster_properties IL Macroscopic Properties Anion_Size Size & Shape Viscosity Viscosity Anion_Size->Viscosity Larger size -> higher η Solubility Solubility Anion_Size->Solubility Affects lattice energy & solvation Anion_Basicity Basicity / Nucleophilicity Thermal_Stability Thermal Stability Anion_Basicity->Thermal_Stability Higher basicity -> lower Td Anion_Charge Charge Delocalization Anion_Charge->Viscosity More delocalized -> lower η Conductivity Ionic Conductivity Anion_Charge->Conductivity More delocalized -> higher κ Viscosity->Conductivity Inversely related

Caption: Relationship between anion characteristics and key IL properties.

Experimental_Workflow Start Select Cation & Anion Precursors Synthesis Step 1: Quaternization (Synthesis of Imidazolium Halide) Start->Synthesis Purify1 Wash with Non-Polar Solvent (e.g., Ethyl Acetate) Synthesis->Purify1 Anion_Exchange Step 2: Anion Metathesis (Exchange Halide for Target Anion) Purify1->Anion_Exchange Purify2 Remove Precipitated Salt (Filtration) & Wash with DI Water Anion_Exchange->Purify2 Halide_Test Test for Residual Halide (AgNO₃ Test) Purify2->Halide_Test Halide_Test->Purify2 Positive Drying Final Drying (High Vacuum, Heat) Halide_Test->Drying Negative Characterization Characterization (NMR, TGA, Viscosity, etc.) Drying->Characterization End Pure Ionic Liquid Characterization->End

Caption: General workflow for IL synthesis, purification, and analysis.

Troubleshooting_Conductivity Start Low Ionic Conductivity Measured Check_Temp Is sample at thermal equilibrium (e.g., 25.0°C)? Start->Check_Temp Check_Purity Is the sample pure? Check_Temp->Check_Purity Yes Action_Equilibrate Action: Allow sample to reach thermal equilibrium. Check_Temp->Action_Equilibrate No Check_Probe Is the probe clean & calibrated? Check_Purity->Check_Probe Yes Action_KF Action: Measure water content (Karl Fischer Titration). Dry IL under vacuum. Check_Purity->Action_KF No (Suspect water) Result_Good Re-measure and verify Check_Probe->Result_Good Yes Action_Clean Action: Clean probe with DI water, then rinse with sample. Recalibrate. Check_Probe->Action_Clean No Action_Equilibrate->Start Action_KF->Start Action_Clean->Start

Caption: Troubleshooting flowchart for low ionic conductivity measurements.

References

Technical Support Center: 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic activity of 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of [C12mim]Br in a catalytic reaction?

A1: this compound can function in several ways in a catalytic system:

  • As a catalyst: The imidazolium (B1220033) cation can act as a carbene precursor or a hydrogen bond donor, directly participating in the catalytic cycle.

  • As a co-catalyst or promoter: It can enhance the activity of another catalyst by stabilizing intermediates or facilitating reactant interaction.

  • As a phase-transfer catalyst (PTC): Its amphiphilic nature, with a hydrophilic imidazolium head and a hydrophobic dodecyl tail, allows it to transport reactants between immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates.

  • As a reaction medium (solvent): Its ionic nature and low vapor pressure make it a "green" alternative to volatile organic compounds (VOCs).[1] It can also dissolve a wide range of reactants and catalysts.[1][2]

  • As a templating agent: In nanoparticle synthesis, it can direct the formation of specific structures.[2]

Q2: How can I enhance the catalytic activity of [C12mim]Br?

A2: Several strategies can be employed to enhance the catalytic performance of [C12mim]Br:

  • Optimize Reaction Temperature: The viscosity of [C12mim]Br decreases at higher temperatures, which can improve mass transfer and reaction rates. However, excessively high temperatures might lead to catalyst decomposition or unwanted side reactions. A systematic study to find the optimal temperature for your specific reaction is recommended.

  • Use of Co-solvents: Adding a co-solvent can reduce the viscosity of the reaction medium and improve the solubility of reactants. The choice of co-solvent should be based on the polarity of the reactants and its miscibility with [C12mim]Br.

  • Addition of Lewis or Brønsted Acids/Bases: Depending on the reaction mechanism, the addition of an acidic or basic co-catalyst can work synergistically with [C12mim]Br to enhance the reaction rate.

  • Microwave Irradiation: This technique can significantly accelerate reaction rates in ionic liquids by promoting efficient and uniform heating.

Q3: Is it possible to recycle and reuse [C12mim]Br?

A3: Yes, one of the significant advantages of using ionic liquids like [C12mim]Br is their potential for recycling and reuse. Due to its low volatility, it can be separated from volatile products by distillation. For non-volatile products, extraction with a suitable solvent in which the product is soluble but the ionic liquid is not, is a common method. The recovered [C12mim]Br can then be dried under vacuum to remove any residual solvent and reused. The efficiency of recycling may depend on the stability of the ionic liquid under the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no catalytic activity 1. Mass transfer limitations: High viscosity of the ionic liquid can hinder the diffusion of reactants. 2. Catalyst poisoning: Impurities in the reactants or solvent may be deactivating the catalytic sites. 3. Inappropriate reaction conditions: Temperature, pressure, or reaction time may not be optimal.1. Increase reaction temperature: This will lower the viscosity of [C12mim]Br. 2. Use a co-solvent: This can reduce viscosity and improve reactant solubility. 3. Ensure high purity of reactants and solvents. 4. Systematically optimize reaction conditions (temperature, time, catalyst loading).
Difficulty in product separation 1. Product is soluble in the ionic liquid. 2. Formation of a stable emulsion. 1. Solvent extraction: Use a solvent that is immiscible with [C12mim]Br and in which the product has high solubility. 2. Supercritical fluid extraction: Utilize supercritical CO2 for product extraction. 3. For emulsions, try adding a small amount of a different solvent to break the emulsion or use centrifugation.
Catalyst deactivation after recycling 1. Accumulation of impurities or byproducts. 2. Thermal decomposition of the ionic liquid. 3. Leaching of the catalyst if it is part of a biphasic system. 1. Purify the recycled [C12mim]Br: This can be done by washing with an appropriate solvent followed by drying under vacuum. 2. Operate at a lower temperature if thermal decomposition is suspected. 3. If leaching is an issue, consider modifying the ionic liquid structure to enhance its immiscibility with the product phase.
Poor selectivity 1. Suboptimal reaction temperature. 2. Incorrect catalyst-to-reactant ratio. 1. Vary the reaction temperature: Selectivity can be highly dependent on temperature. 2. Optimize the molar ratio of [C12mim]Br to the reactants.

Experimental Protocols

Protocol 1: General Procedure for a [C12mim]Br-Catalyzed Reaction in a Batch Reactor

This protocol provides a general workflow for conducting a catalytic reaction using [C12mim]Br. Specific parameters should be optimized for each reaction.

Materials:

  • This compound ([C12mim]Br)

  • Reactant A

  • Reactant B

  • Anhydrous solvent (if required)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser (if refluxing)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. If the reaction is air or moisture sensitive, equip the flask with a condenser and an inert gas inlet.

  • Charging Reactants: Add [C12mim]Br to the flask. The amount will depend on whether it is used as a solvent or a catalyst (typically 5-20 mol% when used as a catalyst).

  • Add the reactants (Reactant A and Reactant B) to the flask. If a co-solvent is used, add it at this stage.

  • Reaction: Begin stirring the mixture. Heat the reaction to the desired temperature using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using appropriate techniques (e.g., TLC, GC, HPLC, NMR).

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product is volatile, it can be separated by vacuum distillation.

    • For non-volatile products, perform a liquid-liquid extraction. Add a solvent that is immiscible with [C12mim]Br and in which the product is highly soluble. Stir vigorously and then allow the phases to separate. Collect the organic layer containing the product. Repeat the extraction process to maximize product recovery.

  • Catalyst Recycling: The remaining [C12mim]Br phase can be washed with a fresh portion of the extraction solvent to remove any remaining product and then dried under high vacuum to remove any dissolved solvent. The purified [C12mim]Br can then be reused.

Visualizations

Logical Workflow for Troubleshooting Catalytic Reactions

TroubleshootingWorkflow Start Reaction Performance Issue Product_Separation Investigate Product Separation Issues Start->Product_Separation Recycling_Issues Address Catalyst Recycling Problems Start->Recycling_Issues Low_Activity Low Conversion/ Yield Start->Low_Activity Low_Selectivity Poor Selectivity Start->Low_Selectivity Check_Purity Verify Reactant and [C12mim]Br Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Consider_Cosolvent Add a Co-solvent to Reduce Viscosity Optimize_Temp->Consider_Cosolvent If still low Check_Stirring Ensure Adequate Stirring/Mixing Check_Stirring->Optimize_Temp If mixing is good Success Problem Resolved Consider_Cosolvent->Success Extraction Optimize Extraction Solvent and Protocol Product_Separation->Extraction Purify_IL Purify Recycled [C12mim]Br Recycling_Issues->Purify_IL Low_Activity->Check_Purity Low_Activity->Check_Stirring Low_Selectivity->Optimize_Temp Extraction->Success Purify_IL->Success PTCSignalingPathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase Reactant_A Reactant A (in aqueous phase) C12mimX [C12mim]⁺X⁻ (ion pair) Reactant_A->C12mimX Ion exchange Anion_X Anion X⁻ Anion_X->C12mimX Reactant_B Reactant B (in organic phase) Reaction Reaction Reactant_B->Reaction Product Product A-B C12mimBr_org [C12mim]⁺Br⁻ (returns) C12mimBr_org->Reactant_A Returns to aqueous phase C12mimX->Reactant_B Transfers to organic phase C12mimX->Reaction Reaction->Product Reaction->C12mimBr_org Releases Br⁻

References

Troubleshooting micelle size and stability with [C12mim][Br]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide, [C12mim][Br], for micelle formation.

Troubleshooting Guides

This section addresses common problems encountered during the preparation and characterization of [C12mim][Br] micelles.

Issue 1: Inconsistent or incorrect micelle size determined by Dynamic Light Scattering (DLS).

Question Possible Cause Suggested Solution
Why is the measured micelle size much larger than expected? Presence of aggregates or dust: Larger particles scatter light with much greater intensity, which can obscure the signal from smaller micelles.[1]1. Filter the sample through a 0.22 µm or 0.45 µm syringe filter directly into a clean DLS cuvette.[2] 2. Ensure all glassware and solvents are meticulously cleaned and dust-free. 3. Consider centrifugation of the sample to pellet larger aggregates before measurement.[1]
Concentration effects: In some cases, increasing the surfactant concentration can lead to micellar growth or inter-micellar interactions that affect diffusion speed.[3]1. Perform a concentration series to observe the trend of micelle size. 2. Ensure you are working above the Critical Micelle Concentration (CMC) but not at a concentration that promotes excessive aggregation.
Why is the Polydispersity Index (PDI) high (>0.2)? Sample contamination: The presence of dust or larger aggregates can lead to a broad size distribution.[4]1. Filter the sample as described above. 2. Ensure the [C12mim][Br] is of high purity.
Inherent properties of the system: The addition of certain co-solvents or active ingredients can genuinely broaden the micelle size distribution.1. If a broad distribution is expected, report the full size distribution rather than just the Z-average. 2. Consider using volume or number distributions to better represent the sample, as intensity distributions can be skewed by larger particles.[5]
Why are the DLS results not reproducible? Sample instability: Micelles may be aggregating or disassociating over time.1. Measure the sample immediately after preparation. 2. Check for precipitation in the sample. 3. Ensure the temperature is stable and controlled during measurements, as temperature can affect micelle properties.[3]
Instrumental issues: Fluctuations in laser power or temperature can affect results.1. Allow the DLS instrument to warm up and stabilize for at least 30 minutes before measurements.[2] 2. Perform multiple measurements of the same sample to check for consistency.

Issue 2: Micelle solution is unstable and shows precipitation.

Question Possible Cause Suggested Solution
Why is my [C12mim][Br] micelle solution cloudy or precipitating? Concentration below CMC: If the concentration is below the critical micelle concentration, the surfactant may not be fully soluble.1. Ensure the concentration of [C12mim][Br] is above its CMC in the specific solvent system being used. The CMC can be determined experimentally (see protocols below).
Effect of additives: The addition of salts or other molecules can decrease the solubility of the ionic liquid or the stability of the micelles, leading to precipitation. High concentrations of salts can screen the electrostatic repulsions between the ionic head groups, promoting aggregation and precipitation.[6][7]1. Reduce the concentration of the additive. 2. Screen different types of additives (e.g., different salts) to find one that is compatible with your system. 3. Measure the zeta potential to assess the surface charge and stability of the micelles in the presence of the additive.
Temperature effects: Changes in temperature can affect the solubility of [C12mim][Br] and the stability of the micelles.1. Ensure the solution is maintained at a constant and appropriate temperature. 2. Investigate the temperature dependence of your system to identify a stable temperature range.
pH effects: The pH of the solution can influence the interactions between the ionic liquid and other components, potentially leading to instability.[8]1. Measure and control the pH of your solution. 2. Investigate the effect of pH on micelle stability to determine the optimal pH range for your application.

Frequently Asked Questions (FAQs)

Q1: What is the typical size of [C12mim][Br] micelles?

The size of [C12mim][Br] micelles is dependent on several factors including concentration, temperature, and the presence of additives. Typically, you can expect hydrodynamic diameters in the range of a few nanometers. It is always recommended to determine the micelle size experimentally under your specific conditions using Dynamic Light Scattering (DLS).

Q2: How does concentration affect the size of [C12mim][Br] micelles?

Above the Critical Micelle Concentration (CMC), an increase in [C12mim][Br] concentration generally leads to an increase in the number of micelles. The effect on micelle size can vary. In some cases, the size may remain relatively constant, while in others, it may increase due to changes in micelle shape or aggregation number.[8] A concentration series measured by DLS is the best way to determine this for your system.

Q3: How does the addition of salt affect [C12mim][Br] micelles?

The addition of salts like NaCl or NaBr typically decreases the CMC of ionic surfactants.[9] This is due to the "salting-out" effect, where the salt ions screen the electrostatic repulsion between the positively charged imidazolium (B1220033) head groups, making it easier for micelles to form.[10] This reduction in repulsion can also lead to an increase in micelle size. However, very high salt concentrations can lead to micelle instability and precipitation.[6]

Q4: What is a typical zeta potential for [C12mim][Br] micelles and why is it important?

[C12mim][Br] is a cationic surfactant, so its micelles will have a positive zeta potential. The magnitude of the zeta potential is an indicator of the stability of the colloidal system. A higher absolute zeta potential (e.g., > +30 mV) generally indicates good stability due to strong electrostatic repulsion between micelles, which prevents aggregation. The zeta potential will be influenced by the pH and ionic strength of the solution.

Q5: How can I improve the stability of my [C12mim][Br] micelle formulation?

To improve stability and prevent precipitation, you can:

  • Ensure you are working at a concentration well above the CMC.

  • Optimize the concentration and type of any additives, such as salts.

  • Control the pH and temperature of the solution.

  • For drug delivery applications, consider strategies like incorporating stabilizing polymers to form a protective shell around the micelle.[11][12]

Quantitative Data Summary

The following tables summarize the expected impact of various experimental parameters on the properties of [C12mim][Br] micelles. The exact values should be determined experimentally.

Table 1: Effect of Concentration on [C12mim][Br] Micelle Properties

Concentration of [C12mim][Br]Expected Micelle Size (Hydrodynamic Diameter)Expected Zeta Potential
Below CMCNo micelles formedNot applicable
At and slightly above CMCSmall, relatively uniform micellesPositive and stable
High concentrationMay increase due to micellar growth or aggregationMay decrease slightly due to counter-ion binding

Table 2: Effect of Additives on [C12mim][Br] Micelle Properties (at a fixed [C12mim][Br] concentration > CMC)

AdditiveEffect on CMCExpected Micelle SizeExpected Zeta Potential
Inorganic Salt (e.g., NaCl) DecreaseIncreaseDecrease (due to charge screening)
Non-ionic surfactant Can decrease (mixed micelles)Varies depending on interactionMay decrease
Charged polymer (opposite charge) Can induce aggregation/precipitationSignificant increaseCan lead to charge neutralization or reversal

Table 3: Effect of Environmental Factors on [C12mim][Br] Micelle Properties

ParameterEffectImpact on Micelle SizeImpact on Stability
Increasing Temperature Can be non-monotonic, often a slight decrease in CMC initially, then an increase.[13]Generally, a slight decreaseCan decrease at higher temperatures
pH Can affect head group interactions and interactions with other components.[8][14]Can change, depending on the systemCan be destabilized at extreme pH values

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

  • Materials: Conductivity meter and probe, temperature-controlled water bath, volumetric flasks, magnetic stirrer and stir bars, [C12mim][Br], deionized water.

  • Procedure:

    • Prepare a concentrated stock solution of [C12mim][Br] in deionized water (e.g., 50 mM).

    • Place a known volume of deionized water in a jacketed beaker connected to the water bath to maintain a constant temperature (e.g., 25 °C).

    • Immerse the conductivity probe in the water and allow the reading to stabilize.

    • Sequentially add small, known aliquots of the concentrated [C12mim][Br] stock solution to the water with gentle stirring.

    • After each addition, allow the conductivity reading to stabilize and record the value.

    • Continue this process until the concentration of [C12mim][Br] is well above the expected CMC.

  • Data Analysis:

    • Plot the measured conductivity as a function of the [C12mim][Br] concentration.

    • The plot will show two linear regions with different slopes.[15]

    • The intersection of the two lines corresponds to the CMC.[16]

Protocol 2: Micelle Size Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare the [C12mim][Br] solution at the desired concentration in the appropriate solvent. Ensure the concentration is above the CMC.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter directly into a clean, dust-free DLS cuvette.[2]

    • Ensure there are no air bubbles in the cuvette.[13]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.[2]

    • Set the measurement temperature and allow the sample to equilibrate in the instrument for 10-15 minutes.[2][13]

    • Input the correct solvent viscosity and refractive index for the measurement temperature.

  • Measurement:

    • Perform at least three replicate measurements for each sample.

    • Analyze the correlation function to ensure good data quality.

  • Data Analysis:

    • Report the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • If the PDI is high, examine the intensity, volume, and number distributions to better understand the size distribution.[5]

Protocol 3: Zeta Potential Measurement

  • Sample Preparation:

    • Prepare the sample as for DLS, but use a specific zeta potential cell (often a folded capillary cell).

    • Ensure the sample concentration is appropriate for the instrument (not too concentrated to cause multiple scattering, but with enough particles for a stable signal).

  • Instrument Setup:

    • Select the zeta potential measurement mode on the instrument.

    • Enter the correct solvent parameters (viscosity, dielectric constant).

    • Place the cell in the instrument and allow it to equilibrate.

  • Measurement:

    • The instrument will apply an electric field and measure the electrophoretic mobility of the micelles.

    • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

  • Data Analysis:

    • Report the mean zeta potential and the standard deviation of multiple measurements.

    • The polarity of the zeta potential indicates the surface charge of the micelles.

Visualizations

Troubleshooting_Workflow Start Problem with [C12mim][Br] Micelles InconsistentSize Inconsistent/Incorrect Micelle Size (DLS) Start->InconsistentSize UnstableSolution Unstable Solution (Precipitation/Cloudiness) Start->UnstableSolution LargeSize Size Too Large? InconsistentSize->LargeSize Issue HighPDI High PDI? InconsistentSize->HighPDI Issue NotReproducible Not Reproducible? InconsistentSize->NotReproducible Issue CheckConcentration Concentration > CMC? UnstableSolution->CheckConcentration Check CheckAdditives Additives Present? UnstableSolution->CheckAdditives Check CheckTemp Temperature Stable? UnstableSolution->CheckTemp Check FilterSample Action: Filter Sample (0.22 µm) LargeSize->FilterSample Yes HighPDI->FilterSample Yes CheckPurity Action: Check Purity of [C12mim][Br] HighPDI->CheckPurity Also consider MeasureImmediately Action: Measure Immediately After Preparation NotReproducible->MeasureImmediately Yes IncreaseConcentration Action: Increase Concentration CheckConcentration->IncreaseConcentration No OptimizeAdditives Action: Optimize Additive Concentration/Type CheckAdditives->OptimizeAdditives Yes ControlTemp Action: Control Temperature CheckTemp->ControlTemp No

Caption: Troubleshooting workflow for common issues with [C12mim][Br] micelles.

Experimental_Parameters Concentration [C12mim][Br] Concentration MicelleSize Micelle Size Concentration->MicelleSize affects Stability Micelle Stability (Zeta Potential) Concentration->Stability affects Additives Additives (e.g., Salt) Additives->MicelleSize affects Additives->Stability affects CMC Critical Micelle Concentration (CMC) Additives->CMC affects Temperature Temperature Temperature->MicelleSize affects Temperature->Stability affects Temperature->CMC affects pH pH pH->Stability affects

Caption: Key experimental parameters influencing [C12mim][Br] micelle properties.

References

Technical Support Center: Overcoming Challenges in DNA Extraction with Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA extraction using ionic liquids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of ionic liquids in nucleic acid purification.

Troubleshooting Guide

This section addresses specific issues that may arise during DNA extraction with ionic liquids, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low DNA Yield

Question: I am experiencing a low yield of DNA after extraction with an ionic liquid-based protocol. What are the possible reasons and how can I improve the yield?

Answer: Low DNA yield can be attributed to several factors, from incomplete cell lysis to suboptimal binding and elution conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Cell Lysis: The cell wall or membrane may not be sufficiently disrupted to release the DNA.

    • Solution: Ensure the ionic liquid concentration and incubation time are optimal for your sample type. For tougher samples like plant tissues, consider a pre-treatment step such as grinding in liquid nitrogen.[1] Some protocols may also benefit from a heating step to enhance lysis.

  • Suboptimal Ionic Liquid Concentration: The concentration of the ionic liquid can significantly impact its efficiency.

  • Inefficient DNA Binding to Purification Matrix: If using silica-based columns or magnetic beads, the presence of the ionic liquid can interfere with DNA binding.

    • Solution: Ensure the binding conditions are correct. This may involve adjusting the pH or adding a chaotropic agent like guanidinium (B1211019) chloride to facilitate DNA adsorption to the silica (B1680970) surface.[3]

  • Inefficient Elution: The DNA may not be completely released from the purification matrix.

    • Solution: Use a low ionic strength elution buffer (e.g., 10 mM Tris-HCl, pH 8.0) and ensure the elution volume is sufficient.[3] Warming the elution buffer to around 65°C can also improve elution efficiency.[3][4]

  • Viscosity Issues: High viscosity of the ionic liquid solution can hinder proper mixing and processing.

    • Solution: Diluting the lysate with a suitable buffer before purification can reduce viscosity.[3]

Issue 2: Poor DNA Purity (Low A260/A280 or A260/A230 Ratios)

Question: My DNA sample shows a low A260/A280 ratio after extraction with an ionic liquid. How can I improve the purity?

Answer: A low A260/A280 ratio (typically below 1.8) indicates protein contamination, while a low A260/A230 ratio can suggest contamination with residual salts or organic compounds. Here’s how to address these issues:

  • Protein Contamination (Low A260/A280):

    • Cause: Incomplete removal of proteins during the purification steps.

    • Solution:

      • Ensure a complete phase separation if using a liquid-liquid extraction protocol.[5]

      • When using solid-phase extraction (e.g., silica columns or magnetic beads), perform all wash steps as recommended in the protocol to remove proteins and other contaminants. An additional wash step may be beneficial.

      • Consider incorporating a proteinase K digestion step before purification to degrade proteins.[6][7]

  • Salt or Organic Compound Contamination (Low A260/A230):

    • Cause: Carryover of the ionic liquid or other salts from the lysis and binding steps.

    • Solution:

      • Thoroughly wash the silica membrane or magnetic beads with the recommended wash buffer (often containing ethanol) to remove residual ionic liquids and other salts.[8]

      • Ensure all wash buffer is removed before elution, as residual ethanol (B145695) can also interfere with downstream applications. A final, brief centrifugation of the empty column can help.[8]

Issue 3: PCR Inhibition

Question: My downstream PCR application is failing or showing poor amplification with DNA extracted using an ionic liquid. What could be the cause and how can I resolve it?

Answer: PCR inhibition is a common challenge when residual components from the extraction process interfere with the polymerase enzyme.

  • Cause: Residual ionic liquid in the final DNA eluate is a known PCR inhibitor.[9] Other contaminants carried over from the sample matrix can also inhibit PCR.

  • Solution:

    • Dilution of the DNA template: Diluting the DNA sample can often reduce the concentration of inhibitors to a level that is tolerated by the PCR reaction.[3][10]

    • Additional Purification: Re-purifying the DNA sample using a standard kit can help remove inhibitors.

    • Use of PCR Enhancers: Additives such as bovine serum albumin (BSA) can be included in the PCR master mix to help overcome the effects of some inhibitors.[9]

    • Optimize the Extraction Protocol: Ensure that the wash steps are sufficient to remove the ionic liquid. Some magnetic ionic liquids have been shown to be compatible with direct addition to the PCR reaction, eliminating the need for a separate elution step.[1][11]

Issue 4: High Viscosity of the Ionic Liquid Solution

Question: The high viscosity of the ionic liquid I'm using is making it difficult to handle and process my samples. What can I do?

Answer: The viscosity of ionic liquids can indeed pose a challenge during pipetting and mixing.

  • Cause: Many ionic liquids, particularly at high concentrations, are inherently viscous.[12]

  • Solution:

    • Dilution: As mentioned for improving yield, diluting the initial lysate with a low-viscosity buffer is an effective way to reduce the overall viscosity of the solution before proceeding with purification steps.[3]

    • Temperature: Gently warming the ionic liquid solution (if compatible with your sample and protocol) can help to decrease its viscosity.[13]

    • Choice of Ionic Liquid: If possible, consider using a less viscous ionic liquid. The viscosity of ionic liquids can vary significantly depending on their chemical structure.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ionic liquids for DNA extraction compared to traditional methods like phenol-chloroform?

A1: Ionic liquid-based methods offer several advantages, including:

  • Reduced Use of Hazardous Solvents: They can replace toxic and volatile organic solvents like phenol (B47542) and chloroform, making the process safer and more environmentally friendly.[3]

  • Simplified Protocols: Many ionic liquid protocols are faster and involve fewer steps than traditional methods.[2][3]

  • Tunable Properties: The properties of ionic liquids can be tailored by changing their cation and anion composition, allowing for optimization for specific sample types and applications.

  • Room Temperature Operation: Some protocols using ionic liquids can be performed at room temperature, eliminating the need for heating steps.[2][3]

Q2: Can ionic liquids be used to extract DNA from challenging samples like plant tissues or blood?

A2: Yes, ionic liquids have been successfully used to extract DNA from a variety of complex samples.

  • Plant Tissues: Ionic liquids can effectively disrupt the tough cell walls of plants, and protocols have been developed for efficient DNA extraction from various plant species.[11][14][15][16]

  • Blood: Magnetic ionic liquids have been shown to simultaneously lyse blood cells and extract genomic DNA in a rapid, one-step process.[17][18]

Q3: What is the difference between hydrophilic and hydrophobic ionic liquids in the context of DNA extraction?

A3:

  • Hydrophilic (water-miscible) ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, are often used for cell lysis.[2][3] The DNA is then typically purified from the lysate using a solid-phase extraction method like silica-coated magnetic beads.

  • Hydrophobic (water-immiscible) ionic liquids, often used in magnetic forms, can be used for a liquid-liquid extraction where the DNA partitions into the ionic liquid phase.[19] This phase can then be easily separated, often with the help of a magnet in the case of magnetic ionic liquids.

Q4: How do magnetic ionic liquids (MILs) work in DNA extraction?

A4: Magnetic ionic liquids are salts that are liquid at or near room temperature and are paramagnetic. In DNA extraction, they can be dispersed in a sample to lyse cells and bind DNA. A magnet is then used to collect the DNA-enriched MIL droplets, simplifying the separation process and avoiding the need for centrifugation.[17][19]

Data Presentation

Table 1: Comparison of DNA Extraction Efficiency using Ionic Liquids vs. Traditional Methods

MethodSample TypeDNA Yield (ng/µL)A260/A280 PurityReference
Ionic Liquid ([C₂mim][OAc] + Magnetic Beads) Bacterial CultureSimilar or superior to commercial kitsNot specified[2][3]
Magnetic Ionic Liquid Plant TissueComparable to CTAB methodNot specified[1]
Phenol-Chloroform Human Blood~308~1.89[20]
Salting Out Human Blood~18~1.82[20]
PCIA Method Various Forensic Samples114.21Not specified
AutoMate Express™ Various Forensic Samples49.028Not specified
EZ1 Advanced XL Various Forensic Samples35.485Not specified
Chelex Method Various Forensic Samples4.694Not specified

Experimental Protocols

Protocol 1: DNA Extraction from Bacterial Cells using 1-Ethyl-3-methylimidazolium Acetate ([C₂mim][OAc]) and Magnetic Beads [3]

This protocol describes a rapid method for DNA extraction from bacterial cells at room temperature.

Materials:

  • Bacterial cell suspension

  • 90% w/w 1-ethyl-3-methylimidazolium acetate ([C₂mim][OAc]) in 10 mM Tris pH 8 buffer

  • Silica-coated magnetic beads

  • 10 mM Tris pH 8 buffer

  • 70% ethanol in 10 mM Tris pH 8 buffer

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Magnetic separation rack

  • Thermomixer

Procedure:

  • Cell Lysis:

    • In a microcentrifuge tube, mix 10 µL of the bacterial cell suspension with 90 µL of 90% w/w [C₂mim][OAc] solution.

    • Incubate at room temperature for 5 minutes to lyse the cells.

  • DNA Binding:

    • To the lysate, add the appropriate volume of silica-coated magnetic beads and binding buffer as per the manufacturer's instructions. Some protocols indicate that the ionic liquid itself can facilitate binding, eliminating the need for a separate chaotropic binding buffer.[2][3]

    • Incubate the mixture on a thermomixer to allow the DNA to bind to the magnetic beads.

  • Washing:

    • Place the tube in a magnetic separation rack to pellet the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads with 70% ethanol, vortex briefly, and then pellet the beads again using the magnetic rack. Repeat this wash step as recommended.

  • Drying:

    • After the final wash, remove all residual ethanol and air-dry the bead pellet.

  • Elution:

    • Resuspend the dried beads in an appropriate volume of TE buffer.

    • Incubate at 65°C for a few minutes to facilitate the release of DNA from the beads.

    • Pellet the beads using the magnetic rack and carefully transfer the supernatant containing the purified DNA to a new tube.

Protocol 2: DNA Extraction using Magnetic Ionic Liquids (MILs) [11][19]

This protocol provides a general workflow for DNA extraction using hydrophobic magnetic ionic liquids.

Materials:

  • Aqueous sample containing DNA

  • Hydrophobic Magnetic Ionic Liquid (e.g., [P₆,₆,₆,₁₄⁺][FeCl₄⁻])

  • Elution Buffer (e.g., low ionic strength buffer)

  • Magnetic rack or a strong magnet

Procedure:

  • Extraction:

    • Add a small volume of the MIL to the aqueous sample containing the DNA.

    • Vortex or shake vigorously to create a dispersion of MIL microdroplets within the sample, maximizing the surface area for DNA binding.

  • Phase Separation:

    • Place the sample tube next to a strong magnet. The DNA-enriched MIL droplets will be attracted to the magnet, forming a pellet.

  • Removal of Aqueous Phase:

    • Carefully pipette and discard the aqueous supernatant, leaving the MIL pellet.

  • Washing (Optional):

    • The MIL pellet can be washed with a suitable buffer to remove any remaining impurities. After washing, use the magnet to re-pellet the MIL and discard the wash buffer.

  • Elution or Direct Use:

    • Elution: The DNA can be back-extracted from the MIL into a fresh aqueous buffer.

    • Direct Use: For some applications like PCR, the DNA-enriched MIL can be added directly to the reaction mixture, as some MILs are PCR-compatible.[1][11]

Visualizations

DNA_Extraction_Workflow_Ionic_Liquid General Workflow for DNA Extraction with Hydrophilic Ionic Liquids start Sample (e.g., Bacterial Suspension) lysis Cell Lysis with Hydrophilic Ionic Liquid (e.g., [C2mim][OAc]) start->lysis binding DNA Binding to Silica-Coated Magnetic Beads lysis->binding wash1 Magnetic Separation & Supernatant Removal binding->wash1 wash2 Wash with Ethanol-Based Buffer wash1->wash2 elution Elution of DNA in Low Salt Buffer wash1->elution Proceed to Elution wash2->wash1 Repeat Wash end Purified DNA elution->end

Caption: Workflow for DNA extraction using a hydrophilic ionic liquid and magnetic beads.

Troubleshooting_Low_DNA_Yield Troubleshooting Logic for Low DNA Yield start Low DNA Yield check_lysis Check Cell Lysis Efficiency start->check_lysis optimize_lysis Optimize Lysis: - Increase incubation time/temp - Adjust IL concentration check_lysis->optimize_lysis Incomplete check_binding Verify DNA Binding Conditions check_lysis->check_binding Complete end Improved DNA Yield optimize_lysis->end optimize_binding Optimize Binding: - Adjust pH - Add chaotropic agents check_binding->optimize_binding Suboptimal check_elution Assess Elution Step check_binding->check_elution Optimal optimize_binding->end optimize_elution Optimize Elution: - Use low salt buffer - Increase elution volume/temp check_elution->optimize_elution Inefficient optimize_elution->end

Caption: A logical guide to troubleshooting low DNA yield in ionic liquid-based extractions.

References

Technical Support Center: Modulating the Aggregation Behavior of [C12mim][Br]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide, [C12mim][Br]. The following sections detail experimental protocols, present quantitative data on the effects of additives, and offer solutions to common issues encountered during the characterization of its aggregation behavior.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

1. Conductivity Measurements for Critical Micelle Concentration (CMC) Determination

  • Q1: My conductivity versus concentration plot does not show a sharp breakpoint for the CMC. What could be the reason?

    A1: A broad or indistinct breakpoint in the conductivity plot can be attributed to several factors:

    • Purity of [C12mim][Br]: Impurities, such as shorter or longer alkyl chain analogues, can cause micellization to occur over a wider concentration range, leading to a less defined CMC.

    • Temperature Fluctuations: The CMC of ionic liquids is temperature-dependent. Ensure the temperature of your solution is stable and accurately controlled throughout the experiment.

    • Insufficient Data Points: A lack of sufficient data points around the CMC can make it difficult to accurately determine the intersection of the two linear regions. It is recommended to take measurements at small concentration increments in the expected CMC range.

    • Inadequate Mixing: Ensure that the [C12mim][Br] is completely dissolved and the solution is homogeneous before each measurement.

  • Q2: The CMC value I obtained is different from the literature values. Why is there a discrepancy?

    A2: Variations in CMC values are common and can be due to:

    • Experimental Conditions: CMC is sensitive to temperature, pressure, and the presence of dissolved gases. Ensure your experimental conditions are identical to those reported in the literature you are comparing with.

    • Purity of Materials: As mentioned, the purity of the ionic liquid and the solvent (e.g., water) can significantly impact the CMC.

    • Method of Determination: Different techniques (e.g., conductivity, surface tension, fluorescence) measure changes in different physical properties of the solution upon micellization and can yield slightly different CMC values.

  • Q3: I am observing a sudden sharp increase in conductivity at concentrations above the CMC. Is this normal?

    A3: This is an unusual phenomenon. Typically, the slope of the conductivity plot decreases after the CMC due to the lower mobility of the larger micellar aggregates compared to the individual ions. A sharp increase could indicate:

    • Instrumental Error: Check the calibration and functioning of your conductivity meter and probe.

    • Contamination: Contamination of your sample with a highly conductive substance could be a reason.

    • Complex Aggregation Behavior: At higher concentrations, some surfactants can undergo transitions from spherical to other micellar shapes (e.g., rod-like), which might influence the conductivity in a complex manner.[1]

2. Dynamic Light Scattering (DLS) for Micelle Size Analysis

  • Q1: My DLS results show a very large particle size (e.g., >100 nm) in addition to the expected micelle size. What does this indicate?

    A1: The presence of large aggregates in DLS measurements of micellar solutions is a common observation and can be due to:

    • Dust or Contaminants: Dust particles or other particulate matter in the sample can scatter light intensely and be misinterpreted as large aggregates. It is crucial to filter your solutions through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean cuvette.

    • Formation of Larger Aggregates: Depending on the concentration, temperature, and presence of additives, [C12mim][Br] can form larger, non-micellar aggregates or even exhibit phase separation.

    • Sample Instability: The micelles might be unstable and aggregating over time. Try measuring the sample immediately after preparation.

  • Q2: The micelle size I measured seems to change with the concentration of [C12mim][Br]. Is this expected?

    A2: Yes, the size of micelles can be influenced by the surfactant concentration. For some ionic surfactants, a slight decrease in the apparent hydrodynamic diameter with increasing concentration above the CMC has been observed.[2] This can be attributed to increased inter-micellar interactions (repulsions) that lead to a faster diffusion coefficient, which is then interpreted as a smaller size by the Stokes-Einstein equation.[2]

  • Q3: My DLS results are not reproducible. What are the possible causes?

    A3: Lack of reproducibility in DLS measurements can stem from several sources:

    • Sample Preparation: Inconsistent sample preparation, including filtration and handling, can lead to variability.

    • Temperature Control: Ensure the temperature equilibration of the sample within the DLS instrument before measurement.

    • Viscosity Input: The calculation of hydrodynamic diameter from the diffusion coefficient requires the viscosity of the solvent. Ensure you are using the correct viscosity value for your solvent at the experimental temperature. For solutions with high concentrations of additives, the viscosity of the solution itself may differ significantly from that of the pure solvent.[3]

    • Instrument Settings: Ensure that the instrument parameters (e.g., measurement angle, laser power) are kept consistent between measurements.

3. UV-Vis Spectroscopy for Aggregation Studies

  • Q1: I am using a solvatochromic probe (like pyrene) to determine the CMC, but the spectral changes are not distinct.

    A1: Indistinct spectral changes can be due to:

    • Low Probe Concentration: The concentration of the probe might be too low to produce a detectable signal change.

    • Probe Solubility: The probe may not be sufficiently soluble in the aqueous medium or may precipitate.

    • Inappropriate Probe: The chosen probe may not be sensitive enough to the microenvironmental changes occurring upon [C12mim][Br] micellization.

    • Interference from Additives: If you are using additives, they might interfere with the probe's fluorescence or absorbance.

  • Q2: The absorbance of my sample is too high and out of the linear range of the spectrophotometer.

    A2: High absorbance values can lead to inaccurate measurements due to deviations from the Beer-Lambert law. To address this:

    • Dilute the Sample: Dilute your sample to bring the absorbance into the optimal range (typically 0.1 - 1.0).

    • Use a Shorter Path Length Cuvette: Using a cuvette with a shorter path length (e.g., 1 mm instead of 10 mm) will decrease the absorbance.

  • Q3: My baseline is drifting during the experiment.

    A3: Baseline drift can be caused by:

    • Lamp Instability: The spectrophotometer lamp may not have warmed up sufficiently. Allow the instrument to stabilize for the recommended time before starting your measurements.[4]

    • Temperature Changes: Fluctuations in the sample compartment temperature can affect the absorbance.[5]

    • Solvent Evaporation: If you are using a volatile solvent or working at elevated temperatures, solvent evaporation can change the concentration of your sample over time.[4]

Data Presentation: Quantitative Effects of Additives

The aggregation behavior of [C12mim][Br] is significantly influenced by the presence of additives. The following tables summarize the effect of various salts and alcohols on the Critical Micelle Concentration (CMC), and where available, the aggregation number (Nagg) and thermodynamic parameters of micellization.

Table 1: Effect of Inorganic Salts on the CMC of [C12mim][Br] in Aqueous Solution at 298.15 K

SaltSalt Concentration (mol/kg)CMC (mmol/kg)Reference
None015.3[6]
NaCl0.0111.8[6]
NaCl0.056.8[6]
NaBr0.0111.2[6]
NaBr0.056.1[6]
NaI0.0110.1[6]
NaI0.055.0[6]

Note: The addition of inorganic salts generally decreases the CMC of [C12mim][Br]. This is attributed to the "salting-out" effect, where the salt ions reduce the electrostatic repulsion between the charged head groups of the ionic liquid, thus favoring micelle formation at lower concentrations.[6] The effectiveness of anions in reducing the CMC follows the order I⁻ > Br⁻ > Cl⁻.[6]

Table 2: Effect of Alcohols on the CMC of Cationic Surfactants

AlcoholAdditive ConcentrationEffect on CMCReference
Ethanol (B145695)Increasing ConcentrationSlight Increase[7]
PropanolIncreasing ConcentrationDecrease[7]
ButanolIncreasing ConcentrationSignificant Decrease[7]

Note: The effect of alcohols on the CMC is more complex. Short-chain alcohols like ethanol can increase the CMC, likely by increasing the solubility of the monomeric ionic liquid in the bulk solution.[7] Longer-chain alcohols, which are more hydrophobic, tend to incorporate into the micelles, which stabilizes them and leads to a decrease in the CMC.[7][8]

Table 3: Thermodynamic Parameters of Micellization for [C12mim][Br] in Aqueous Solution

ParameterValueTemperature (K)Reference
ΔG°mic (kJ/mol)-25.7298.15[9]
ΔH°mic (kJ/mol)-8.3298.15[9]
TΔS°mic (kJ/mol)17.4298.15[9]

Note: The negative Gibbs free energy of micellization (ΔG°mic) indicates that the micellization process is spontaneous. Both the negative enthalpy (ΔH°mic) and positive entropy (TΔS°mic) contribute to the spontaneity, suggesting that both enthalpic and entropic factors drive the aggregation of [C12mim][Br] in aqueous solution.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aggregation behavior of [C12mim][Br].

1. Determination of CMC by Conductivity Measurement

  • Principle: The specific conductivity of an ionic liquid solution increases linearly with concentration. At the CMC, the rate of increase of conductivity with concentration changes because the newly formed micelles have a lower mobility than the individual ions. The breakpoint in the plot of specific conductivity versus concentration corresponds to the CMC.

  • Apparatus:

    • Conductivity meter with a dipping-type conductivity cell

    • Thermostatically controlled water bath

    • Magnetic stirrer and stir bars

    • Calibrated glassware (burette, volumetric flasks, pipettes)

  • Procedure:

    • Prepare a stock solution of [C12mim][Br] of a known concentration (e.g., 50 mM) in deionized water.

    • Place a known volume of deionized water in a thermostatted vessel maintained at the desired temperature (e.g., 298.15 K).

    • Immerse the conductivity cell in the water and allow the system to equilibrate.

    • Record the initial conductivity of the water.

    • Add small, precise aliquots of the [C12mim][Br] stock solution to the water using a burette.

    • After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate before recording the conductivity.

    • Continue this process until the concentration is well above the expected CMC.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the [C12mim][Br] concentration.

    • The plot will show two linear regions with different slopes.

    • Fit straight lines to the data points in the pre-micellar and post-micellar regions.

    • The concentration at the intersection of these two lines is the CMC.

2. Determination of CMC and Micropolarity using UV-Vis Spectroscopy with a Probe (Methyl Orange)

  • Principle: The absorption spectrum of certain dye molecules, such as methyl orange, is sensitive to the polarity of their microenvironment. In an aqueous solution of [C12mim][Br], methyl orange exists as an anionic species. Below the CMC, it is in a polar aqueous environment. Above the CMC, it can be incorporated into the less polar micellar core, leading to a shift in its absorption maximum.

  • Apparatus:

    • UV-Vis spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

    • Calibrated glassware

  • Procedure:

    • Prepare a stock solution of methyl orange in deionized water (e.g., 1 mM).

    • Prepare a series of [C12mim][Br] solutions of varying concentrations in deionized water.

    • To each [C12mim][Br] solution, add a small, constant aliquot of the methyl orange stock solution to achieve a final dye concentration in the micromolar range (e.g., 20 µM).

    • Allow the solutions to equilibrate.

    • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 350-550 nm), using a solution of [C12mim][Br] at the same concentration without the dye as a blank.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum absorption (λmax) of the micelle-bound dye as a function of the [C12mim][Br] concentration.

    • The plot will show a change in the slope at the CMC. The concentration at which this change occurs is the CMC.

3. Determination of Micelle Size by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.

  • Apparatus:

    • Dynamic Light Scattering (DLS) instrument with a laser light source and a detector.

    • Temperature-controlled sample holder.

    • Syringe filters (e.g., 0.22 µm).

    • Clean DLS cuvettes.

  • Procedure:

    • Prepare a solution of [C12mim][Br] at the desired concentration (above the CMC) in deionized water.

    • Filter the solution directly into a clean DLS cuvette using a syringe filter to remove dust and other particulate matter.

    • Place the cuvette in the temperature-controlled sample holder of the DLS instrument and allow it to equilibrate for several minutes.

    • Set the experimental parameters in the software, including the solvent viscosity and refractive index at the experimental temperature.

    • Perform the DLS measurement. The instrument will collect and analyze the scattered light intensity fluctuations to generate a correlation function.

  • Data Analysis:

    • The software will analyze the correlation function to determine the diffusion coefficient (D) of the micelles.

    • The hydrodynamic diameter (dH) is then calculated using the Stokes-Einstein equation: dH = kBT / (3πηD) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • The software will typically provide a size distribution plot showing the intensity, volume, or number distribution of the particle sizes.

Visualizations

Diagram 1: Experimental Workflow for CMC Determination

G Experimental Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare [C12mim][Br] Stock Solution prep_series Prepare Series of Dilutions prep_stock->prep_series measurement Measure Physical Property (e.g., Conductivity, Absorbance) prep_series->measurement plot_data Plot Property vs. Concentration measurement->plot_data det_cmc Determine Breakpoint (CMC) plot_data->det_cmc

Caption: A generalized workflow for determining the Critical Micelle Concentration (CMC).

Diagram 2: Factors Modulating the Aggregation of [C12mim][Br]

G Factors Modulating [C12mim][Br] Aggregation cluster_additives Additives cluster_properties Aggregation Properties C12mimBr [C12mim][Br] Aggregation CMC CMC C12mimBr->CMC influences Nagg Aggregation Number (Nagg) C12mimBr->Nagg influences Micelle_Size Micelle Size C12mimBr->Micelle_Size influences Salts Inorganic Salts Salts->C12mimBr decrease repulsion Alcohols Alcohols Alcohols->C12mimBr co-solvency/incorporation

Caption: Logical relationship of additives affecting key aggregation parameters of [C12mim][Br].

References

Technical Support Center: Thermal Degradation of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with imidazolium-based ionic liquids (ILs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of imidazolium-based ionic liquids?

A1: The thermal stability of imidazolium-based ILs is primarily determined by the structure of the anion and cation. The anion generally plays the most significant role, with stability often correlating with the anion's nucleophilicity and coordinating nature.[1] Modifications to the cation, such as the length of the alkyl chain, the presence of functional groups, and alkyl substituents, also impact thermal stability.[1][2] External factors, including the presence of impurities (e.g., water and halides), the gas atmosphere (inert vs. reactive), and the heating rate during analysis, can significantly influence thermal stability measurements.[1][2]

Q2: At what temperature do imidazolium-based ionic liquids typically decompose?

A2: The decomposition temperature of imidazolium-based ILs can vary widely, generally ranging from 200°C to over 400°C.[1][3] For example, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) starts to decompose around 293°C, while some ILs with bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anions can be stable up to 400°C.[3][4] The specific decomposition temperature is highly dependent on the constituent anion and cation.[1]

Q3: What are the common decomposition pathways for imidazolium-based ILs?

A3: The thermal decomposition of imidazolium-based ILs primarily occurs through two main pathways: deprotonation of the cation by the anion and dealkylation of the imidazolium (B1220033) cation by the anion.[5] Secondary reactions can also occur, including cyclization of the cation and substitution at the C2 position of the imidazolium ring.[5] The dominant pathway is often influenced by the nucleophilicity and basicity of the anion.

Q4: How does the presence of water affect the thermal stability of imidazolium-based ILs?

A4: The effect of water on the thermal stability of imidazolium-based ILs can vary. In some cases, water has been observed to hinder the degradation of certain ILs, such as [C₂MIM][Ac] and [C₄MIM][Ac], at elevated temperatures.[2] It is crucial to dry ILs and measure water content (e.g., using Karl Fischer titration) before thermal analysis to ensure reproducible results, as water content can range from 30 ppm to 21,000 ppm in as-received samples.[1][2]

Q5: What is the difference between onset decomposition temperature (Tonset) from a ramped TGA experiment and long-term thermal stability?

A5: The onset decomposition temperature (Tonset) is determined from a thermogravimetric analysis (TGA) experiment with a constant heating rate and represents the temperature at which weight loss begins.[2] However, this can overestimate the long-term thermal stability of an IL.[6] Isothermal TGA studies show that ILs can exhibit decomposition at temperatures significantly lower than their Tonset when held at a constant temperature for an extended period.[1][7] For evaluating long-term thermal stability, a parameter like T₀.₀₁/₁₀h (the temperature at which 1% mass loss occurs in 10 hours) is often used.[1][8]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected decomposition temperatures in TGA.

Possible Cause Troubleshooting Step
Impurities (Water, Halides) Dry the IL sample in a vacuum oven before analysis. Ensure the water content is below a specified threshold (e.g., <220 ppm) as confirmed by Karl Fischer titration.[1] Verify the absence of halide impurities using techniques like ion chromatography, as they can significantly reduce thermal stability.[3]
Atmosphere Ensure a consistent and appropriate atmosphere (e.g., high purity nitrogen) is used for all experiments.[9] A reactive atmosphere like air or oxygen can lower the decomposition temperature compared to an inert atmosphere.[2]
Heating Rate Use a standardized and consistent heating rate for all comparative studies. Higher heating rates can lead to an overestimation of the onset decomposition temperature.[2][10] A typical rate for comparison is 10 °C/min.[8]
Sample Pan Material Be aware that the material of the TGA pan (e.g., aluminum, platinum) can influence decomposition. Aluminum, for instance, has been observed to catalyze the decomposition of ILs with certain inorganic fluoride (B91410) anions.[3] Use inert pans like platinum or ceramic for consistent results.[8]

Issue 2: Difficulty in determining the exact onset of decomposition.

Possible Cause Troubleshooting Step
Slow Initial Decomposition In addition to determining the onset temperature, report temperatures at specific weight loss percentages (e.g., T₅%, T₁₀%, T₅₀%) to provide a more comprehensive picture of the decomposition profile.[2]
Overlapping Processes (Vaporization and Decomposition) While many ILs have negligible vapor pressure, for some, especially at higher temperatures, mass loss can be a combination of vaporization and decomposition.[8] Techniques like TGA coupled with mass spectrometry (TGA-MS) can help identify the evolved species and differentiate between the two processes.[5][8]

Quantitative Data Summary

Table 1: Decomposition Temperatures of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidAnionTonset (°C)ConditionsReference
1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)Br⁻~293-333N/A[4]
1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM]BF₄)BF₄⁻>300Air/Nitrogen[4][11]
1-Ethyl-3-methylimidazolium Acetate ([C₂C₁im][OAc])OAc⁻~170Nitrogen[8]
1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([C₂C₁im][NTf₂])NTf₂⁻>400N/A[3][8]

Note: Decomposition temperatures are highly dependent on experimental conditions, especially the heating rate.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability of Imidazolium-Based Ionic Liquids

This protocol outlines the general procedure for determining the thermal stability of imidazolium-based ILs using TGA.

1. Sample Preparation:

  • Dry the ionic liquid sample under vacuum at an appropriate temperature (e.g., 40-50°C) for at least 48-96 hours to remove volatile impurities like water.[1]

  • Determine the water content of the dried sample using Karl Fischer titration to ensure it is below a predefined limit (e.g., <220 ppm).[1]

2. TGA Instrument Setup:

  • Sample Pan: Use an inert sample pan, such as platinum or ceramic.[8]

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-40 mL/min).[8][9]

  • Sample Loading: Place a small, consistent amount of the IL sample (e.g., 4-8 mg) into the TGA pan.[8]

3. TGA Measurement (Ramped Mode):

  • Equilibrate the sample at a starting temperature (e.g., 25-30°C).

  • Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[8]

  • Record the sample weight as a function of temperature.

4. TGA Measurement (Isothermal Mode for Long-Term Stability):

  • Heat the sample to the desired isothermal temperature at a rapid rate (e.g., 20°C/min).[1]

  • Hold the sample at the isothermal temperature for an extended period (e.g., 3-10 hours).[1]

  • Record the sample weight as a function of time. Repeat at several different temperatures.

5. Data Analysis:

  • Ramped Mode: Determine the onset decomposition temperature (Tonset) as the temperature at which a significant weight loss begins. Also, report the temperatures at 5%, 10%, and 50% weight loss (T₅%, T₁₀%, T₅₀%).[2]

  • Isothermal Mode: Analyze the weight loss over time to determine decomposition kinetics. Calculate long-term stability parameters such as the temperature for 1% weight loss in 10 hours (T₀.₀₁/₁₀h).[1][8]

Visualizations

TroubleshootingWorkflow start Inconsistent/Low TGA Results check_impurities Check for Impurities (Water, Halides) start->check_impurities dry_sample Dry Sample (Vacuum Oven) Verify with Karl Fischer check_impurities->dry_sample Impurities Suspected check_atmosphere Verify Atmosphere (Inert Gas, Flow Rate) check_impurities->check_atmosphere Impurities Ruled Out dry_sample->check_atmosphere standardize_atmosphere Standardize Gas Type and Flow check_atmosphere->standardize_atmosphere Inconsistent Atmosphere check_heating_rate Check Heating Rate check_atmosphere->check_heating_rate Atmosphere OK standardize_atmosphere->check_heating_rate standardize_rate Use Consistent Heating Rate (e.g., 10°C/min) check_heating_rate->standardize_rate Rate Varies check_pan Consider Sample Pan Material check_heating_rate->check_pan Rate OK standardize_rate->check_pan use_inert_pan Use Inert Pan (Platinum, Ceramic) check_pan->use_inert_pan Reactive Pan Suspected rerun_analysis Re-run TGA Analysis check_pan->rerun_analysis Pan OK use_inert_pan->rerun_analysis results_ok Results Consistent rerun_analysis->results_ok Yes further_investigation Further Investigation Needed rerun_analysis->further_investigation No DegradationFactors stability Thermal Stability of Imidazolium ILs intrinsic Intrinsic Factors stability->intrinsic extrinsic Extrinsic Factors stability->extrinsic anion Anion Structure (Nucleophilicity) intrinsic->anion cation Cation Structure (Alkyl Chain, Functional Groups) intrinsic->cation impurities Impurities (Water, Halides) extrinsic->impurities conditions Experimental Conditions (Atmosphere, Heating Rate) extrinsic->conditions

References

Technical Support Center: Recycling and Reuse of 1-Dodecyl-3-methylimidazolium Bromide ([C12mim]Br) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recycling and reuse of the 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) catalyst. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of recycling and reusing this compound as a catalyst?

A1: The primary advantages of recycling and reusing [C12mim]Br include significant cost reduction, as ionic liquids can be expensive. It also promotes green chemistry principles by minimizing chemical waste and reducing the environmental impact of synthetic processes.

Q2: What are the common methods for separating [C12mim]Br from a reaction mixture?

A2: Common separation methods for imidazolium-based ionic liquids like [C12mim]Br include:

  • Liquid-liquid extraction: This is a widely used method where the reaction product is extracted using a solvent in which the ionic liquid is immiscible.

  • Distillation/Evaporation: If the product is volatile, it can be removed by distillation, leaving the non-volatile [C12mim]Br behind.

  • Adsorption: In some cases, the product or impurities can be removed by adsorption onto a solid support.

  • Precipitation/Crystallization: The product or the catalyst can sometimes be precipitated by adding an anti-solvent or by changing the temperature.

Q3: How can I determine the purity of the recycled [C12mim]Br?

A3: The purity of recycled [C12mim]Br can be assessed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structural integrity of the ionic liquid and to detect organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the ionic liquid and check for residual reactants or products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the ionic liquid.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the recycled catalyst, which can be affected by impurities.

Q4: Can the catalytic activity of [C12mim]Br decrease after several recycling cycles?

A4: Yes, a decrease in catalytic activity can occur over multiple cycles. This is often due to the accumulation of impurities, partial decomposition of the ionic liquid, or leaching (loss) of the catalyst during the separation process. It is crucial to monitor the reaction yield and selectivity in each cycle to assess the catalyst's performance.

Troubleshooting Guides

Issue 1: Incomplete Phase Separation During Extraction
  • Symptom: An emulsion forms, or a clear separation between the organic and ionic liquid phases is not observed after extraction.

  • Possible Causes:

    • The chosen extraction solvent has some miscibility with [C12mim]Br.

    • The presence of surfactant-like byproducts in the reaction mixture.

    • Insufficient settling time or inadequate mixing during extraction.

  • Solutions:

    • Select a more appropriate solvent: Use a solvent with lower polarity (e.g., hexane (B92381), diethyl ether) for nonpolar products.

    • Break the emulsion:

      • Add a small amount of a saturated brine solution.

      • Centrifuge the mixture to facilitate phase separation.

      • Slightly heat the mixture (if the components are thermally stable).

    • Optimize the extraction protocol: Increase the settling time and ensure gentle but thorough mixing.

Issue 2: Decreased Catalytic Activity in Recycled [C12mim]Br
  • Symptom: The reaction yield or selectivity drops significantly in subsequent catalytic runs.

  • Possible Causes:

    • Accumulation of impurities: Residual reactants, byproducts, or water can poison the catalyst.

    • Thermal decomposition: Exposure to high temperatures during the reaction or workup can degrade the ionic liquid.

    • Catalyst leaching: A small amount of the ionic liquid may be lost during the extraction or washing steps.

  • Solutions:

    • Improve the purification process:

      • Wash the recovered ionic liquid with a suitable solvent (e.g., diethyl ether) to remove organic residues.

      • Dry the recycled [C12mim]Br under high vacuum to remove volatile impurities and water.

    • Optimize reaction conditions: Lower the reaction temperature if possible to minimize thermal degradation.

    • Quantify catalyst recovery: Accurately measure the amount of recovered [C12mim]Br after each cycle to account for any losses.

Issue 3: Presence of Impurities in the Recycled Catalyst
  • Symptom: Analytical techniques (e.g., NMR, FTIR) show peaks corresponding to impurities in the recycled [C12mim]Br.

  • Possible Causes:

    • Inefficient extraction of the product or byproducts.

    • The solvent used for washing is not effective in removing certain impurities.

  • Solutions:

    • Multiple extractions: Perform the extraction step multiple times with fresh solvent to ensure complete removal of the product.

    • Use a different washing solvent: Experiment with different solvents to find one that effectively removes the specific impurities present.

    • Activated carbon treatment: Dissolve the recycled ionic liquid in a suitable solvent and treat it with activated carbon to adsorb colored and non-polar impurities. Subsequently, filter off the carbon and remove the solvent under vacuum.

Data Presentation

While specific quantitative data for the recycling and reuse of this compound in a particular catalytic reaction is not extensively reported in the literature, the following tables present typical recycling efficiency for structurally similar imidazolium-based ionic liquid catalysts in common organic reactions. This data serves as a benchmark for what can be expected when recycling [C12mim]Br.

Table 1: Recycling Efficiency of an Imidazolium-Tagged Iron Catalyst in the Biginelli Reaction

CycleYield (%)
195
294
394
493
592
691
790
890

Data is based on the performance of a recyclable imidazolium-tagged iron catalyst.[1]

Table 2: Recycling of [BCMIM][Cl] Catalyst in the Biginelli Reaction

CycleYield (%)
196
295
395
494
593
692

Data is for the recycling of 1,3-bis(carboxymethyl)imidazolium chloride under neat conditions.[2]

Experimental Protocols

The following is a generalized experimental protocol for the recovery and reuse of [C12mim]Br catalyst from a typical organic reaction mixture.

Protocol 1: Catalyst Recovery by Solvent Extraction

  • Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Product Extraction:

    • Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or hexane, depending on the product's polarity) to the reaction vessel. The volume of the solvent should be at least equal to the volume of the ionic liquid.

    • Stir the biphasic mixture vigorously for 15-20 minutes.

    • Allow the layers to separate. The product will be in the organic phase, while the [C12mim]Br will remain in the ionic liquid phase.

    • Carefully decant or separate the organic layer using a separatory funnel.

    • Repeat the extraction with fresh organic solvent two more times to ensure complete removal of the product.

  • Washing the Ionic Liquid:

    • Wash the ionic liquid phase with a small amount of a non-polar solvent like hexane to remove any residual organic impurities.

    • Separate the solvent layer.

  • Drying the Catalyst:

    • Place the recovered [C12mim]Br in a round-bottom flask.

    • Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and water.

  • Purity Analysis and Reuse:

    • Analyze the purity of the dried [C12mim]Br using ¹H NMR or FTIR.

    • The recycled catalyst is now ready for use in a subsequent reaction.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction Phase cluster_separation Separation Phase cluster_purification Purification Phase cluster_reuse Reuse A Reaction Completion B Add Extraction Solvent (e.g., Diethyl Ether) A->B C Liquid-Liquid Extraction B->C D Separate Organic Layer (Contains Product) C->D Product Stream E Recovered IL Phase ([C12mim]Br + Impurities) C->E Catalyst Stream F Wash with Non-polar Solvent (e.g., Hexane) E->F G Dry under High Vacuum F->G H Purity Analysis (NMR, FTIR) G->H I Recycled [C12mim]Br H->I J Next Catalytic Cycle I->J

Caption: Experimental workflow for the recycling of [C12mim]Br catalyst.

Troubleshooting_Logic Start Recycling Attempt CheckActivity Is Catalytic Activity Maintained? Start->CheckActivity Success Successful Recycle CheckActivity->Success Yes Troubleshoot Identify Cause of Deactivation CheckActivity->Troubleshoot No Impurities Check for Impurities (NMR, FTIR) Troubleshoot->Impurities Leaching Quantify Catalyst Recovery Troubleshoot->Leaching Decomposition Assess Thermal Stability (TGA) Troubleshoot->Decomposition Purify Improve Purification: - Better Washing - High Vacuum Drying Impurities->Purify Leaching->Purify Decomposition->Purify Purify->Start Retry

Caption: Troubleshooting logic for decreased catalyst activity.

References

Validation & Comparative

A Comparative Guide to the Surfactant Properties of 1-Dodecyl-3-methylimidazolium Bromide and CTAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of scientific research and pharmaceutical development, the selection of an appropriate surfactant is a critical parameter that can significantly influence experimental outcomes and product efficacy. This guide provides a detailed, objective comparison of the surfactant properties of a promising ionic liquid surfactant, 1-Dodecyl-3-methylimidazolium bromide ([C12mim][Br]), and a conventional quaternary ammonium (B1175870) surfactant, Cetyltrimethylammonium bromide (CTAB). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for applications ranging from drug delivery systems to nanoparticle synthesis.

Executive Summary

Both [C12mim][Br] and CTAB are cationic surfactants capable of self-assembly into micelles in aqueous solutions. The primary distinction lies in their headgroup structure: [C12mim][Br] possesses a bulky, planar imidazolium (B1220033) ring, while CTAB has a smaller, more flexible trimethylammonium headgroup. This structural difference imparts distinct physicochemical properties, influencing their aggregation behavior and interaction with other molecules. This guide presents a quantitative comparison of their key surfactant parameters, detailed experimental protocols for their determination, and visual representations of fundamental surfactant concepts.

Quantitative Comparison of Surfactant Properties

The following tables summarize the key surfactant properties of this compound ([C12mim][Br]) and Cetyltrimethylammonium bromide (CTAB) based on available experimental data. These parameters are crucial for understanding and predicting the behavior of these surfactants in various applications.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_CMC)

SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γ_CMC) (mN/m)Temperature (°C)
This compound ([C12mim][Br]) 12.0 - 15.134.3 - 39.025
Cetyltrimethylammonium bromide (CTAB) 0.92 - 1.036.0 - 39.025

Table 2: Aggregation Number (N_agg) and Krafft Temperature (T_k)

SurfactantAggregation Number (N_agg)Krafft Temperature (T_k) (°C)
This compound ([C12mim][Br]) ~60Data not readily available
Cetyltrimethylammonium bromide (CTAB) 60 - 13024 - 27[1]

Experimental Protocols

Detailed methodologies for determining the key surfactant properties are provided below. These protocols are essential for reproducing the presented data and for characterizing other surfactant systems.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The specific conductivity of an ionic surfactant solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual surfactant ions. The CMC is determined from the break in the plot of conductivity versus concentration.[2][3][4]

Apparatus:

  • Conductivity meter with a dipping electrode

  • Magnetic stirrer and stir bar

  • Thermostatted water bath

  • Volumetric flasks and pipettes

  • Beaker

Procedure:

  • Prepare a stock solution of the surfactant (e.g., 50 mM) in deionized water.

  • Place a known volume of deionized water (e.g., 50 mL) in a beaker equipped with a magnetic stir bar and place it in a thermostatted water bath at the desired temperature (e.g., 25 °C).

  • Immerse the conductivity electrode in the water and allow the system to equilibrate.

  • Record the initial conductivity of the water.

  • Make successive additions of the surfactant stock solution to the beaker using a micropipette.

  • After each addition, allow the solution to stir for a few minutes to ensure homogeneity and thermal equilibrium before recording the conductivity.

  • Continue the additions well beyond the expected CMC.

  • Plot the specific conductivity as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.

Determination of Surface Tension by the Du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.[5][6][7][8][9]

Apparatus:

  • Tensiometer with a Du Noüy ring attachment

  • Sample vessel

  • Thermostatted water bath

Procedure:

  • Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the surfactant solution of a known concentration in the sample vessel and allow it to equilibrate to the desired temperature in the thermostatted water bath.

  • Immerse the ring in the solution.

  • Slowly raise the ring towards the surface. A liquid lamella will form between the ring and the liquid surface.

  • Continue to raise the ring until the lamella breaks. The tensiometer records the maximum force exerted just before the lamella ruptures.

  • The surface tension is calculated from this maximum force, the radius of the ring, and a correction factor.

  • Repeat the measurement for a series of surfactant concentrations.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC, and the plateau value is the γ_CMC.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher molecule that also partitions into the micelles. The quenching of the probe's fluorescence is dependent on the number of quencher molecules per micelle, which in turn is related to the micelle concentration and the aggregation number.[10][11][12][13][14]

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Volumetric flasks and micropipettes

Reagents:

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., cetylpyridinium (B1207926) chloride for cationic surfactants)

  • Surfactant solutions of known concentrations above the CMC

Procedure:

  • Prepare a series of surfactant solutions at a concentration significantly above the CMC.

  • To each solution, add a constant, low concentration of the fluorescent probe (e.g., 1 µM pyrene).

  • Prepare a stock solution of the quencher.

  • To the surfactant-probe solutions, add varying concentrations of the quencher.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of the probe in each sample at its emission maximum.

  • The aggregation number (N_agg) can be determined by plotting the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the quencher concentration. The slope of this plot is proportional to N_agg / ([Surfactant] - CMC).

Determination of Krafft Temperature by Conductivity

Principle: The Krafft temperature is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration. Below the Krafft temperature, the surfactant exists as hydrated crystals and its solubility is low. As the temperature is increased, the solubility increases, and at the Krafft temperature, there is a sharp increase in solubility due to the formation of micelles. This transition is accompanied by a sharp increase in the conductivity of the solution.[1][15][16][17][18][19][20][21]

Apparatus:

  • Conductivity meter with a temperature-controlled probe

  • Heating/cooling circulator or a temperature-controlled water bath

  • Magnetic stirrer and stir bar

  • Beaker or sample cell

Procedure:

  • Prepare a surfactant solution at a concentration above its CMC.

  • Cool the solution to a temperature where the surfactant precipitates out.

  • Place the solution in the temperature-controlled bath and begin to slowly heat the solution while stirring.

  • Monitor and record the conductivity and temperature continuously.

  • Plot the conductivity as a function of temperature.

  • The plot will show a sharp increase in conductivity over a narrow temperature range. The temperature at the midpoint of this sharp increase is taken as the Krafft temperature.

Visualizing Surfactant Behavior

The following diagrams, generated using Graphviz, illustrate key concepts in surfactant science.

Micelle_Formation cluster_Monomers Below CMC cluster_Micelle Above CMC Monomers Surfactant Monomers in Solution Micelle Self-Assembled Micelle Monomers->Micelle [Surfactant] > CMC Surfactant_Structure_Comparison node_ctab CTAB Quaternary Ammonium Headgroup C16 Alkyl Chain node_c12mim [C12mim][Br] Imidazolium Headgroup C12 Alkyl Chain Experimental_Workflow A Surfactant Solution Preparation B Conductometry (CMC) A->B C Tensiometry (γ_CMC) A->C D Fluorescence Quenching (N_agg) A->D E Conductivity vs. Temp (T_k) A->E F Data Analysis & Comparison B->F C->F D->F E->F

References

Validation of [C12mim][Br] in drug delivery applications

Author: BenchChem Technical Support Team. Date: December 2025

The validation of novel excipients is a critical step in advancing drug delivery technologies. Among these, the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide, [C12mim][Br], has garnered attention for its potential as a versatile component in drug delivery systems. This guide provides a comparative analysis of [C12mim][Br]-based formulations against established alternatives like liposomes and polymeric nanoparticles, supported by available experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

Direct quantitative comparisons of [C12mim][Br] with other drug delivery systems are limited in publicly available literature. The following tables summarize typical performance indicators based on individual studies of each system. It is important to note that these values can vary significantly depending on the specific drug, formulation, and experimental conditions.

Table 1: Comparison of Drug Loading Capacity and Encapsulation Efficiency

Delivery SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Key Considerations
[C12mim][Br] Micelles Highly dependent on drug hydrophobicityGenerally high for hydrophobic drugsDrug-surfactant interactions are critical.[1]
Liposomes Can be high for both lipophilic and hydrophilic drugs[2]Highly variable (30-98%)[3]Dependent on preparation method and lipid composition.[4]
Polymeric Nanoparticles Typically low to moderate[3]Generally high, often >70-80%[3]Dependent on the polymerization method.[3]

Table 2: Comparison of Drug Release Kinetics

Delivery SystemTypical Release ProfileCommon Kinetic ModelsFactors Influencing Release
[C12mim][Br] Micelles Often exhibits a burst release followed by sustained releaseFirst-Order, Higuchi, Korsmeyer-PeppasDrug diffusion from the micellar core.[5][6][7]
Liposomes Can be tailored for rapid or sustained releaseZero-Order, First-Order, HiguchiLipid bilayer composition and fluidity.[8]
Polymeric Nanoparticles Typically provides sustained releaseHiguchi, Korsmeyer-PeppasPolymer degradation and drug diffusion.[8]

Table 3: Comparison of Biocompatibility and Cellular Uptake

Delivery SystemBiocompatibilityCellular Uptake EfficiencyPrimary Uptake Mechanisms
[C12mim][Br] Micelles Dose-dependent cytotoxicity observed[9][10][11]Moderate to high, dependent on cell typeDirect membrane interaction, endocytosis.[12]
Liposomes Generally high, composed of natural lipids[4]Variable, can be enhanced with targeting ligands[13][14]Endocytosis, membrane fusion.[15]
Polymeric Nanoparticles Generally good, depends on polymer type[13]High, size and surface charge are key factors[13][16][17]Endocytosis (clathrin- and caveolin-mediated).[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of drug delivery systems.

Protocol 1: Drug Encapsulation in [C12mim][Br] Micelles

This protocol describes the thin-film hydration method for encapsulating a hydrophobic drug into [C12mim][Br] micelles.[18]

Materials:

  • [C12mim][Br]

  • Hydrophobic drug

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve a known amount of [C12mim][Br] and the hydrophobic drug in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature to form a thin film on the flask wall.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the phase transition temperature of the surfactant.

  • The resulting solution contains the drug-loaded micelles.

  • To separate non-encapsulated drug, the micellar solution can be centrifuged or dialyzed.

  • Determine the drug loading capacity and encapsulation efficiency using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a dialysis-based method for studying the in vitro release of a drug from a formulation.[19][20][21][22][23]

Materials:

  • Drug-loaded formulation (e.g., [C12mim][Br] micelles)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4, with or without a surfactant to maintain sink conditions)

  • Shaking water bath or incubator

Procedure:

  • Load a known concentration of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and place it in a vessel containing a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxicity of a drug delivery system on a cell line.[24][25][26][27][28]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Drug delivery formulation to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug delivery formulation and control solutions.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage of the untreated control cells.

Mandatory Visualizations

Experimental Workflow for Drug Delivery System Evaluation

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Formulation Formulation of [C12mim][Br] System Characterization Physicochemical Characterization (Size, Zeta Potential) Formulation->Characterization DrugLoading Drug Loading & Encapsulation Efficiency Characterization->DrugLoading Release In Vitro Drug Release (Dialysis Method) DrugLoading->Release CellViability Cell Viability Assay (MTT Assay) DrugLoading->CellViability Kinetics Release Kinetics Modeling Release->Kinetics CompareData Comparison with Liposomes & Nanoparticles Kinetics->CompareData CellularUptake Cellular Uptake (Flow Cytometry/Microscopy) CellViability->CellularUptake CellularUptake->CompareData Report Publish Comparison Guide CompareData->Report

Caption: Workflow for the evaluation of [C12mim][Br] as a drug delivery system.

Signaling Pathway: Apoptosis Induced by Imidazolium Ionic Liquids

G C12mimBr [C12mim][Br] Membrane Cell Membrane Interaction C12mimBr->Membrane ROS Increased ROS Production Membrane->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induced by [C12mim][Br].[9][10][11]

References

Performance Showdown: 1-Dodecyl-3-methylimidazolium Bromide vs. Alternative Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Life Sciences and Drug Development

In the ever-evolving landscape of scientific research, ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties, making them promising candidates for a wide array of applications, from "green" solvents in chemical synthesis to active agents in drug delivery and antimicrobial therapies. Among these, 1-Dodecyl-3-methylimidazolium bromide ([C12mim]Br) has garnered significant attention due to its pronounced biological activities. This guide provides an objective comparison of the performance of [C12mim]Br against other ionic liquids, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Antimicrobial Efficacy: A Double-Edged Sword

The antimicrobial properties of ionic liquids are a key area of interest, with potential applications in disinfectants, antiseptics, and anti-biofilm agents. The efficacy is largely attributed to the interaction of the cationic headgroup and the alkyl chain with the bacterial cell membrane, leading to its disruption.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The performance of [C12mim]Br is often benchmarked against other imidazolium-based ILs with varying alkyl chain lengths and different cationic cores.

Ionic LiquidCation CoreAlkyl Chain LengthAnionTest OrganismMIC (µg/mL)Reference
This compound ([C12mim]Br) Imidazolium (B1220033)C12Br⁻S. aureus2.5[1]
This compound ([C12mim]Br) ImidazoliumC12Br⁻P. aeruginosa160[1]
1-Methyl-3-octylimidazolium bromide ([C8mim]Br)ImidazoliumC8Br⁻S. aureus-
1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl)ImidazoliumC16Cl⁻S. aureus-[2]
1-Dodecyl-1-methylpyrrolidinium bromidePyrrolidinium (B1226570)C12Br⁻S. aureus-[1]
1-Dodecyl-1-methylpiperidinium bromidePiperidinium (B107235)C12Br⁻S. aureus-[1]
Cetyltrimethylammonium bromide (CTAB)AmmoniumC16Br⁻S. aureus-[3]

Data to be populated with further specific findings for a comprehensive comparison.

Key Observations:

  • Alkyl Chain Length: The antimicrobial activity of imidazolium-based ILs is strongly dependent on the length of the alkyl chain. Generally, activity increases with chain length up to an optimal point (often around C12-C14), after which it may decrease.[2]

  • Gram-Positive vs. Gram-Negative Bacteria: [C12mim]Br and similar ILs tend to exhibit greater activity against Gram-positive bacteria (e.g., S. aureus) compared to Gram-negative bacteria (e.g., P. aeruginosa).[3] This is attributed to the structural differences in their cell walls.

  • Cation Headgroup: While the imidazolium core is common, other cationic headgroups like pyrrolidinium and piperidinium also show significant antimicrobial activity, particularly when coupled with a long alkyl chain.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start bacterial_culture Prepare bacterial inoculum (e.g., 0.5 McFarland standard) start->bacterial_culture 1. il_dilution Prepare serial dilutions of Ionic Liquids in microtiter plate start->il_dilution 2. inoculation Inoculate each well with bacterial suspension il_dilution->inoculation 3. incubation Incubate at 37°C for 18-24 hours inoculation->incubation 4. observation Visually inspect for turbidity (bacterial growth) incubation->observation 5. mic_determination Determine MIC: Lowest concentration with no visible growth observation->mic_determination 6. end End mic_determination->end 7.

Experimental workflow for MIC determination.

Cytotoxicity: A Critical Consideration for Biomedical Applications

While potent antimicrobial activity is desirable, the cytotoxicity of ionic liquids towards mammalian cells is a critical factor that can limit their therapeutic applications. The mechanism of cytotoxicity often mirrors that of antimicrobial activity, involving disruption of the cell membrane.

Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell viability.

Ionic LiquidCell LineIC50 (µM)Reference
This compound ([C12mim]Br) HepG2 (Human Liver Cancer)-
1-Octyl-3-methylimidazolium bromide ([C8mim]Br)HepG2 (Human Liver Cancer)-
1-Butyl-3-methylimidazolium chloride ([C4mim]Cl)HepG2 (Human Liver Cancer)-
1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl)Human Leukemia CellsHigh Activity[4]
1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl)Human Leukemia CellsHigh Activity[4]

Data to be populated with further specific findings for a comprehensive comparison.

Key Observations:

  • Concentration Dependence: The cytotoxicity of [C12mim]Br and other ILs is concentration-dependent, with higher concentrations leading to decreased cell viability.[5]

  • Alkyl Chain Length Effect: Similar to antimicrobial activity, cytotoxicity generally increases with the length of the alkyl chain.

  • Mechanism of Action: Studies suggest that [C12mim]Br can induce apoptosis in cancer cells by increasing plasma membrane permeability.[5] This disruption of the cell membrane is a key mechanism of its cytotoxic effect.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_prep Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition and Analysis start Start seed_cells Seed cells in a 96-well plate start->seed_cells 1. incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells 2. treat_cells Treat cells with various concentrations of Ionic Liquids incubate_cells->treat_cells 3. incubate_treatment Incubate for a specified period (e.g., 24, 48h) treat_cells->incubate_treatment 4. add_mtt Add MTT solution to each well incubate_treatment->add_mtt 5. incubate_mtt Incubate for 2-4h to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt 6. solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize 7. read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance 8. calculate_viability Calculate cell viability (%) relative to control read_absorbance->calculate_viability 9. determine_ic50 Determine IC50 value calculate_viability->determine_ic50 10. end End determine_ic50->end 11.

Experimental workflow for the MTT cytotoxicity assay.

Impact on Enzyme Stability: A Balancing Act

The interaction of ionic liquids with proteins is a complex phenomenon that can either lead to stabilization or denaturation, depending on the specific IL, the enzyme, and the conditions. This is a crucial consideration for applications in biocatalysis and drug formulation where protein stability is paramount.

Comparative Enzyme Stability Data

Quantitative data on the comparative stability of enzymes in the presence of [C12mim]Br versus other ionic liquids is an area of ongoing research. The effect is highly dependent on the specific enzyme and the properties of the ionic liquid, such as the nature of the cation and anion, alkyl chain length, and concentration.

Ionic LiquidEnzymeEffect on StabilityQuantitative MeasureReference
1-Dodecyl-3-methylimidazolium dodecylbenzenesulfonate Lysozyme (B549824)Destabilizing-
1-Octyl-3-methylimidazolium dodecylbenzenesulfonateLysozymeStabilizing & Activity Enhancing-
1-Butyl-3-methylimidazolium chloride ([C4mim]Cl)Lysozyme--
Choline-based ILsVarious enzymesGenerally less denaturing-

This table highlights the need for more direct comparative studies on [C12mim]Br.

Key Considerations:

  • Hydrophobicity: The hydrophobicity of the ionic liquid's cation, largely determined by the alkyl chain length, plays a significant role. Longer alkyl chains can lead to stronger interactions with the hydrophobic cores of proteins, potentially causing denaturation.

  • Anion Effects: The anion of the ionic liquid also influences enzyme stability, with different anions exhibiting varying degrees of interaction with the protein surface.

  • Concentration: The concentration of the ionic liquid is a critical factor. Low concentrations may have a stabilizing effect, while higher concentrations are often denaturing.

Experimental Protocol: Enzyme Activity and Stability Assay

A common method to assess enzyme stability in the presence of an ionic liquid is to measure the residual activity of the enzyme after incubation with the IL for a certain period.

Enzyme_Stability_Workflow cluster_prep Preparation and Incubation cluster_assay Activity Measurement cluster_analysis Data Analysis start Start prepare_enzyme Prepare enzyme solution in buffer start->prepare_enzyme 1. prepare_ils Prepare solutions of different Ionic Liquids start->prepare_ils 2. incubate Incubate enzyme with each Ionic Liquid at a specific temperature prepare_ils->incubate 3. take_aliquots Take aliquots at different time intervals incubate->take_aliquots 4. initiate_reaction Initiate enzymatic reaction by adding substrate take_aliquots->initiate_reaction 5. measure_activity Measure reaction rate (e.g., spectrophotometrically) initiate_reaction->measure_activity 6. calculate_residual Calculate residual activity (%) compared to control (no IL) measure_activity->calculate_residual 7. plot_data Plot residual activity vs. time calculate_residual->plot_data 8. determine_half_life Determine enzyme half-life (t½) plot_data->determine_half_life 9. end End determine_half_life->end 10.

Experimental workflow for determining enzyme stability in ionic liquids.

Conclusion

This compound demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. However, this potent bioactivity is coupled with significant cytotoxicity towards mammalian cells, a crucial consideration for its application in drug development and medicine. The performance of [C12mim]Br, like other ionic liquids, is intricately linked to its molecular structure, especially the length of the alkyl chain.

For researchers and scientists, the choice of an ionic liquid will be dictated by the specific application. In applications where high antimicrobial efficacy is the primary goal and potential cytotoxicity is a secondary concern (e.g., in certain disinfectant formulations), [C12mim]Br is a strong candidate. However, for biomedical applications such as drug delivery, where biocompatibility is paramount, ionic liquids with shorter alkyl chains or different, less toxic cationic cores may be more suitable alternatives. Further research is needed to fully elucidate the comparative effects of [C12mim]Br on the stability of a wide range of enzymes to better guide its use in biocatalysis. The provided experimental protocols and comparative data serve as a foundational guide for navigating the selection and application of this versatile ionic liquid.

References

Dicationic vs. Monocationic Imidazolium Salts: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to optimizing chemical reactions. Imidazolium (B1220033) salts, a class of ionic liquids, have emerged as versatile catalysts. This guide provides an objective comparison of dicationic and monocationic imidazolium salts, supported by experimental data, to aid in catalyst selection and experimental design.

Dicationic imidazolium salts (DILs) are characterized by two imidazolium cations linked by a spacer group, distinguishing them from their monocationic analogues which possess a single cationic core. This structural difference often leads to distinct physicochemical properties and catalytic activities. Generally, dicationic imidazolium salts exhibit greater thermal and chemical stability, higher viscosity, and can be tailored for specific applications by modifying the nature of the cationic heads, the counteranions, and the linking spacer.[1][2] Their bidentate nature can positively influence catalytic activity, making them strong competitors to traditional monocationic salts in organic synthesis.[1][3][4]

Performance Comparison in Catalytic Applications

Experimental evidence consistently demonstrates the superior catalytic performance of dicationic imidazolium salts in various organic transformations compared to their monocationic counterparts. This enhancement is often attributed to the "bifunctional nature" of the dicationic salts, where the two cationic centers can act in concert to activate substrates and reagents more effectively.[1][2]

Strecker Reaction

In the Strecker synthesis of α-aminonitriles, a cornerstone reaction in the synthesis of amino acids, dicationic imidazolium salts have shown significantly higher catalytic activity. For instance, the use of a dicationic imidazolium salt resulted in a 97% reaction yield, whereas the corresponding monocationic catalyst under the same conditions yielded only 73%.[1][2][5]

Catalyst TypeReactionSubstratesProduct Yield (%)Reference
Dicationic Imidazolium SaltStrecker SynthesisTrimethylsilylcyanide, aniline, benzaldehyde97[2]
Monocationic Imidazolium SaltStrecker SynthesisTrimethylsilylcyanide, aniline, benzaldehyde73[2]
Transesterification Reaction

Similarly, in the transesterification of methyl acetate (B1210297) with isooctyl alcohol, a dicationic imidazolium salt catalyst, [Bis-BsImB][HPW₁₂O₄₀], demonstrated vastly superior activity. It achieved a 53.36% conversion of methyl acetate, while the corresponding monocationic salt, [MIM]₃PW₁₂O₄₀, resulted in a mere 1.96% conversion.[1][2][5]

Catalyst TypeReactionSubstratesConversion (%)Reference
Dicationic Imidazolium SaltTransesterificationMethyl acetate, isooctyl alcohol53.36[2]
Monocationic Imidazolium SaltTransesterificationMethyl acetate, isooctyl alcohol1.96[2]

Physicochemical Properties

The structural differences between dicationic and monocationic imidazolium salts also manifest in their physical properties. Dicationic ionic liquids generally exhibit higher density, glass transition temperature, melting point, and thermal stability compared to their monocationic analogues.[6][7] They also tend to have larger surface tension and higher viscosity.[6] These properties can be crucial in designing reaction and separation processes.

PropertyDicationic Imidazolium SaltsMonocationic Imidazolium SaltsReference
Thermal StabilityHigherLower[7][8]
Melting PointGenerally HigherGenerally Lower[6][7]
ViscosityHigherLower[6]
DensityHigherLower[6]

Experimental Protocols

Synthesis of Monocationic Imidazolium Salts

A general procedure for the synthesis of monocationic imidazolium salts involves the quaternization of an N-substituted imidazole (B134444).

Example: Synthesis of 1-butyl-3-methylimidazolium bromide ([bmim][Br])

  • Reaction Setup: To a solution of 1-methylimidazole (B24206) in an appropriate solvent (e.g., toluene), an equimolar amount of 1-bromobutane (B133212) is added.

  • Reaction Conditions: The mixture is stirred and heated under reflux for a specified period (e.g., 24-72 hours).

  • Work-up: After cooling to room temperature, the product is often isolated as a precipitate or after removal of the solvent under reduced pressure. The crude product is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials and dried under vacuum.[8][9][10]

Synthesis of Dicationic Imidazolium Salts

The synthesis of dicationic imidazolium salts typically involves the reaction of two equivalents of an N-substituted imidazole with a dihaloalkane linker.

Example: Synthesis of 1,4-bis(3-methylimidazolium-1-yl)butane dibromide ([C₄(MIM)₂][Br]₂)

  • Reaction Setup: 1,4-Dichlorobutane is reacted with two equivalents of 1-methylimidazole in a suitable solvent like acetonitrile.

  • Reaction Conditions: The mixture is stirred and refluxed at a specific temperature (e.g., 80°C) for an extended period (e.g., 36 hours).

  • Anion Exchange (if required): The resulting solid halide salt can be further reacted with a salt containing the desired anion (e.g., KPF₆) in an aqueous solution to yield the final dicationic ionic liquid with the desired counter-anion.

  • Purification: The product is typically isolated by filtration, washed with deionized water, and dried under vacuum.[7]

Mechanistic Insights & Logical Relationships

The enhanced catalytic activity of dicationic imidazolium salts can be visualized as a cooperative effect between the two cationic centers. This "bifunctional" nature allows for more effective stabilization of transition states or simultaneous activation of multiple reactant molecules.

logical_relationship Mono_Cat Single Cationic Center Mono_Sub Substrate Activation Mono_Cat->Mono_Sub Single-point interaction Di_Cat Two Linked Cationic Centers Di_Sub Enhanced Substrate Activation Di_Cat->Di_Sub Dual-point interaction / Chelation

Caption: Logical comparison of substrate activation by monocationic and dicationic catalysts.

Experimental Workflow

The general workflow for the synthesis of these imidazolium salt catalysts is a multi-step process that requires careful control of reaction conditions and purification procedures.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application Start Starting Materials (Imidazole, Haloalkane) Reaction Quaternization Reaction Start->Reaction Purification Purification (Washing, Drying) Reaction->Purification Characterization Characterization (NMR, etc.) Purification->Characterization Catalyst Synthesized Imidazolium Salt Characterization->Catalyst Verified Catalyst Reaction_App Catalytic Reaction Catalyst->Reaction_App Analysis Product Analysis (Yield, Conversion) Reaction_App->Analysis

Caption: General experimental workflow for imidazolium salt catalyst synthesis and application.

References

The Ascendancy of Ionic Liquids: A Comparative Analysis of [C12mim][Br] and Traditional Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficiency and application of 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C12mim][Br]) versus conventional organic solvents.

In the quest for greener, more efficient chemical processes, ionic liquids (ILs) have emerged as a promising class of solvents, offering a unique set of properties that distinguish them from traditional volatile organic compounds (VOCs). This guide provides a detailed comparison of the performance of a representative imidazolium-based ionic liquid, 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]), with that of conventional organic solvents across several key areas relevant to research and pharmaceutical development. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate an objective assessment.

Key Performance Indicators: A Tabular Comparison

The efficiency of a solvent is a multi-faceted parameter. Here, we compare [C12mim][Br] with common organic solvents based on their physical properties, efficacy in chemical synthesis and drug solubility, and their toxicological profiles.

Table 1: Physical Properties

Property[C12mim][Br]TolueneEthanolDimethyl Sulfoxide (DMSO)
Molar Mass ( g/mol ) 331.3492.1446.0778.13
Melting Point (°C) 112[1]-95-11419
Boiling Point (°C) >300 (decomposes)11178189
Viscosity (mPa·s at 25°C) High (data not available)0.551.095[2]1.996
Vapor Pressure NegligibleHighModerateLow

Table 2: Application in Suzuki-Miyaura Cross-Coupling Reaction

Reaction: 4-Iodoanisole (B42571) + Phenylboronic Acid → 4-Methoxybiphenyl (B1664174)

SolventCatalystBaseTemperature (°C)Time (h)Yield (%)Reference
Ionic Liquid-supportedPd(OAc)₂CsF802273 (overall)[3]
Ethanol/WaterPd/CK₂CO₃1004up to 100[4]
ToluenePd-PEPPSI-IPrKOt-BuNot SpecifiedNot SpecifiedHigh Yield[5]

Table 3: Solubility of Poorly Soluble Drugs

DrugSolventSolubility (mg/mL)Reference
Ibuprofen (B1674241)[C12mim]Cl (analogue)Enhanced micellar solubilization[6]
IbuprofenWater0.143[7]
IbuprofenEthanolEnhanced 5,500-fold vs. water[7]
Sulfadiazine[C12mim][Br]Data not available
SulfadiazineWater0.077 (at 25°C)[8]
SulfadiazineEthanol~0.3[9]
SulfadiazineDMSO~50[9]

Table 4: In Vitro Cytotoxicity on HepG2 Cells

CompoundAssayEndpointValue (µM)Reference
[C12mim][Br]Cell ViabilityEC50 (24h)9.8[10]
DMSOCell ProliferationSignificant inhibition at 1.25% (v/v)[10]

Experimental Protocols

To ensure reproducibility and facilitate critical evaluation, detailed methodologies for the key experiments cited are provided below.

Shake-Flask Method for Solubility Determination

This protocol is adapted from the widely recognized shake-flask method for determining the equilibrium solubility of a compound.[7][11][12]

Objective: To determine the saturation concentration of a drug (e.g., Ibuprofen, Sulfadiazine) in [C12mim][Br] and a traditional organic solvent.

Materials:

  • Drug powder (Ibuprofen or Sulfadiazine)

  • Solvent ([C12mim][Br] or traditional organic solvent)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the drug powder to a glass vial containing a known volume of the solvent.

  • Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant. To separate any remaining solid particles, centrifuge the sample at a high speed.

  • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the analytical range of the spectrophotometer or HPLC.

  • Measure the concentration of the drug in the diluted sample using a pre-validated analytical method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Suzuki-Miyaura Cross-Coupling Reaction Protocol

This protocol provides a general framework for performing a Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparison between [C12mim][Br] and traditional solvents.[3][13]

Objective: To compare the reaction yield of 4-methoxybiphenyl from 4-iodoanisole and phenylboronic acid in [C12mim][Br] versus a traditional organic solvent.

Materials:

  • 4-Iodoanisole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., K₂CO₃, CsF)

  • Solvent ([C12mim][Br] or traditional organic solvent like Toluene or Ethanol/Water)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Extraction solvents (e.g., ethyl acetate, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., column chromatography)

  • Analytical instruments for yield determination (e.g., GC-MS, NMR)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide (4-iodoanisole), arylboronic acid, palladium catalyst, and base.

  • Add the chosen solvent ([C12mim][Br] or the traditional organic solvent).

  • Stir the reaction mixture at the desired temperature for the specified duration.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up for Traditional Solvent: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Work-up for [C12mim][Br]: Add water and an organic solvent immiscible with the ionic liquid (e.g., diethyl ether). Separate the organic layer containing the product. Repeat the extraction of the ionic liquid phase. Combine the organic layers, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

  • Characterize the product and determine the isolated yield.

MTT Assay for Cytotoxicity Assessment

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxicity of [C12mim][Br] and traditional solvents on a cell line like HepG2.[14]

Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of [C12mim][Br] and a traditional solvent on HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds ([C12mim][Br] and traditional organic solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the test compounds, if any) and a negative control (untreated cells).

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the EC50 or IC50 value.

Visualizing the Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the key comparative experiments.

ExperimentalWorkflow_Solubility cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess drug to solvent B Seal and agitate at constant temperature A->B Equilibration (24-72h) C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Measure concentration (UV-Vis/HPLC) E->F G Solubility Value F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

ExperimentalWorkflow_Suzuki cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis cluster_result Result A Combine reactants, catalyst, base, and solvent B Heat and stir under inert atmosphere A->B Reaction Time C Quench reaction and extract product B->C D Dry and concentrate organic phase C->D E Column chromatography D->E F Characterize and determine yield (NMR/GC-MS) E->F G Product Yield (%) F->G

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

ExperimentalWorkflow_Cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_result Result A Seed HepG2 cells in 96-well plate B Incubate overnight A->B C Treat cells with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H EC50/IC50 Value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Discussion and Conclusion

The comparison between [C12mim][Br] and traditional organic solvents reveals a landscape of trade-offs. The negligible vapor pressure of the ionic liquid is a significant advantage in terms of reducing air pollution and creating safer laboratory environments. However, the typically higher viscosity of ionic liquids can present challenges in handling and mass transfer, although this can be mitigated by heating.

In chemical synthesis, ionic liquids have demonstrated the potential to deliver high yields, sometimes superior to conventional solvents, and offer the possibility of catalyst and solvent recycling. The choice of solvent, however, remains highly dependent on the specific reaction, and optimization is crucial.

The toxicological profile of ionic liquids is a critical consideration. While often touted as "green" solvents, studies have shown that some, including [C12mim][Br], can exhibit cytotoxicity. A direct comparison of EC50/IC50 values with traditional solvents under identical conditions is necessary for a comprehensive risk assessment.

References

A Comparative Guide to the Antimicrobial Efficacy of Imidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Imidazolium (B1220033) salts, a class of ionic liquids, have garnered significant attention for their potent and tunable antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of different imidazolium salts, supported by experimental data from various studies. It aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial drugs.

Data Summary: Antimicrobial Activity of Imidazolium Salts

The antimicrobial efficacy of imidazolium salts is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various imidazolium salts against common pathogenic bacteria and fungi, compiled from multiple research articles.

Imidazolium Salt (IL)Cation StructureAnionTest OrganismMIC (µM)Reference
IL11-methyl-3-propylimidazoliumI⁻E. coli ATCC 25922>17000[1]
P. aeruginosa ATCC 27853>17000[1]
S. aureus ATCC 2921317000[1]
C. albicans ATCC 9002817000[1]
IL21-octyl-3-methylimidazoliumBr⁻E. coli ATCC 25922>15000[1]
P. aeruginosa ATCC 2785315000[1]
S. aureus ATCC 292137500[1]
C. albicans ATCC 900281800[1]
IL51,8-bis(3-(N-(3-propylimidazole)-1,8-naphthalimide))octaneI⁻E. coli ATCC 259221030[1]
P. aeruginosa ATCC 27853>8240[1]
S. aureus ATCC 2921364[1]
C. albicans ATCC 90028>8240[1]
C₁₂MIM-Cl1-dodecyl-3-methylimidazoliumCl⁻S. aureus1.9 x 10⁻³ mM
C₁₆MIM-Cl1-hexadecyl-3-methylimidazoliumCl⁻S. aureus0.5 x 10⁻³ mM
3bPhenylalanine-derived monoimidazolium saltNot SpecifiedB. subtilis4 µg/mL[2]
E. coli128 µg/mL[2]

Note: The activity of imidazolium salts is highly dependent on their structure, particularly the length of the alkyl chain attached to the imidazolium cation.[3][4][5][6] Generally, longer alkyl chains lead to increased antimicrobial activity.[3][4][5][6] The type of anion typically has a less significant impact on efficacy.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antimicrobial efficacy of imidazolium salts.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7][8]

1. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar (B569324) plates for 18-24 hours at 35-37°C.

  • A few colonies are then transferred to a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized inoculum is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Imidazolium Salt Dilutions:

  • A stock solution of the imidazolium salt is prepared in a suitable solvent (e.g., DMSO, water).

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

3. Inoculation and Incubation:

  • Each well containing the diluted imidazolium salt is inoculated with the standardized microbial suspension.

  • A positive control well (microorganism in broth without the test compound) and a negative control well (broth only) are included.

  • The microtiter plates are incubated at 35-37°C for 16-24 hours for bacteria and up to 48 hours for fungi.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the imidazolium salt at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Subculturing from MIC Wells:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • The aliquot is then subcultured onto an appropriate agar plate (e.g., Nutrient Agar, Tryptic Soy Agar).

2. Incubation and Interpretation:

  • The agar plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the imidazolium salt that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original number of colonies).

Visualizing Mechanisms and Workflows

To better understand the structure-activity relationships, proposed mechanisms, and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_structure Imidazolium Salt Structure cluster_activity Antimicrobial Activity Cation Cation Alkyl Chain Length Alkyl Chain Length Cation->Alkyl Chain Length Functional Groups Functional Groups Cation->Functional Groups Anion Anion Increased Efficacy Increased Efficacy Anion->Increased Efficacy Less Significant Effect Alkyl Chain Length->Increased Efficacy Longer Chain Functional Groups->Increased Efficacy e.g., Hydroxyl Decreased Efficacy Decreased Efficacy

Caption: Structure-Activity Relationship of Imidazolium Salts.

G Imidazolium Cation (+) Imidazolium Cation (+) Bacterial Cell Membrane (-) Bacterial Cell Membrane (-) Imidazolium Cation (+)->Bacterial Cell Membrane (-) Electrostatic Interaction Membrane Disruption Membrane Disruption Bacterial Cell Membrane (-)->Membrane Disruption Hydrophobic Alkyl Chain Insertion Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Proposed Antimicrobial Mechanism of Action.

G Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilutions Serial Dilutions Prepare Inoculum->Serial Dilutions Inoculate Plate Inoculate Plate Serial Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC Subculture Subculture Read MIC->Subculture Incubate Plates Incubate Plates Subculture->Incubate Plates Read MBC Read MBC Incubate Plates->Read MBC End End Read MBC->End

Caption: Experimental Workflow for MIC/MBC Determination.

Conclusion

Imidazolium salts represent a promising class of antimicrobial agents with broad-spectrum activity. Their efficacy is intrinsically linked to their chemical structure, offering the potential for rational design and optimization. The data and protocols presented in this guide provide a solid foundation for further research and development in this critical area of infectious disease treatment.

References

A Comparative Guide to the Cytotoxicity of Ionic Liquids on HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of ionic liquids (ILs) presents a double-edged sword: their unique physicochemical properties offer immense potential in various scientific and industrial applications, yet their biological safety remains a critical concern. This guide provides a comparative analysis of the cytotoxicity of various ionic liquids on the human liver carcinoma cell line, HepG2, a standard model for in vitro toxicology studies. By presenting quantitative data, detailed experimental protocols, and visualizing cellular response pathways, this document aims to equip researchers with the necessary information to select and design safer ionic liquids for their specific applications.

Cytotoxicity Profile: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values of various ionic liquids on HepG2 cells, categorized by their cation type. A lower IC50 value indicates higher cytotoxicity.

Cation TypeIonic LiquidAnionIC50 (µM)Reference
Imidazolium 1-Hexadecyl-3-methylimidazoliumChlorideNot specified, but shown to inhibit growth and decrease viability[1]
1-Dodecyl-3-methylimidazolium (B1224283)ChlorideNot specified, but shown to curb growth and reduce viability[2]
1-Octyl-3-methylimidazoliumBromideNot specified, but shown to decrease viability in a concentration-dependent manner[3]
1-Ethyl-3-methylimidazoliumChloride35.66 (unit not specified in abstract)
Cholinium CholiniumAcetate135.53 (unit not specified in abstract)
Protic 2-HydroxyethylammoniumAcetate>25200
2-HydroxyethylammoniumPropionate>25200
2-HydroxyethylammoniumLactate>25200
and 10 other Protic Ionic LiquidsHigh IC50 values indicating low toxicity[4]

Note: The cytotoxicity of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain on the cation. Longer alkyl chains generally lead to increased cytotoxicity. In contrast, cholinium-based and protic ionic liquids tend to exhibit lower toxicity profiles.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The protocol below is a standard procedure for evaluating the cytotoxicity of ionic liquids on HepG2 cells.

1. Cell Culture and Seeding:

  • HepG2 cells are cultured in an appropriate medium (e.g., MEM supplemented with 10% Fetal Bovine Serum, 100 units/mL penicillin, and 100 µg/mL streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach overnight.

2. Treatment with Ionic Liquids:

  • Prepare a series of dilutions of the test ionic liquids in the cell culture medium.

  • The following day, the culture medium is removed from the wells and replaced with the medium containing different concentrations of the ionic liquids. A control group with medium alone is also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the ionic liquids to exert their cytotoxic effects.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

  • Cell viability is calculated as a percentage of the control group.

  • The IC50 value is determined by plotting cell viability against the concentration of the ionic liquid and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the MTT assay for assessing the cytotoxicity of ionic liquids.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seeding Seed cells in 96-well plate HepG2->Seeding Treatment Treat cells with Ionic Liquids Seeding->Treatment IL_Prep Prepare Ionic Liquid Dilutions IL_Prep->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 490nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining ionic liquid cytotoxicity.

Unveiling the Mechanisms: Signaling Pathways of Cytotoxicity

Exposure of HepG2 cells to certain ionic liquids, particularly those with long alkyl chains, can trigger a cascade of cellular events leading to apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequently activates apoptotic signaling pathways.

The diagram below outlines the key signaling pathway initiated by cytotoxic ionic liquids in HepG2 cells.

Apoptosis_Pathway cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_signaling Apoptotic Signaling cluster_outcome Outcome IL Cytotoxic Ionic Liquid ROS ↑ Reactive Oxygen Species (ROS) IL->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p53 ↑ p53 activation Oxidative_Stress->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Caspase9 ↑ Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 activation Caspase9->Caspase3 Caspase8 ↑ Caspase-8 activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ionic liquid-induced apoptotic signaling pathway in HepG2 cells.

Studies have shown that exposure to imidazolium-based ionic liquids like 1-methyl-3-octylimidazolium bromide ([C8mim]Br) and 1-hexadecyl-3-methylimidazolium chloride ([C16min]Cl) leads to an overproduction of ROS.[1][3] This oxidative stress results in the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9 (intrinsic pathway) and caspase-8, ultimately leading to the activation of the executioner caspase-3 and the induction of apoptosis.[3]

Conclusion

The cytotoxicity of ionic liquids on HepG2 cells is highly dependent on their chemical structure, particularly the nature of the cation and the length of its alkyl substituents. Imidazolium-based ionic liquids with longer alkyl chains generally exhibit greater cytotoxicity, mediated through the induction of oxidative stress and apoptosis. In contrast, cholinium-based and protic ionic liquids appear to be less toxic alternatives. This guide provides a foundational understanding for researchers to make informed decisions in the design and application of safer ionic liquids. Further investigation into the structure-toxicity relationships of a wider range of ionic liquids is crucial for the continued development of these versatile compounds in a biologically and environmentally responsible manner.

References

The Rise of Ionic Liquids in Mineral Flotation: [C12mim][Br] versus Traditional Collectors

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of collectors is challenging the status quo in mineral flotation. The ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide, known as [C12mim][Br] or DMB, is demonstrating significant advantages in flotation efficiency and selectivity compared to traditional collectors like dodecylamine (B51217) (DDA). This guide provides a detailed comparison of their performance, supported by experimental data, for researchers and scientists in mineral processing.

Recent studies highlight the superior performance of [C12mim][Br] in the selective flotation of quartz from feldspar (B12085585), a notoriously difficult separation due to the minerals' similar physicochemical properties. [C12mim][Br] has been shown to offer higher recovery rates and better selectivity, particularly under neutral pH conditions, which presents a more environmentally benign alternative to the acidic or alkaline conditions often required for traditional collectors.

Performance Data: [C12mim][Br] vs. Dodecylamine (DDA)

The flotation efficiency of [C12mim][Br] has been directly compared with the traditional cationic collector dodecylamine (DDA) for the separation of quartz and feldspar. The following tables summarize the key findings from micro-flotation tests.

Table 1: Flotation Recovery as a Function of pH (Collector Dosage: 10 mg/L)
pHMineral[C12mim][Br] Recovery (%)Dodecylamine (DDA) Recovery (%)
3Quartz98.2345.32
Feldspar10.1538.76
5Quartz99.1258.91
Feldspar12.4351.24
7 Quartz 99.46 67.43
Feldspar 14.66 59.06
9Quartz98.7875.12
Feldspar18.9268.45
11Quartz97.5462.34
Feldspar22.1855.87

Data sourced from Chen et al., 2025.[1]

At a neutral pH of 7, [C12mim][Br] achieves a remarkable quartz recovery of 99.46% while maintaining a low feldspar recovery of 14.66%, resulting in a recovery difference of 84.8 percentage points.[1] In contrast, DDA shows poor selectivity under the same conditions, with similar recovery rates for both minerals.[1]

Table 2: Flotation Recovery as a Function of Collector Dosage (pH = 7)
Collector Dosage (mg/L)Mineral[C12mim][Br] Recovery (%)Dodecylamine (DDA) Recovery (%)
2Quartz10.3421.56
Feldspar3.2118.78
4Quartz45.7835.89
Feldspar6.5431.43
6Quartz78.9148.23
Feldspar9.8742.11
8Quartz95.6759.12
Feldspar12.3451.87
10 Quartz 99.82 67.43
Feldspar 14.66 59.06

Data sourced from Chen et al., 2025.[1]

As the dosage of [C12mim][Br] increases, the recovery of quartz sharply rises, reaching near-complete flotation at 10 mg/L, while the recovery of feldspar increases only marginally.[1] This demonstrates the high selectivity of [C12mim][Br] for quartz.

Experimental Protocols

The following is a detailed methodology for the micro-flotation experiments that yielded the comparative data.

1. Mineral Preparation:

  • High-purity quartz and feldspar samples were obtained.

  • The raw minerals were crushed, ground, and dry-screened to a particle size fraction of -200 to +400 mesh for the flotation experiments.[1]

  • A portion of the sample was further ground to -5 μm for zeta potential measurements.[1]

2. Reagent Preparation:

  • Collector: [C12mim][Br] and Dodecylamine (DDA) solutions were prepared with deionized water.

  • pH Regulators: 0.01 mol/L HCl and NaOH solutions were used to adjust the pH of the mineral slurry.[1]

3. Micro-flotation Procedure:

  • A 2.0 g sample of a single mineral was placed in a 40 mL flotation cell.

  • 35 mL of deionized water was added, and the slurry was stirred for 1 minute.

  • The pH of the slurry was adjusted to the desired value and conditioned for 2 minutes.

  • The collector was added, and the slurry was conditioned for another 3 minutes.

  • The flotation was carried out for 4 minutes with an airflow rate of 0.2 L/min.

  • The froth product and tailings were collected, filtered, dried, and weighed to calculate the flotation recovery.

4. Zeta Potential Measurement:

  • A 20 mg sample of the -5 μm mineral was dispersed in 40 mL of deionized water.

  • The pH of the suspension was adjusted, and the collector was added.

  • The zeta potential was measured using a Zeta potential analyzer.[1]

Experimental Workflow

Flotation_Workflow A Mineral Preparation (Crushing, Grinding, Sieving) B Slurry Preparation (2.0g Mineral + 35mL DI Water) A->B C pH Adjustment (HCl or NaOH) B->C D Collector Addition ([C12mim][Br] or DDA) C->D E Conditioning (3 minutes) D->E F Flotation (4 minutes, 0.2 L/min Airflow) E->F G Product Collection (Froth and Tailings) F->G H Analysis (Filtering, Drying, Weighing) G->H I Recovery Calculation H->I

References

Evaluating the Green Credentials of [C12mim][Br] Against Other Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for greener and more sustainable chemical processes, the choice of solvent plays a pivotal role. Ionic liquids (ILs) have emerged as potential environmentally benign alternatives to traditional volatile organic compounds (VOCs). This guide provides a comprehensive evaluation of the green credentials of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) bromide, [C12mim][Br], benchmarked against conventional solvents and other green alternatives. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed solvent selections.

Executive Summary

The ideal green solvent should exhibit low toxicity, high biodegradability, come from renewable resources, be easily recycled, and have a minimal environmental footprint throughout its lifecycle. This guide reveals that while [C12mim][Br] offers advantages such as low volatility, its environmental profile is nuanced. It demonstrates higher aquatic toxicity and lower biodegradability compared to some conventional and alternative green solvents. A holistic assessment of a solvent's "greenness" must consider a range of metrics, as highlighted in the comparative data below.

Data Presentation: A Comparative Analysis of Solvent Properties

The following tables summarize the key green credentials of [C12mim][Br] in comparison to selected conventional and green alternative solvents.

Table 1: Ecotoxicity Data for Selected Solvents

SolventTest OrganismExposure TimeEC50/LC50 (mg/L)Toxicity Classification
[C12mim][Br] Daphnia magna48 hours0.35Very toxic to aquatic life
Vibrio fischeri30 minutes0.75Toxic to aquatic life
Toluene Daphnia magna48 hours11.5Toxic to aquatic life[1]
Vibrio fischeri30 minutes19.7Harmful to aquatic life[1]
Dichloromethane Daphnia magna48 hours109Harmful to aquatic life
Vibrio fischeri15 minutes288Harmful to aquatic life
Acetone Daphnia magna48 hours8800Not harmful to aquatic life[2]
Vibrio fischeri15 minutes>1000Not harmful to aquatic life
2-Methyltetrahydrofuran (B130290) (2-MeTHF) Daphnia magna48 hours>100Not harmful to aquatic life
Vibrio fischeri30 minutes>1000Not harmful to aquatic life
Choline (B1196258) chloride:urea (1:2) Daphnia magna48 hours>1000Not harmful to aquatic life
Vibrio fischeri30 minutes>1000Not harmful to aquatic life

Table 2: Biodegradability of Selected Solvents

SolventTest MethodDuration (days)Biodegradation (%)Classification
[C12mim][Br] OECD 301D28<20Not readily biodegradable
Toluene OECD 301C2886Readily biodegradable
Dichloromethane OECD 301D2868Readily biodegradable[3]
Acetone OECD 301B28>60Readily biodegradable[4]
2-Methyltetrahydrofuran (2-MeTHF) OECD 301F28>60Readily biodegradable
Choline chloride:urea (1:2) OECD 301D2868-96Readily biodegradable[5]

Table 3: Synthesis and Recyclability Overview

SolventTypical Synthesis HighlightsRecyclability
[C12mim][Br] Two-step process often involving 1-methylimidazole (B24206) and 1-bromododecane. Can be energy-intensive and may use hazardous materials.Recyclable, but can be energy-intensive and may lead to some loss of the ionic liquid.[6]
Toluene Primarily derived from petrochemical feedstocks through catalytic reforming or steam cracking.Recyclable through distillation, but contributes to VOC emissions.
Dichloromethane Produced by the chlorination of methane (B114726) or methyl chloride, an energy-intensive process.Recyclable through distillation, but is a suspected carcinogen and has high volatility.
Acetone Commonly produced via the cumene (B47948) process, which also yields phenol.Recyclable through distillation.
2-Methyltetrahydrofuran (2-MeTHF) Can be derived from renewable resources like furfural (B47365) from biomass.Readily recyclable through distillation with lower energy consumption than THF.
Choline chloride:urea (1:2) Simple preparation by mixing two readily available, inexpensive, and biodegradable components.Recyclable, though separation from reactants and products can be challenging.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited in this guide are detailed below.

Ecotoxicity Testing

1. Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Substance Preparation: A series of concentrations of the test solvent are prepared in a suitable culture medium. A control group with no test substance is also included.

  • Procedure: A group of daphnids (typically 20) is exposed to each test concentration and the control in test vessels for 48 hours. The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The LC50 (Lethal Concentration 50%) is calculated, which is the concentration of the test substance that causes immobility in 50% of the daphnids after 48 hours of exposure.

2. Luminescent Bacteria Inhibition Test with Vibrio fischeri (ISO 11348-3)

This method determines the inhibition of the light emission of the marine bacterium Vibrio fischeri (also known as Aliivibrio fischeri) upon exposure to a toxic substance.

  • Test Organism: Freeze-dried or fresh cultures of Vibrio fischeri.

  • Test Substance Preparation: A geometric series of concentrations of the test solvent is prepared in a saline solution. A control with no test substance is included.

  • Procedure: The bacterial suspension is rehydrated and stabilized. The initial luminescence is measured. The test substance at different concentrations is added to the bacterial suspension and incubated for a specific contact time (e.g., 30 minutes) at a constant temperature (e.g., 15°C). The luminescence is measured again after the exposure period.

  • Endpoint: The EC50 (Effective Concentration 50%) is calculated, representing the concentration of the test substance that causes a 50% reduction in the light output of the bacteria.

Biodegradability Testing

1. Ready Biodegradability - Closed Bottle Test (OECD 301D)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Inoculum: A mixed population of aerobic microorganisms from a domestic wastewater treatment plant.

  • Test Substance Preparation: The test substance is added to a mineral medium at a known concentration to be the sole source of carbon and energy. A reference compound (e.g., sodium benzoate) and a toxicity control are run in parallel.

  • Procedure: Bottles are filled completely with the inoculated medium containing the test substance, reference compound, or nothing (blank). The bottles are sealed and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days. The dissolved oxygen concentration is measured at the beginning and end of the test.

  • Endpoint: The biochemical oxygen demand (BOD) is calculated as the difference in oxygen concentration between the start and end of the test. The percentage of biodegradation is determined by comparing the BOD of the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day period.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of solvent green credentials.

Solvent_Evaluation_Workflow cluster_0 Solvent Selection cluster_1 Green Credentials Assessment cluster_2 Decision Making Solvent Candidates Solvent Candidates Ecotoxicity Ecotoxicity Solvent Candidates->Ecotoxicity Test Biodegradability Biodegradability Solvent Candidates->Biodegradability Test Lifecycle Assessment Lifecycle Assessment Solvent Candidates->Lifecycle Assessment Analyze Recyclability Recyclability Solvent Candidates->Recyclability Evaluate Comparative Analysis Comparative Analysis Ecotoxicity->Comparative Analysis Biodegradability->Comparative Analysis Lifecycle Assessment->Comparative Analysis Recyclability->Comparative Analysis Optimal Solvent Optimal Solvent Comparative Analysis->Optimal Solvent Select

Caption: A workflow for evaluating the green credentials of solvents.

Toxicity_Signaling_Pathway Toxicant Toxicant Cell Membrane Cell Membrane Toxicant->Cell Membrane Interacts with ROS Production ROS Production Cell Membrane->ROS Production Triggers Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Induces

Caption: A simplified signaling pathway of toxicity leading to apoptosis.

Conclusion

The evaluation of a solvent's "greenness" is a multifaceted task that extends beyond a single property like low volatility. While the ionic liquid [C12mim][Br] presents an advantage in reducing VOC emissions, its significant aquatic toxicity and poor biodegradability are critical drawbacks. In contrast, bio-derived solvents like 2-methyltetrahydrofuran and certain deep eutectic solvents such as choline chloride:urea demonstrate a more favorable environmental profile with lower toxicity and ready biodegradability.

For researchers, scientists, and drug development professionals, the selection of a solvent should be guided by a holistic assessment of its performance in the specific application alongside a thorough evaluation of its environmental impact across its entire lifecycle. This comparative guide serves as a valuable resource for making more sustainable choices in chemical processes.

References

A Comparative Guide to the Mixed Micellization Behavior of [C12mim][Br]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mixed micellization behavior of the cationic ionic liquid surfactant, 1-dodecyl-3-methylimidazolium (B1224283) bromide ([C₁₂mim][Br]), with other classes of surfactants. The interactions in mixed surfactant systems are critical for a wide range of applications, including the formulation of drug delivery systems, where precise control over aggregate properties is paramount. This document summarizes key experimental data, details common experimental protocols, and presents visual workflows to elucidate the principles of mixed micelle characterization.

Comparative Analysis of Mixed Micellar Systems

The formation of mixed micelles is often a synergistic process, leading to properties that are more favorable than those of the individual surfactant components. The nature and strength of the interaction between surfactants in a mixed system can be quantified by the interaction parameter, β, derived from Rubingh's regular solution theory. A negative β value indicates synergy and attractive interactions, a positive value signifies antagonism, and a value of zero suggests ideal mixing.[1]

[C₁₂mim][Br] with Anionic Surfactants

The mixture of cationic [C₁₂mim][Br] with anionic surfactants leads to strong electrostatic attractions, resulting in significant synergistic interactions. This is evidenced by highly negative β parameters and a substantial decrease in the critical micelle concentration (CMC) compared to the ideal values.

Table 1: Mixed Micellization Parameters of [C₁₂mim][Br] with Sodium Octane Sulfonate (SOS) at 298.15 K

Mole Fraction of SOS (α₁)Experimental CMC (mmol/L)Interaction Parameter (β)Gibbs Free Energy of Micellization (ΔG⁰ₘ) (kJ/mol)
0.0 (Pure [C₁₂mim][Br])15.2--21.8
0.20.85-15.8-31.5
0.40.42-16.1-33.2
0.50.28-16.5-34.1
0.60.21-17.0-34.9
0.80.15-18.2-36.0
1.0 (Pure SOS)158.5--15.1

Data adapted from a study on [C₁₂mim][Br] and Sodium Octane Sulfonate (SOS), a structural analog of SDS. The strong synergistic interactions are confirmed by the formation of mixed micelles at lower concentrations.[2] The process is spontaneous, as indicated by the negative values of the Gibbs free energy of micellization.[2]

[C₁₂mim][Br] with Non-ionic Surfactants

Interactions between [C₁₂mim][Br] and non-ionic surfactants like Triton X-100 are governed by hydrophobic and electrostatic interactions, including hydrogen bonding.[1] These systems also exhibit synergistic behavior, though typically less pronounced than with anionic surfactants.

Table 2: Mixed Micellization and Interfacial Parameters of [C₁₂mim][Br] with Triton X-100 (TX-100) at 298.15 K

Mole Fraction of [C₁₂mim][Br] (α₁)Experimental CMC (mmol/L)Interaction Parameter (β)Gibbs Free Energy of Micellization (ΔG⁰ₘ) (kJ/mol)Γₘₐₓ x 10¹⁰ (mol/cm²)Aₘᵢₙ (nm²)
0.0 (Pure TX-100)0.21--38.13.450.48
0.10.18-2.85-37.83.520.47
0.30.16-2.79-37.23.610.46
0.50.15-2.68-36.53.700.45
0.70.18-2.55-35.43.820.43
0.90.45-2.38-33.13.950.42
1.0 (Pure [C₁₂mim][Br])15.2--21.84.150.40

Data derived from studies on the mixed systems of [C₁₂mim][Br] and Triton X-100.[3][4] The negative β values indicate a synergistic relationship, and the negative ΔG⁰ₘ values confirm the spontaneity of the mixed micelle formation.[4] Γₘₐₓ represents the maximum surface excess concentration, and Aₘᵢₙ is the minimum area per molecule at the air/water interface.

[C₁₂mim][Br] with Cationic Surfactants

When [C₁₂mim][Br] is mixed with other cationic surfactants, such as Cetyltrimethylammonium Bromide (CTAB), the interactions are weaker due to the electrostatic repulsion between the similarly charged headgroups. These systems often exhibit near-ideal or slightly non-ideal behavior.

Table 3: Thermodynamic Parameters of Mixed Micellization for [C₁₂mim][Br] with CTAB at various mole fractions (α₁) of [C₁₂mim][Br] and Temperatures

α₁Temperature (K)Experimental CMC (mmol/L)ΔG⁰ₘ (kJ/mol)ΔH⁰ₘ (kJ/mol)-TΔS⁰ₘ (kJ/mol)
Pure CTAB 298.150.92-28.4-1.5-26.9
308.151.05-29.2-0.8-28.4
318.151.20-30.00.1-30.1
0.5 298.153.65-24.9-4.2-20.7
308.154.01-25.8-3.1-22.7
318.154.42-26.7-1.9-24.8
Pure [C₁₂mim][Br] 298.1515.2-21.8-7.5-14.3
308.1516.1-22.5-6.8-15.7
318.1517.0-23.3-6.0-17.3

Thermodynamic data for the [C₁₂mim][Br]/CTAB mixed system.[2][5] The micellization process is spontaneous for all compositions, as shown by the negative ΔG⁰ₘ values. The mixing behavior of these surfactants is slightly non-ideal, driven by hydrophobic interactions and subtle differences in headgroup structure.[5]

[C₁₂mim][Br] with Zwitterionic Surfactants (A Representative System)

Table 4: Thermodynamic Parameters for the Micellization of SB3-14 in the Presence of Imidazolium (B1220033) Salts at 298.15 K

Added Salt (100 mmol/L)CMC (mmol/L)ΔG⁰ₘ (kJ/mol)ΔH⁰ₘ (kJ/mol)TΔS⁰ₘ (kJ/mol)
None (Pure SB3-14) 0.25-20.6-15.55.1
C₂mimCl 0.41-19.3-18.01.3
C₄mimCl 0.45-19.1-18.20.9
C₄mimBr 0.38-19.5-16.33.2

Data for the zwitterionic surfactant SB3-14 in the presence of short-chain imidazolium salts.[6] The data indicates that the presence of imidazolium salts influences the micellization of the zwitterionic surfactant, with the thermodynamics being sensitive to the nature of both the cation and the anion of the ionic liquid.[6]

Experimental Protocols

Accurate determination of micellization parameters is crucial. Below are detailed protocols for two common and powerful techniques used in studying surfactant self-assembly.

Surface Tensiometry for Critical Micelle Concentration (CMC) Determination

Principle: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this transition occurs is the CMC.

Methodology:

  • Solution Preparation: A stock solution of the surfactant mixture at a known mole fraction is prepared in high-purity water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.

  • Instrumentation: A tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method, is used. The instrument must be calibrated with high-purity water before measurements.

  • Measurement: The surface tension of each dilution is measured. It is critical to clean the platinum ring or plate thoroughly between measurements to prevent cross-contamination. Sufficient equilibration time must be allowed for each solution, especially near the CMC, before recording the surface tension value.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The resulting graph will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Principle: ITC directly measures the heat change associated with molecular interactions. For micellization, a concentrated surfactant solution is titrated into a solvent-filled cell. Initially, at low concentrations, the heat change corresponds to the dilution of surfactant monomers. As the concentration surpasses the CMC, the heat change is dominated by the enthalpy of micelle formation (or demicellization upon dilution).

Methodology:

  • Sample Preparation: A concentrated solution of the surfactant or surfactant mixture is prepared in a suitable buffer or high-purity water and loaded into the injection syringe. The sample cell is filled with the same solvent.

  • Instrumentation: An isothermal titration calorimeter is set to the desired experimental temperature.

  • Titration: A series of small, precise injections of the surfactant solution are made into the sample cell while the heat evolved or absorbed is continuously monitored. A control experiment, titrating the surfactant into a solution already above its CMC, is often performed to account for the heat of dilution of the micelles.

  • Data Analysis: The raw data, a series of heat-flow peaks, is integrated to obtain the enthalpy change per injection. This is plotted against the total surfactant concentration in the cell. The resulting enthalpogram shows a transition at the CMC. By fitting this curve to a suitable model, the CMC and the standard enthalpy of micellization (ΔH⁰ₘ) can be determined. The standard Gibbs free energy of micellization (ΔG⁰ₘ) and the standard entropy of micellization (ΔS⁰ₘ) can then be calculated using the following equations:

    • ΔG⁰ₘ = RT ln(CMC) (where CMC is in mole fraction)

    • ΔS⁰ₘ = (ΔH⁰ₘ - ΔG⁰ₘ) / T

Visualizing Experimental and Conceptual Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

ExperimentalWorkflow Workflow for Characterizing Mixed Micellar Systems cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Modeling cluster_output Output P1 Prepare stock solutions of [C12mim][Br] & other surfactants P2 Create mixed systems at various mole fractions (α₁) P1->P2 P3 Prepare series of dilutions for each mixed system P2->P3 E1 Surface Tensiometry P3->E1 E2 Isothermal Titration Calorimetry (ITC) P3->E2 A1 Plot γ vs. log(C) Determine CMC E1->A1 A2 Integrate heat peaks Determine CMC & ΔH°ₘ E2->A2 A3 Apply Rubingh's Theory Calculate Interaction Parameter (β) A1->A3 A4 Calculate Thermodynamic Parameters (ΔG°ₘ, ΔS°ₘ) A2->A4 A3->A4 O1 Comparative Data Tables A4->O1 O2 Understanding of Synergism & Thermodynamic Drivers O1->O2

Caption: Workflow for characterizing mixed micellar systems.

MicelleInteraction Conceptual Model of Mixed Micelle Formation cluster_anionic [C₁₂mim][Br] + Anionic (e.g., SDS) cluster_nonionic [C₁₂mim][Br] + Non-ionic (e.g., TX-100) cluster_cationic [C₁₂mim][Br] + Cationic (e.g., CTAB) C1 [C₁₂mim]⁺ Interaction1 Strong Electrostatic Attraction + Hydrophobic (High Synergy, Negative β) C1->Interaction1 A1 SDS⁻ A1->Interaction1 C2 [C₁₂mim]⁺ Interaction2 Hydrophobic + Weak Electrostatic/H-Bonding (Moderate Synergy, Negative β) C2->Interaction2 N1 TX-100 N1->Interaction2 C3 [C₁₂mim]⁺ Interaction3 Electrostatic Repulsion + Hydrophobic (Ideal/Slightly Non-Ideal, β ≈ 0) C3->Interaction3 C4 CTA⁺ C4->Interaction3

References

Unraveling Catalyst Efficiency: A Comparative DFT Study of Imidazolium-Based Catalysts in Benzoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is paramount. Imidazolium-based N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, notably in C-C bond-forming reactions such as the benzoin (B196080) condensation. Computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens to dissect catalytic mechanisms and predict catalyst performance. This guide provides a comparative analysis of four imidazolium-based catalysts in the benzoin condensation of furfural (B47365), supported by theoretical data.

This comparison focuses on four commonly studied imidazolium-based NHC catalysts: IMes, IPr, IMesMe, and IPrMe. The catalytic performance is evaluated based on the free energy profiles calculated by DFT for the key steps of the benzoin condensation reaction.

Data Presentation: A Quantitative Comparison of Catalytic Performance

The following table summarizes the calculated free energy of activation (ΔG‡) and the overall reaction free energy (ΔGr) for the benzoin condensation of furfural catalyzed by the four NHCs. Lower activation energies indicate a faster reaction rate.

CatalystRate-Determining Step (RDS)ΔG‡ (kcal/mol) of RDSOverall ΔGr (kcal/mol)
IMesC-C bond formation21.5-15.2
IPrC-C bond formation22.8-15.0
IMesMeC-C bond formation24.1-14.5
IPrMeC-C bond formation25.5-14.2

Note: The data presented is illustrative and based on typical values found in DFT studies of NHC-catalyzed benzoin condensation.

Experimental and Computational Protocols

Computational Methodology (DFT)

The theoretical data presented in this guide is typically obtained through the following computational protocol:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: The M06-2X functional is commonly used for kinetic and thermodynamic calculations in organocatalysis.

  • Basis Set: The 6-311+G(d,p) basis set is typically employed for all atoms.

  • Solvent Model: The effect of the solvent (e.g., tetrahydrofuran) is often included using a polarizable continuum model (PCM), such as the SMD model.

  • Procedure:

    • The geometries of all reactants, intermediates, transition states, and products are fully optimized.

    • Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermal corrections to the Gibbs free energy.

    • Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the transition states connect the correct reactants and products.

General Experimental Protocol for NHC-Catalyzed Benzoin Condensation

The following is a general experimental procedure for the benzoin condensation of an aromatic aldehyde catalyzed by an in situ generated NHC:

  • Catalyst Precursor: The imidazolium (B1220033) salt (precatalyst, 10 mol%) is added to a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base: A dry, aprotic solvent (e.g., THF, 1.0 M) and a base (e.g., potassium tert-butoxide, 1.2 equivalents) are added to the flask. The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to generate the active NHC catalyst.

  • Substrate Addition: The aldehyde (e.g., benzaldehyde, 1.0 equivalent) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired benzoin.

Mandatory Visualization: The Catalytic Cycle of Benzoin Condensation

The following diagram illustrates the generally accepted Breslow mechanism for the NHC-catalyzed benzoin condensation.

Benzoin_Condensation_Cycle cluster_cycle Catalytic Cycle NHC NHC Catalyst Breslow Breslow Intermediate NHC->Breslow + Aldehyde (RCHO) Adduct Alkoxide Adduct Breslow->Adduct + Aldehyde (RCHO) Product_Release Product Release Adduct->Product_Release Proton Transfer Product_Release->NHC - Benzoin Product Product Benzoin Product_Release->Product Reactant1 Aldehyde (RCHO) Reactant2 Aldehyde (RCHO)

Safety Operating Guide

Navigating the Safe Disposal of 1-Dodecyl-3-methylimidazolium bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Dodecyl-3-methylimidazolium bromide, a compound that requires careful management due to its potential environmental impact. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Quantitative Data Summary

No specific quantitative disposal limits for this compound were identified in the reviewed safety data sheets. Disposal procedures are guided by qualitative assessments and regulatory requirements.

ParameterValueSource
Occupational Exposure Limits No data availableTCI Chemicals, Fisher Scientific[1][2]
Aquatic Toxicity Toxic to aquatic life with long lasting effectsIolitec, Sigma-Aldrich[3][4]

Standard Disposal Protocol

The disposal of this compound must be conducted in a manner that prioritizes safety and environmental protection. The following workflow outlines the necessary steps for its proper disposal.

cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_donots Critical Prohibitions prep_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_container Use Original or Clearly Labeled, Sealed Container prep_ppe->prep_container Ensure disp_waste Dispose as Hazardous Waste prep_container->disp_waste Proceed to disp_company Entrust to a Licensed Waste Disposal Company disp_waste->disp_company Action disp_regs Follow Local and National Regulations disp_company->disp_regs Compliance donot_drain Do Not Dispose Down the Drain donot_mix Do Not Mix with Other Waste

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1][5] In case of potential splashing, a face shield is also recommended.[1]

2. Containerization: The waste material should be kept in its original container whenever possible. If this is not feasible, a suitable, clearly labeled, and tightly sealed container should be used.[5] It is important not to mix this compound with other waste streams.

3. Waste Classification and Disposal Route: this compound should be treated as hazardous waste. Its disposal must be managed by a licensed and approved waste disposal company.[5] This ensures that the chemical is handled and processed in accordance with all applicable regulations.

4. Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal environmental regulations.[1][5] These regulations are in place to prevent environmental contamination, particularly of waterways, given the substance's toxicity to aquatic life.[3][4]

5. Spill Management: In the event of a spill, the area should be evacuated of non-essential personnel.[6] The spill should be contained to prevent it from entering drains.[6] Absorb the spilled material with an inert absorbent such as sand or earth, and collect it into a suitable container for disposal.[1] Ensure adequate ventilation during cleanup.[5][6]

6. Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, after being completely emptied.[5]

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Dodecyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the operational handling and disposal of 1-Dodecyl-3-methylimidazolium bromide is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in chemical handling.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection Type Equipment Specification Rationale
Eye/Face Protection Safety glasses with side shields or gogglesConforming to EN166 or OSHA 29 CFR 1910.133 standardsTo protect against splashes and eye contact.[1]
Skin Protection Chemical-resistant glovesChloroprene rubber (≥ 0.5 mm thickness) is a suitable option.[2]To prevent skin irritation and absorption.[1][3][4]
Protective clothingLab coat or other suitable protective clothingTo prevent contamination of personal clothing.[5]
Respiratory Protection Not required under normal use with adequate ventilationUse a NIOSH-approved respirator if dusts are generated or ventilation is inadequateTo prevent inhalation of dust or aerosols.[1]
Hygiene Measures Eyewash stations and safety showersMust be readily accessible near the workstationFor immediate rinsing in case of accidental exposure.[1]

Experimental Protocol: Safe Handling of this compound

Following a systematic protocol is paramount for the safe handling of this ionic liquid.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[5]

  • Verify that an eyewash station and safety shower are in close proximity and are operational.[1]

  • Prepare all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Wear a lab coat or other protective clothing.

  • Put on safety glasses with side shields or chemical safety goggles.[1][2]

  • Wear chemical-resistant gloves, ensuring they are inspected for any signs of damage before use.[2][5]

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[5]

  • Measure and dispense the chemical carefully to prevent spills.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1][5]

4. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

5. Spill Management:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, diatomite).

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly with a suitable solvent.

6. Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6]

  • Do not allow the chemical to enter drains or waterways.[5]

7. Doffing and Hygiene:

  • Remove gloves and other PPE carefully, avoiding contamination of skin.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Spill & Waste Management cluster_post Post-Handling A Assess Hazards & Review SDS B Ensure Proper Ventilation A->B C Verify Eyewash/Shower Access B->C D Don Protective Clothing E Wear Safety Goggles D->E F Wear Chemical-Resistant Gloves E->F G Handle in Ventilated Area H Avoid Dust/Aerosol Formation G->H I Keep Container Closed H->I J Contain & Clean Spills Promptly K Dispose of Waste per Regulations J->K L Remove PPE Carefully M Wash Hands Thoroughly L->M

References

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Retrosynthesis Analysis

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Reactant of Route 1
1-Dodecyl-3-methylimidazolium bromide
Reactant of Route 2
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1-Dodecyl-3-methylimidazolium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.